1,3-Dimethyladamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049439 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-79-4 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-3-Dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyltricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyladamantane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,3-Dimethyladamantane. The information is intended to support research, development, and application activities involving this compound, which serves as a crucial intermediate in the synthesis of pharmaceuticals such as Memantine Hydrochloride.[1][2][3][4][5]
Chemical and Physical Properties
This compound is a dimethylated derivative of adamantane, a polycyclic alkane.[6][7] It is recognized for its unique cage-like structure, which imparts notable chemical and physical characteristics.[8] At room temperature, it exists as a clear, colorless liquid or a solid in crystalline form.[1][8][9] It is a stable compound but is incompatible with strong oxidizing agents and is flammable.[1][7]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀ | [6][8][9] |
| Molecular Weight | 164.29 g/mol | [6][8][9] |
| Density | 0.886 g/mL at 25 °C | [1][7][9] |
| Boiling Point | 201.5 °C | [1] |
| Melting Point | -30 °C | [1] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [9] |
| Refractive Index | n20/D 1.478 | [1][7][9] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane or toluene.[8] | [8] |
| CAS Number | 702-79-4 | [6][9][10] |
Chemical Structure
The structure of this compound is characterized by the rigid, tricyclic adamantane core with two methyl groups attached at the tertiary carbon positions 1 and 3. This unique, diamondoid structure contributes to its high stability.[11] The IUPAC name for this compound is 1,3-dimethyltricyclo[3.3.1.1³,⁷]decane.[9][10]
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions involving this compound are crucial for its application in research and development.
A documented method for preparing this compound involves the rearrangement of perhydroacenaphthene.[2]
-
Reactants : Perhydroacenaphthene (raw material), anhydrous aluminum trichloride (catalyst), and a small amount of water.[2]
-
Procedure :
-
Perhydroacenaphthene and anhydrous aluminum trichloride are added to a reaction vessel.[2]
-
The mixture is heated to a temperature of 80-100 °C.[2]
-
A small amount of water is continuously dripped into the reaction mixture to initiate and sustain the rearrangement reaction.[2]
-
Upon completion, the aluminum trichloride catalyst is removed, yielding the crude this compound product.[2]
-
The crude product is then purified by rectification to obtain the final this compound.[2]
-
This compound is a key starting material for the synthesis of Memantine Hydrochloride, a drug used for the treatment of Alzheimer's disease.[3][4][5][12] A simple, two-step procedure has been developed for this synthesis.[3][4]
-
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane
-
1,3-Dimethyl-adamantane is slowly added to nitric acid at 20–25 °C with stirring.[12]
-
Formamide is then added to the mixture.[12]
-
The mixture is heated to 85 °C for 2 hours.[12]
-
After cooling, the reaction mixture is added to ice-cold water and extracted with dichloromethane to yield N-formyl-1-amino-3,5-dimethyl-adamantane.[12]
-
-
Step 2: Hydrolysis to Memantine Hydrochloride
-
A mixture of water, 36% hydrochloric acid, and N-formyl-1-amino-3,5-dimethyl-adamantane is stirred and heated to reflux for 1 hour.[12]
-
The reaction mixture is concentrated, and n-hexane is added, followed by heating to reflux.[12]
-
Upon cooling, a white solid of Memantine Hydrochloride separates.[12]
-
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of Memantine HCl.
-
C-H Insertion Reaction : this compound undergoes a C-H insertion reaction with phenylchlorocarbene.[7][9]
-
Oxidation : It reacts with molecular oxygen in the presence of N-hydroxyphthalimide and cobalt salts to produce 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.[7][9]
Spectroscopic Data
Various spectroscopic data for this compound are available in public and commercial databases, which are essential for its characterization. This includes:
Biological and Pharmaceutical Relevance
The primary significance of this compound in the pharmaceutical industry is its role as a precursor to Memantine.[1][7] Memantine is used in the treatment of moderate to severe Alzheimer's disease.[3][4][5] The adamantane cage structure is lipophilic, which allows its derivatives to interact with biological membranes and hydrophobic protein fragments.[20] The methyl groups at the 1 and 3 positions can influence the biological activity of the compound.[8] There is also research interest in its potential as a ligand in materials science.[8]
References
- 1. This compound [extendabio.com]
- 2. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 702-79-4 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,3-二甲基金刚烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound(702-79-4) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. kbfi.ee [kbfi.ee]
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- 17. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. This compound(702-79-4)FT-IR [chemicalbook.com]
- 20. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyladamantane is a saturated tricyclic hydrocarbon and a derivative of adamantane. Its rigid, cage-like structure and lipophilic nature make it a significant molecule in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into the biological significance of its primary derivative, Memantine. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, development, and the study of adamantane derivatives.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in synthesis. The following tables summarize the key quantitative data available for this compound. It is important to note that there are some discrepancies in the reported values for properties such as melting point and density across different sources; these are presented here with their respective citations.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀ | [1][2] |
| Molecular Weight | 164.29 g/mol | [1][2] |
| CAS Number | 702-79-4 | [1][2] |
| Appearance | Colorless solid with a crystalline structure or clear colorless liquid | [1] |
| Melting Point | -30 °C | |
| 242.00 °C (515.15 K) | [1][2] | |
| Boiling Point | 186.00 °C (459.15 K) | [1][2] |
| 201.5 °C | ||
| Density | 0.886 g/mL at 25 °C | |
| 0.9580 g/cm³ | [1][2] | |
| Refractive Index | n20/D 1.478 | |
| Flash Point | 53 °C (127.4 °F) - closed cup |
Solubility Profile
This compound is a non-polar compound, which dictates its solubility in various solvents.[1][2]
| Solvent | Solubility | Source(s) |
| Water | Largely insoluble | [1][2] |
| Non-polar organic solvents (e.g., hexane, toluene) | Greater solubility | [1][2] |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble |
The solubility in non-polar solvents can be enhanced with increased temperature.[1][2]
Stability and Reactivity
This compound is a stable compound under normal environmental conditions.[1] It is incompatible with strong oxidizing agents.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols relevant to the characterization of this compound.
Determination of Melting Point
The melting point of a solid can be determined using a capillary melting point apparatus.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid is observed and the temperature at which the last solid crystal melts are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation or using a Thiele tube.
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Methodology (Distillation):
-
Apparatus Setup: A distillation apparatus is assembled with a flask containing this compound and a condenser. A thermometer is placed so that the bulb is just below the side arm of the distillation head.
-
Heating: The liquid is heated to a boil.
-
Temperature Reading: The temperature is recorded when the vapor temperature is constant and condensation is occurring on the thermometer bulb.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter.
Objective: To determine the mass per unit volume of this compound.
Methodology (Pycnometer):
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., water) and weighed again to determine the volume of the pycnometer.
-
Measurement: The pycnometer is emptied, dried, and filled with this compound.
-
Calculation: The pycnometer is weighed again, and the density is calculated by dividing the mass of the this compound by the volume of the pycnometer. All measurements should be performed at a constant temperature.
Determination of Solubility
The shake-flask method is a common technique for determining the solubility of a compound in a particular solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The solution is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully removed, filtered, and diluted.
-
Quantification: The concentration of this compound in the diluted sample is determined using an appropriate analytical technique, such as gas chromatography (GC).
Key Applications and Related Pathways
The primary application of this compound is as a key intermediate in the synthesis of the pharmaceutical drug Memantine, which is used in the treatment of moderate-to-severe Alzheimer's disease.[3][4]
Synthesis of Memantine from this compound
A common synthetic route involves the amination of the this compound core. The following diagram illustrates a two-step synthesis process.[3]
Mechanism of Action of Memantine: NMDA Receptor Antagonism
Memantine functions as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is open, preventing excessive influx of calcium ions (Ca²⁺) while still allowing for normal synaptic transmission.[5][6][7][8]
Conclusion
This compound is a compound with a unique set of physicochemical properties that make it a valuable precursor in pharmaceutical synthesis. This guide has provided a detailed summary of these properties, outlined experimental protocols for their determination, and illustrated the synthetic pathway to and mechanism of action of its key derivative, Memantine. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is essential for the successful application of this compound in the creation of novel therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dimethyladamantane (CAS: 702-79-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyladamantane, a key member of the adamantane family, is a tricyclic saturated hydrocarbon with the chemical formula C₁₂H₂₀. Its rigid, cage-like structure and lipophilic nature make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and, most notably, its critical role as a starting material in the synthesis of the Alzheimer's drug, Memantine. While the direct biological activity of this compound is not extensively documented, the pharmacological significance of its derivatives, particularly Memantine, is profound. This document details experimental protocols for its synthesis and its conversion to Memantine, and presents quantitative data in a structured format.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its unique cage-like structure imparts high stability.[1] It is largely insoluble in water but shows good solubility in non-polar organic solvents.[2]
| Property | Value | Reference |
| CAS Number | 702-79-4 | [3] |
| Molecular Formula | C₁₂H₂₀ | [3] |
| Molecular Weight | 164.29 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 0.886 g/mL at 25 °C | |
| Boiling Point | 201.5 °C | [5] |
| Melting Point | -30 °C | [5] |
| Flash Point | 53 °C (127.4 °F) - closed cup | |
| Refractive Index | n20/D 1.478 | |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane and toluene. | [2] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [5] |
Synthesis of this compound
A common method for the synthesis of this compound involves the Lewis acid-catalyzed rearrangement of perhydroacenaphthene.[6][7]
Experimental Protocol: Synthesis from Perhydroacenaphthene[8]
Materials:
-
Perhydroacenaphthene
-
Anhydrous aluminum chloride (AlCl₃)
-
Water
-
Sodium carbonate solution
-
Ice
Procedure:
-
To a reaction vessel, add perhydroacenaphthene and anhydrous aluminum chloride as the catalyst.
-
Heat the mixture to a temperature of 80-100 °C.
-
Continuously and slowly add a small amount of water to initiate the rearrangement reaction. The reaction is typically carried out for 10-15 hours.
-
After the reaction is complete, cool the reaction mixture.
-
Slowly add the reaction mixture to ice water to quench the reaction and dissolve the aluminum chloride catalyst. Keep the temperature below 40 °C.
-
Separate the organic layer.
-
Wash the organic layer with a sodium carbonate solution and then with water until neutral.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
The crude this compound is then purified by distillation to obtain the final product.
Logical Relationship: Synthesis of this compound
Role in Drug Development: Synthesis of Memantine
This compound is a crucial intermediate in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), a drug used for the treatment of moderate-to-severe Alzheimer's disease.[1] Several synthetic routes have been developed for this conversion, often involving a Ritter-type reaction followed by hydrolysis.[8][9]
Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride from this compound[10]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane
Materials:
-
This compound
-
Nitric acid
-
Formamide
-
Dichloromethane
-
Ice-cold water
Procedure:
-
In a round-bottom flask at 20–25 °C, slowly add this compound (e.g., 11.13 mL, 9.86 g, 0.06 mol) to nitric acid (e.g., 25.25 mL, 0.6 mol) over 20 minutes with stirring.
-
Continue stirring at this temperature for 1 hour.
-
Add formamide (e.g., 22.5 mL, 0.54 mol) within 0.5 hours.
-
Heat the mixture to 85 °C for 2 hours.
-
After the reaction is complete, cool the solution to 5–10 °C and add it to ice-cold water (e.g., 120 mL).
-
Extract the reaction mixture with dichloromethane (e.g., 150 mL).
-
Wash the organic layer with a 10% sodium carbonate solution and then with cooled water.
-
Dry the organic layer and evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyladamantane.
Step 2: Synthesis of Memantine Hydrochloride
Materials:
-
N-Formyl-1-amino-3,5-dimethyladamantane
-
36% Hydrochloric acid
-
Water
-
n-Hexane
-
Cooled ethyl acetate
Procedure:
-
In a round-bottom flask, mix N-formyl-1-amino-3,5-dimethyladamantane (e.g., 12.44 g, 0.06 mol) with water (e.g., 36 mL) and 36% hydrochloric acid (e.g., 45 mL, 0.51 mol).
-
Stir the mixture for 10 minutes, then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
To this solution, add n-hexane (e.g., 20 mL) and heat to reflux for 0.5 hours.
-
Cool the reaction mixture to 5–10 °C for 1 hour to allow a white solid to separate.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to obtain Memantine hydrochloride.
Experimental Workflow: Synthesis of Memantine Hydrochloride
Biological Activity and Signaling Pathways
There is limited publicly available data on the specific biological activity of this compound itself. Its primary significance in the pharmaceutical field is as a precursor to Memantine.[1] However, the adamantane scaffold is a well-established pharmacophore found in numerous biologically active compounds with antiviral, antimicrobial, and anticancer properties.[4][10]
Antiviral and Antitumor Potential of Adamantane Derivatives
Adamantane derivatives have a history of use as antiviral agents, with amantadine and rimantadine being notable examples effective against influenza A virus.[11][12] The mechanism of action for these antivirals often involves the inhibition of the M2 proton channel of the virus, preventing viral uncoating.[12] More recently, adamantane derivatives have been investigated for their potential against other viruses, including coronaviruses.[13] Some studies have shown that certain aminoadamantane derivatives exhibit significant in vitro activity against SARS-CoV-2.[14]
In the context of cancer, various adamantane derivatives have been synthesized and evaluated for their anti-neoplastic activity. For instance, certain 1,3-diaza-2-functionalized-adamantan-6-one derivatives have shown cytotoxic activity against melanoma cells by inducing G₂/M cell cycle arrest and apoptosis.[15]
Mechanism of Action of Memantine
Memantine, the direct pharmaceutical derivative of this compound, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[16] In Alzheimer's disease, excessive glutamate levels are thought to lead to neuronal excitotoxicity through the overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel, thereby reducing the toxic effects of elevated glutamate levels.
Signaling Pathway: NMDA Receptor Antagonism by Memantine
Conclusion
This compound is a compound of significant interest in medicinal and synthetic chemistry. While its own biological activity profile is not extensively characterized, its role as a key starting material for the synthesis of Memantine underscores its importance in the development of therapeutics for neurodegenerative diseases. The synthetic pathways to and from this compound are well-established, offering efficient routes for its production and derivatization. Future research may explore the untapped biological potential of this compound and its other derivatives, leveraging the unique structural and physicochemical properties of the adamantane core.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. extendabio.com [extendabio.com]
- 6. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
- 12. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-neoplastic activity of 1,3-diaza-2-functionalized-adamantan-6-one compounds against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Memantine (1-amino-3,5-dimethyladamantane) blocks the serotonin-induced depolarization response in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,3-Dimethyladamantane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1,3-dimethyladamantane, a saturated tricyclic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Molecular Structure
This compound possesses a rigid cage-like structure derived from adamantane, with two methyl groups substituted at the tertiary carbon positions 1 and 3. This structure results in a high degree of symmetry, which is reflected in its spectroscopic signatures.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.15 | s | 2H | CH |
| 1.63 | s | 4H | CH₂ |
| 1.15 | s | 2H | CH₂ |
| 1.09 | d, J=11.7 Hz | 6H | CH₂ |
| 0.84 | s | 6H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 49.3 | CH₂ | C-4, C-6, C-10 |
| 41.3 | CH₂ | C-8, C-9 |
| 34.0 | C | C-1, C-3 |
| 33.5 | CH₃ | -CH₃ |
| 30.1 | CH | C-5, C-7 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated hydrocarbon, dominated by C-H stretching and bending vibrations.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H Stretch (alkane) |
| 1470 - 1450 | Medium | C-H Bend (scissoring) |
| 1385 - 1365 | Medium | C-H Bend (methyl rock) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | High | [M - CH₃]⁺ |
| 107 | High | [C₈H₁₁]⁺ |
| 93 | High | [C₇H₉]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of adamantane derivatives is as follows:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H). The probe is tuned to the respective frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single peaks for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay are typically used compared to ¹H NMR.
-
Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phased and baseline corrected. Signal integration is performed for the ¹H NMR spectrum. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
For solid or liquid samples like this compound, the following protocol is common:
-
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is a common technique for the analysis of volatile compounds like alkanes.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, positively charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility of 1,3-Dimethyladamantane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. Due to its non-polar, caged hydrocarbon structure, this compound exhibits distinct solubility characteristics in various organic solvents.
Core Concepts: Understanding Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] this compound is a non-polar molecule due to its hydrocarbon framework.[2] Consequently, it is expected to have higher solubility in non-polar organic solvents and lower solubility in polar solvents.[2][3] Factors such as temperature can also influence solubility, with an increase in temperature generally leading to higher solubility.[2]
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀ | [4] |
| Molecular Weight | 164.29 g/mol | [4] |
| Appearance | Colorless liquid | [5][6] |
| Density | 0.886 g/mL at 25 °C | [5][7] |
| Boiling Point | 201.5 °C | [5] |
| Melting Point | -30 °C | [5][6] |
| Flash Point | 53 °C (127.4 °F) | |
| Refractive Index | n20/D 1.478 | [5][7] |
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available information and its chemical structure, a qualitative solubility profile has been compiled in Table 2.
| Solvent Class | Solvent Example | Qualitative Solubility | Reference |
| Non-Polar Aliphatic | Hexane | Soluble | [2] |
| Non-Polar Aromatic | Toluene | Soluble | [2] |
| Ethers | Diethyl Ether | Soluble | [6] |
| Halogenated | Chloroform | Slightly Soluble | [5] |
| Alcohols | Methanol | Slightly Soluble | [5][6] |
| Alcohols | Ethanol | Soluble | [6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Not specified | |
| Polar Protic | Water | Insoluble | [2][6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Glass flasks or vials with airtight seals
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass flask. The excess solid ensures that equilibrium is reached and the solution becomes saturated.
-
-
Equilibration:
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the flasks to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solute to settle.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).
-
Analyze the concentration of this compound in the diluted sample using a validated GC or HPLC method.
-
-
Quantification:
-
Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the diluted sample and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.
-
-
Replicate Experiments:
-
Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the general solubility behavior of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between this compound's polarity and its expected solubility.
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 702-79-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. extendabio.com [extendabio.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,3-dimethyladamantane (1,3-DMA), a molecule of significant interest due to its high energy density and potential applications as a high-performance fuel. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved in its thermal degradation.
Thermal Stability and Decomposition Kinetics
This compound exhibits notable thermal stability, a crucial property for its application as a high energy-density fuel.[1][2][3][4][5] Studies have been conducted under various conditions to elucidate its decomposition kinetics and mechanism.
The thermal decomposition of 1,3-DMA has been investigated in both batch and flowing reactors to understand its behavior under different temperature and pressure regimes.[1][2] In a batch reactor, the decomposition kinetics were determined between 693 and 743 K.[1][2][3][4][5] The rate constants were found to range from 4.00 × 10⁻⁷ s⁻¹ at 693 K to 35.19 × 10⁻⁷ s⁻¹ at 743 K.[1][3][4][5] The Arrhenius parameters were determined to be A = 2.39 × 10⁷ s⁻¹ and an activation energy (Ea) of 183 kJ·mol⁻¹.[1][2][3][4][5]
Further studies in a flowing reactor were performed at higher temperatures, from 873 to 973 K, and pressures ranging from 0.1 to 5.0 MPa.[1][2][3][4][5] Under these conditions, the conversion of 1,3-DMA and the yield of gaseous products were observed to increase with rising temperature and pressure.[1][2][3][4][5] The residence time was identified as a primary factor influencing the extent of decomposition.[1][2][3][4][5]
Comparatively, the rate constants for the thermal decomposition of 1,3-DMA are lower than those of other typical model fuels such as decalin, propylcyclohexane, butylcyclohexane, and n-dodecane, indicating its superior thermal stability.[1][2][4][5]
The following tables summarize the key quantitative data from the thermal decomposition studies of 1,3-DMA.
Table 1: Decomposition Kinetics of 1,3-DMA in a Batch Reactor
| Temperature (K) | Rate Constant (k, s⁻¹) |
| 693 | 4.00 × 10⁻⁷ |
| 713 | 10.53 × 10⁻⁷ |
| 728 | 19.38 × 10⁻⁷ |
| 743 | 35.19 × 10⁻⁷ |
| Arrhenius Parameters | Value |
| Pre-exponential Factor (A) | 2.39 × 10⁷ s⁻¹ |
| Activation Energy (Ea) | 183 kJ·mol⁻¹ |
Table 2: Gaseous Product Distribution from 1,3-DMA Decomposition in a Batch Reactor at 743 K
| Gaseous Product | Mole Fraction (%) |
| Hydrogen (H₂) | 25.3 |
| Methane (CH₄) | 54.1 |
| Ethane (C₂H₆) | 8.2 |
| Ethene (C₂H₄) | 2.1 |
| Propane (C₃H₈) | 4.5 |
| Propene (C₃H₆) | 3.8 |
| Butane (C₄H₁₀) | 1.1 |
| Butene (C₄H₈) | 0.9 |
Table 3: Liquid Product Distribution from 1,3-DMA Decomposition in a Flowing Reactor at 898 K and 1.0 MPa
| Liquid Product | Content (wt%) |
| Toluene | 1.8 |
| Xylene | 3.5 |
| Isomers of 1,3-DMA | 85.2 |
| Other C₁₂ Hydrocarbons | 9.5 |
Decomposition Products and Proposed Mechanism
The thermal decomposition of 1,3-DMA yields a mixture of gaseous and liquid products. The primary gaseous products are methane and hydrogen, resulting from demethylation and dehydrogenation reactions.[1][2][3][4][5] Other minor gaseous products include ethane, ethene, propane, propene, butane, and butene.[2]
In the liquid phase, the main products are isomers of 1,3-DMA, along with aromatics such as toluene and xylene.[1][2][3][4][5] The formation of these products is explained by a proposed hypothetical mechanism involving a combination of isomerization, hydrogen transfer, β-scission, and dehydrogenation reactions.[1][3][4][5] The initial step is believed to be the cleavage of the C-C bonds in the adamantane cage or the C-CH₃ bonds.
Caption: Proposed decomposition pathways of this compound.
Experimental Protocols
The thermal stability and decomposition of this compound were investigated using two primary experimental setups: a batch reactor and a flowing reactor.
These experiments were conducted to determine the thermal decomposition kinetics at temperatures ranging from 693 to 743 K.
-
Apparatus: A stainless-steel batch reactor with a volume of 50 mL was used. The reactor was heated by an electric furnace, and the temperature was controlled with a PID controller.
-
Procedure:
-
A known quantity of 1,3-DMA was placed in the reactor.
-
The reactor was purged with nitrogen to remove air.
-
The reactor was heated to the desired temperature and maintained for a specific duration.
-
After the reaction time, the reactor was cooled rapidly to quench the reaction.
-
The gaseous products were collected in a gas bag and analyzed by gas chromatography (GC).
-
The liquid products were collected and analyzed by gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: Experimental workflow for batch reactor decomposition studies.
These experiments simulated the conditions in practical applications and were conducted at higher temperatures (873–973 K) and pressures (0.1–5.0 MPa).
-
Apparatus: A continuous-flow fixed-bed reactor system was used. The reactor was a stainless-steel tube packed with quartz sand. The system included a high-pressure pump for the liquid feed, a preheater, the reactor, a back-pressure regulator, and a gas-liquid separator.
-
Procedure:
-
The reactor was heated to the desired temperature under a nitrogen flow.
-
Liquid 1,3-DMA was continuously fed into the reactor at a constant flow rate using the high-pressure pump.
-
The pressure was controlled by the back-pressure regulator.
-
The effluent from the reactor was cooled and passed through the gas-liquid separator.
-
The gaseous products were analyzed online by GC.
-
The liquid products were collected periodically and analyzed by GC-MS, HPLC, and NMR.
-
Caption: Experimental workflow for flowing reactor decomposition studies.
Conclusion
This compound demonstrates high thermal stability, making it a promising candidate for high energy-density fuel applications. Its decomposition primarily occurs at elevated temperatures, yielding a mixture of smaller hydrocarbons and aromatic compounds through a complex mechanism involving isomerization, hydrogen transfer, β-scission, and dehydrogenation. The detailed kinetic and product analysis provides a fundamental understanding of its thermal behavior, which is essential for its practical implementation and for the development of advanced fuel technologies.
References
The Versatility of a Rigid Scaffold: An In-depth Technical Guide to the Applications of 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of adamantane and its derivatives has long been recognized as a privileged scaffold in medicinal chemistry and materials science. Among these, 1,3-dimethyladamantane offers a unique combination of lipophilicity, stability, and synthetic accessibility, making it a valuable building block for a diverse range of applications. This technical guide provides a comprehensive overview of the molecular scaffolding applications of this compound, with a focus on its role in drug discovery, particularly in the treatment of neurodegenerative diseases, as well as its emerging potential in antiviral, anticancer, and materials science contexts. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to serve as a resource for researchers in the field.
Core Physicochemical Properties of this compound
The 1,3-dimethyl substitution on the adamantane cage significantly influences its physical and chemical properties, which are crucial for its role as a molecular scaffold. The methyl groups enhance the lipophilicity of the already hydrophobic adamantane core, a property that can improve a drug's ability to cross biological membranes.[1] The rigid carbocyclic framework is highly stable and provides a well-defined three-dimensional orientation for appended functional groups.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀ | [4] |
| Molecular Weight | 164.29 g/mol | [4] |
| CAS Number | 702-79-4 | |
| Density | 0.886 g/mL at 25 °C | [2] |
| Boiling Point | 201.5 °C | [2] |
| Melting Point | -30 °C | [2] |
| Refractive Index (n20/D) | 1.478 | [2] |
| Flash Point | 53 °C (127.4 °F) | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like chloroform and methanol. | [2][3] |
Application in Neurodegenerative Diseases: The Synthesis of Memantine
The most prominent application of this compound is as a key starting material in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[5][6] The this compound scaffold provides the necessary lipophilicity and structural rigidity for the final drug molecule to effectively interact with its target.
Synthetic Pathways to Memantine from this compound
Several synthetic routes have been developed to produce Memantine from this compound, with efforts focused on improving yield, safety, and scalability.[6][7] A common and efficient method is a two-step process involving the formation of an intermediate followed by hydrolysis.[7][8]
Comparative Data of Synthetic Protocols for Memantine
The choice of synthetic route can significantly impact the overall yield and purity of the final product. The following table summarizes quantitative data from different reported protocols for the synthesis of Memantine from this compound.
| Intermediate | Key Reagents | Reaction Conditions | Overall Yield (%) | Reference(s) |
| N-Formyl-1-amino-3,5-dimethyladamantane | Nitric acid, Formamide | Step 1: 20–25 °C, 1h, then 85 °C, 2h. Step 2: Reflux with HCl. | 83 | [7][8] |
| 1-Acetamido-3,5-dimethyladamantane | Nitric acid, Acetonitrile | Step 1: 70 °C, 2.5h. Step 2: Reflux with NaOH/HCl. | 85 | [6] |
| 1-Bromo-3,5-dimethyladamantane | Bromine | 48-51 °C, 12h | Varies (intermediate step) | [9] |
Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride from this compound
This protocol is based on a high-yield, two-step synthesis.[7][8]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane
-
In a round-bottom flask, slowly add this compound (11.13 mL, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) at 20–25 °C over 20 minutes with continuous stirring.
-
Maintain stirring at this temperature for 1 hour.
-
Add formamide (22.5 mL, 0.54 mol) to the mixture within 0.5 hours.
-
Heat the reaction mixture to 85 °C for 2 hours.
-
After the reaction is complete, cool the solution to 5–10 °C.
-
Pour the cooled reaction mixture into ice-cold water (120 mL).
-
Extract the product with dichloromethane (150 mL). The organic layer contains the N-formyl intermediate.
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the organic extract from Step 1, add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water (36 mL).
-
Stir the mixture for 10 minutes, then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane (20 mL) to the concentrated solution and heat to reflux for 30 minutes.
-
Cool the mixture to 5–10 °C for 1 hour to precipitate the white solid product.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride.
Mechanism of Action: NMDA Receptor Modulation
Memantine functions as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. The this compound scaffold is crucial for its ability to enter and block the ion channel, thereby preventing excessive influx of calcium ions which is associated with excitotoxicity in Alzheimer's disease.[10]
Antiviral and Anticancer Potential of this compound Derivatives
While the adamantane core is well-known for its antiviral properties, particularly in the context of influenza A with drugs like Amantadine and Rimantadine, specific data on this compound derivatives is less abundant. However, the structural similarities suggest that this scaffold can be a valuable starting point for the design of new antiviral and anticancer agents.[8] The lipophilicity imparted by the dimethyladamantane group can enhance the ability of these compounds to penetrate viral envelopes or cancer cell membranes.
Antiviral Activity
Research into adamantane derivatives has shown that modifications to the core structure can lead to compounds with significant antiviral activity. While specific IC50 values for this compound derivatives against a wide range of viruses are not extensively reported, the general principles of adamantane-based antiviral design are applicable.
| Adamantane Derivative Class | Viral Target | Reported IC50 Range | Reference(s) |
| Amino-adamantanes | Influenza A (M2 channel) | 0.11 - 12.5 µg/mL | [11] |
| Adamantane-pyrazole derivatives | Foot and Mouth Disease Virus | Therapeutic index of 30 | [12] |
| Adamantane-containing compounds | Poxviruses | 0.133 - 0.515 µM | [9] |
Anticancer Activity
The rigid adamantane scaffold can be used to orient functional groups in a precise manner to interact with biological targets relevant to cancer. The lipophilic nature of the this compound core can also contribute to the accumulation of the drug in cancer cells.
| Adamantane Derivative Class | Cancer Cell Line(s) | Reported IC50 Range | Reference(s) |
| Adamantane-1,3,4-thiadiazole derivatives | MCF-7, HepG-2, A549 | 85 - 71.5 nM (EGFR WT) | [13] |
| Benzofuran-substituted chalcones | MCF-7, PC-3 | log IC50 = 0.42 - 0.67 µM | [14] |
| Dihydroquinoline derivatives | T47D, MCF-7, MDA-MB-231 | 2.20 - 11.90 µM | [14] |
Applications in Materials Science
The high thermal stability and rigid structure of the this compound core make it an attractive component for the synthesis of advanced polymers and materials. The incorporation of this bulky group into a polymer backbone can increase the glass transition temperature (Tg) and enhance thermal stability.
Polymer Synthesis
Poly(1,3-adamantane) can be synthesized through the cationic ring-opening polymerization of 1,3-dehydroadamantane. While the resulting polymer is often insoluble, the introduction of solubilizing groups or copolymerization can lead to processable materials with high thermal resistance.[13]
Experimental Protocol: Synthesis of Poly(1,3-adamantane)
A general procedure for the synthesis of poly(1,3-adamantane) is as follows:
-
Monomer Synthesis: Prepare 1,3-dehydroadamantane from 1,3-dibromoadamantane via a Wurtz-type reaction.
-
Polymerization:
-
In a dry reaction vessel under an inert atmosphere, dissolve 1,3-dehydroadamantane in a suitable anhydrous solvent (e.g., dichloromethane).
-
Initiate the cationic polymerization by adding a Lewis acid catalyst (e.g., boron trifluoride etherate) at a low temperature.
-
Allow the reaction to proceed for a specified time, monitoring the formation of the polymer precipitate.
-
Quench the reaction by adding a suitable reagent (e.g., methanol).
-
Isolate the polymer by filtration, wash with an appropriate solvent, and dry under vacuum.
-
Characterization: The resulting polymer can be characterized by solid-state NMR, IR spectroscopy, and thermal analysis (TGA/DSC) to confirm its structure and thermal properties.[13]
Conclusion
This compound is a versatile molecular scaffold with significant applications in medicinal chemistry and materials science. Its most notable role as a precursor to the Alzheimer's drug Memantine highlights the importance of its unique structural and physicochemical properties. While its potential in antiviral, anticancer, and materials science applications is still being explored, the existing data on adamantane derivatives suggests that the this compound core is a promising platform for the development of novel therapeutics and high-performance materials. Further research into the synthesis and evaluation of a wider range of this compound derivatives is warranted to fully unlock the potential of this remarkable scaffold.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 702-79-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
1,3-Dimethyladamantane: A Versatile Building Block in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyladamantane, a unique polycyclic alkane, has emerged as a significant building block in modern organic synthesis.[1] Its rigid, three-dimensional cage-like structure, coupled with the presence of two methyl groups at the bridgehead positions, imparts distinct chemical and physical properties that are highly sought after in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive overview of this compound, covering its synthesis, functionalization, and applications, with a particular focus on its pivotal role in the development of the anti-Alzheimer's drug, Memantine. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for professionals in the field.
Physicochemical Properties of this compound
This compound is a colorless, volatile solid with a low odor at room temperature.[3] Its adamantane core provides exceptional thermal stability and a lipophilic character, rendering it soluble in non-polar organic solvents and largely insoluble in water.[2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀ | [1] |
| Molecular Weight | 164.29 g/mol | [1] |
| CAS Number | 702-79-4 | [1] |
| Appearance | Colorless solid | [3] |
| Melting Point | -30 °C | [4] |
| Boiling Point | 201.5 °C | [4] |
| Density | 0.886 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.478 | [5] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents | [2] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following table summarizes key spectroscopic data.
| Spectrum Type | Data for this compound | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to the distinct proton environments within its structure are observed. | [6] |
| ¹³C NMR (CDCl₃) | Distinct signals for quaternary carbons (C-CH₃), CH, CH₂ and CH₃ groups. | [7] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): 164 m/z | [8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the adamantane cage and C-H bonds are present. | [9] |
This compound in Organic Synthesis
The rigid adamantane scaffold of this compound serves as a versatile platform for the introduction of various functional groups, leading to a diverse array of derivatives with tailored properties.
Synthesis of Memantine (1-amino-3,5-dimethyladamantane)
The most prominent application of this compound is as a key intermediate in the synthesis of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[10][11] Several synthetic routes have been developed, with a common strategy involving the initial functionalization of a bridgehead position followed by amination.
A generalized workflow for the synthesis of Memantine is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmpm.vn [jmpm.vn]
- 6. chemeo.com [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(3,5-Dimethyladamantan-1-yl)acetamide | CymitQuimica [cymitquimica.com]
- 9. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]
- 10. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Reactivity of the Adamantane Cage in 1,3-Dimethyladamantane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the adamantane cage in 1,3-dimethyladamantane. The rigid, tricyclic structure of adamantane, combined with the directing effects of the methyl groups, imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. This document details key functionalization reactions, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and application of this compound chemistry.
Core Reactivity Principles
The reactivity of the this compound cage is predominantly centered on its tertiary (bridgehead) and secondary (methylene) C-H bonds. The cage-like structure results in high C-H bond dissociation energies, making adamantane derivatives relatively stable. However, functionalization can be achieved under specific reaction conditions, often proceeding via radical or carbocationic intermediates. The bridgehead positions are generally more reactive towards substitution due to the increased stability of the resulting tertiary radicals and carbocations. In this compound, the two unsubstituted bridgehead positions (C-5 and C-7) are the primary sites of reactivity.
Key Functionalization Reactions
Halogenation: Bromination
Bromination of this compound is a key transformation, providing a versatile intermediate, 1-bromo-3,5-dimethyladamantane, which is a precursor for the synthesis of compounds like memantine. The reaction proceeds via electrophilic substitution and is typically carried out using bromine in the presence of a Lewis acid or under free-radical conditions.
Quantitative Data for Bromination of this compound
| Catalyst/Initiator | Solvent | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | - | - |
| Aluminum Trichloride | 1,2-dichloroethane | 1.15:1 | 15 | - | 92 | ≥99 |
| Benzoyl Peroxide | None | 8:1 | 65 | 6 | 95.1 | 99.3 |
| None (Direct Bromination) | None | 2:1 | 80 | 5 | 85 | - |
| None (Direct Bromination) | None | 2.5-5:1 | 50-100 | - | up to 90 | - |
Experimental Protocol: Bromination using Aluminum Trichloride
This method employs a Lewis acid catalyst to facilitate the bromination of the adamantane core.
Materials:
-
This compound
-
Bromine
-
Anhydrous aluminum trichloride
-
1,2-dichloroethane
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
-
5% Sodium hydroxide solution (for gas absorption)
Procedure:
-
In a suitable reactor, combine 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane with thorough stirring.
-
Heat the reaction mixture to 15°C.
-
Slowly add 50 g (0.3 mol) of this compound to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide solution trap.
-
After the addition is complete, continue to stir the reaction mixture.
-
Quench the reaction by adding 400 g of saturated sodium bisulfite solution until the red color of the bromine completely disappears.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with 400 g of water.
-
Dry the organic phase with 20 g of anhydrous sodium sulfate.
-
Distill the organic phase to remove the solvent and obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-bromo-3,5-dimethyladamantane.[1]
Reaction Pathway: Electrophilic Bromination
Caption: Electrophilic bromination of this compound.
Amination: Synthesis of Memantine
The synthesis of Memantine (1-amino-3,5-dimethyladamantane) from this compound is a critical reaction in pharmaceutical manufacturing. A common route involves the reaction with nitric acid and formamide to form an N-formyl intermediate, followed by hydrolysis.
Quantitative Data for Memantine Synthesis from this compound
| Step | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Formamidation | Nitric acid, Formamide | 20-25, then 85 | 1 h at 20-25°C, 2 h at 85°C | 98 |
| 2. Hydrolysis | 36% Hydrochloric acid, Water | Reflux | 1 h | 85 |
| Overall | ~83 |
Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride
This protocol describes a concise and high-yield synthesis of memantine hydrochloride.[2][3]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane
-
In a round-bottom flask, slowly add 1,3-dimethyl-adamantane (11.13 mL, 9.86 g, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) at 20–25 °C over 20 minutes with stirring.
-
Continue stirring at this temperature for 1 hour.
-
Add formamide (22.5 mL, 0.54 mol) within 0.5 hours.
-
Heat the mixture to 85 °C for 2 hours.
-
After the reaction is complete, cool the solution to 5–10 °C and add it to ice-cold water (120 mL).
-
Extract the reaction mixture with dichloromethane (150 mL). The organic layer contains the desired N-formyl intermediate.
Step 2: Synthesis of Memantine Hydrochloride
-
In a round-bottom flask, combine the dichloromethane extract from Step 1 with water (36 mL) and a 36% hydrochloride solution (45 mL, 0.51 mol).
-
Stir the mixture for 10 minutes, then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
To this solution, add n-hexane (20 mL) and heat to reflux for 0.5 hours.
-
Cool the reaction mixture to 5–10 °C for 1 hour to precipitate a white solid.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.
Reaction Pathway: Synthesis of Memantine
Caption: Synthetic pathway to Memantine Hydrochloride.
Oxidation/Hydroxylation
The adamantane cage of this compound can be oxidized to introduce hydroxyl groups, primarily at the tertiary bridgehead positions. This can be achieved through chemical oxidation or microbial transformation.
Chemical Oxidation Reaction of this compound with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and cobalt salts yields 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol. This indicates that both the remaining tertiary positions can be hydroxylated.
Quantitative Data for Oxidation of this compound
| Product | Yield (%) |
| 3,5-dimethyladamantan-1-ol | - |
| 5,7-dimethyladamantane-1,3-diol | - |
| Specific yield data for this reaction is not readily available in the provided search results. |
Experimental Protocol: General Procedure for NHPI-Catalyzed Oxidation A detailed experimental protocol for the oxidation of this compound was not found in the search results. The following is a generalized procedure based on similar reactions.
Materials:
-
This compound
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(II) salt (e.g., cobalt(II) acetate)
-
Solvent (e.g., acetic acid)
-
Oxygen source (e.g., O2 balloon)
Procedure:
-
Dissolve this compound, NHPI, and the cobalt(II) salt in the solvent in a reaction flask.
-
Purge the flask with oxygen and maintain a positive pressure of oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture and quench any remaining peroxides.
-
Extract the products with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the products by column chromatography.
Reaction Pathway: NHPI-Catalyzed Oxidation
Caption: Simplified mechanism of NHPI-catalyzed oxidation.
Radical Alkylation
The tertiary C-H bonds of this compound can undergo radical-mediated alkylation. This reaction typically involves the generation of an adamantyl radical which then adds to an alkene.
Quantitative Data for Radical Alkylation of this compound with Ethylene
| Product | Yield (%) |
| 1-Ethyl-3,5-dimethyladamantane | 89 (of the 22.5% total product yield) |
| 1-Butyl-3,5-dimethyladamantane | Minor |
| 1-Hexyl-3,5-dimethyladamantane | Minor |
The reaction of this compound with ethylene gas (2 bar) initiated by di-tert-butyl peroxide (DTBP) resulted in a 22.5% total yield of alkylated products, with nearly exclusive regioselectivity for the bridgehead position.
Experimental Protocol: Radical Alkylation with Ethylene A detailed experimental protocol for the radical alkylation of this compound with ethylene was not found in the search results. The following is a generalized procedure based on the provided information.
Materials:
-
This compound
-
Ethylene gas
-
Di-tert-butyl peroxide (DTBP)
-
A suitable high-pressure reactor
Procedure:
-
Charge the high-pressure reactor with this compound and a catalytic amount of DTBP.
-
Seal the reactor and purge with ethylene gas.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 2 bar).
-
Heat the reactor to a temperature sufficient to initiate the decomposition of DTBP (typically >120 °C).
-
Maintain the reaction at this temperature for a set period.
-
After the reaction, cool the reactor and carefully vent the excess ethylene.
-
Dissolve the reaction mixture in a suitable solvent.
-
Analyze the product mixture by GC-MS to determine the product distribution and yield.
-
Purify the desired alkylated adamantane by distillation or chromatography.
Reaction Pathway: Radical Alkylation
References
The Ascendant Core: A Technical Guide to 1,3-Dimethyladamantane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dimethyladamantane scaffold, a rigid, lipophilic, and three-dimensional cage structure, has emerged as a privileged core in medicinal chemistry. Its unique physicochemical properties offer a versatile platform for the design of novel therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide explores the synthesis, potential applications, and mechanisms of action of various this compound derivatives. We provide a comprehensive overview of their neuroprotective, anti-inflammatory, and anticancer activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of adamantane-based therapeutics.
Introduction
Adamantane and its derivatives have a rich history in pharmaceutical development, with notable examples including the antiviral agent amantadine and the anti-Alzheimer's drug memantine. The incorporation of a this compound moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The rigid cage-like structure provides a unique three-dimensional architecture that can effectively probe the binding pockets of enzymes and receptors.[1] This guide focuses specifically on derivatives of this compound, a key intermediate in the synthesis of memantine, and explores its broader potential in generating novel drug candidates.[2]
Synthesis of this compound and its Derivatives
The synthesis of this compound typically begins with the isomerization of perhydroacenaphthene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[2] This rearrangement reaction takes advantage of the thermodynamic stability of the adamantane cage structure.
General Procedure for the Preparation of this compound
A common method involves the reaction of perhydroacenaphthene with anhydrous aluminum chloride at elevated temperatures. The continuous addition of a small amount of water can enhance the catalytic activity.[2]
Experimental Protocol:
-
Reaction Setup: A mixture of perhydroacenaphthene and anhydrous aluminum chloride is heated to 80-100 °C in a suitable reaction vessel.
-
Catalyst Activation: A small amount of water is continuously dropped into the reaction mixture over several hours to maintain the catalytic activity of the aluminum chloride.[2]
-
Reaction Monitoring: The progress of the isomerization is monitored by gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled and quenched with ice water. The organic layer is separated, washed with a sodium carbonate solution and water, and then dried over a suitable drying agent.
-
Purification: The crude this compound is purified by vacuum distillation to yield a colorless to light yellow liquid.[2]
Synthesis of this compound-based Ureas and Amides
The functionalization of the this compound core, often at the bridgehead positions, allows for the introduction of various pharmacophores. The synthesis of urea and amide derivatives is a common strategy to explore their biological activities.
Experimental Protocol for the Synthesis of 1,3-Disubstituted Ureas:
-
Isocyanate Formation: 1-(Isocyanatomethyl)-3,5-dimethyladamantane can be synthesized in a one-step process.[3]
-
Reaction with Amines: The isocyanate is then reacted with a primary or secondary amine in an anhydrous solvent, such as diethyl ether, in the presence of a base like triethylamine.[4] The reaction mixture is typically stirred at room temperature for several hours.
-
Purification: The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization.[4]
Potential Applications and Biological Activities
Derivatives of this compound have shown promise in a range of therapeutic areas, leveraging the unique properties of the adamantane core to interact with various biological targets.
Neuroprotective Applications
The most well-documented application of a this compound derivative is in the treatment of neurodegenerative diseases, exemplified by memantine (1-amino-3,5-dimethyladamantane).[5]
Mechanism of Action: NMDA Receptor Antagonism
Memantine is a non-competitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[6] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged Ca2+ influx.[6] Its fast off-rate allows for the preservation of normal synaptic transmission.[6]
Other adamantane derivatives have also been investigated for their neuroprotective effects, with some demonstrating the ability to enhance cerebral blood flow and promote neuronal regeneration.[7][8]
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of adamantane derivatives.[9] This activity is often attributed to the modulation of pro-inflammatory cytokine production.
Mechanism of Action: Cytokine Modulation
Certain this compound derivatives have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] This modulation can occur through various signaling pathways, including the inhibition of NF-κB activation.[11]
Anticancer Potential
The lipophilic nature of the this compound core makes it an attractive scaffold for the design of anticancer agents, as it can facilitate cell membrane penetration. Various derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.
Quantitative Data on Biological Activities
The following table summarizes the reported biological activities of selected this compound and related adamantane derivatives.
| Compound Class | Target/Assay | Activity (IC50/EC50/MIC) | Reference |
| Adamantane-derived ureas | Soluble epoxide hydrolase (sEH) | Varies by derivative | [3] |
| Adamantane-derived indoles | Cannabinoid Receptor 1 (CB1) | 16–43 nM (EC50) | [7] |
| Adamantane-derived indoles | Cannabinoid Receptor 2 (CB2) | 29–216 nM (EC50) | [7] |
| Dihydroquinoline derivatives | Breast Cancer (MCF-7) | Potent growth inhibition | [12] |
| 1,3,4-Thiadiazole derivatives | Breast Cancer (MCF-7) | IC50 = 6.6 µM (most active) | [13] |
Experimental Workflows
High-Throughput Screening for Anticancer Activity
A general workflow for the initial screening of newly synthesized this compound derivatives for anticancer activity is depicted below.
Experimental Protocol for MTT Assay:
-
Cell Seeding: Cancer cells (e.g., Huh-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[14]
Conclusion
The this compound core represents a highly versatile and valuable scaffold in modern drug discovery. Its unique structural and physicochemical properties have been successfully exploited to develop therapeutics targeting a range of diseases. The derivatives discussed in this guide highlight the broad potential of this chemical entity, from neuroprotection and anti-inflammatory applications to the development of novel anticancer agents. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further explore and expand the therapeutic landscape of this compound derivatives. Future research focusing on structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinically effective drugs.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Historical Context of 1,3-Dimethyladamantane Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dimethyladamantane, a key intermediate in the synthesis of the Alzheimer's drug memantine, has a rich history rooted in the broader exploration of adamantane chemistry. Its discovery and the evolution of its synthesis reflect the advancements in understanding and manipulating polycyclic hydrocarbons. This technical guide provides a comprehensive overview of the historical context of this compound, detailing its initial discovery, the evolution of its synthetic methodologies, and the experimental protocols that defined its preparation. Quantitative data from key synthetic approaches are summarized, and logical workflows are visualized to offer a clear and in-depth understanding of this critical molecule's origins.
Introduction: The Dawn of Adamantane Chemistry
The story of this compound begins with its parent molecule, adamantane. First isolated from petroleum in 1933, the rigid, diamondoid structure of adamantane presented a unique synthetic challenge that captivated chemists for decades.[1] The first successful, albeit low-yield, synthesis of adamantane was achieved by Vladimir Prelog in 1941.[2] However, it was the breakthrough discovery by Paul von Ragué Schleyer in 1957 of a Lewis acid-catalyzed rearrangement of endo-trimethylenenorbornane that made adamantane and its derivatives readily accessible for broader scientific investigation.[3] This pivotal development paved the way for the exploration of substituted adamantanes, including this compound.
The surge in interest in adamantane derivatives during the 1960s was driven by their unique physical and chemical properties, including high thermal stability and lipophilicity, which made them attractive scaffolds for medicinal chemistry.
Early Discovery and Synthesis of this compound
The initial synthesis of this compound is situated within the broader investigations into alkyladamantanes in the 1960s. While a single, definitive "discovery" paper is not readily apparent, the work of chemists like H. Stetter and P. v. R. Schleyer on the synthesis of adamantane derivatives was foundational. Early methods for preparing 1,3-dialkyladamantanes often involved the Lewis acid-catalyzed isomerization of corresponding polycyclic hydrocarbon precursors.
One of the earliest approaches to synthesizing this compound involved the aluminum chloride-catalyzed rearrangement of dimethyl-substituted endo-trimethylene norbornanes. These early methods, while demonstrating the feasibility of accessing the 1,3-disubstituted adamantane core, were often plagued by low yields and the formation of complex product mixtures, making isolation and purification challenging.
Evolution of Synthetic Methodologies
The synthetic routes to this compound have evolved significantly, driven by the need for higher yields, purer products, and more economically viable processes, particularly with the identification of this compound as a crucial precursor to the pharmaceutical agent memantine.
Lewis Acid-Catalyzed Rearrangement of Perhydroacenaphthene
A major advancement in the synthesis of this compound was the development of the Lewis acid-catalyzed rearrangement of perhydroacenaphthene. This method has become one of the most common and efficient routes for the industrial production of this compound.
Key Features:
-
Starting Material: Perhydroacenaphthene, a readily available hydrocarbon.
-
Catalyst: Strong Lewis acids, most commonly anhydrous aluminum chloride (AlCl₃). Other Lewis acids such as boron trifluoride (BF₃) have also been employed.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in the range of 60-100°C.[2] The reaction time can vary from a few hours to over a day depending on the specific conditions.[2]
-
Mechanism: The reaction proceeds through a series of carbocation-mediated rearrangements, ultimately leading to the thermodynamically more stable this compound structure.
Advancements and Variations
Over time, several modifications and improvements to the perhydroacenaphthene rearrangement have been reported, focusing on improving yield, reducing byproducts, and simplifying the process. These include:
-
Co-catalysts: The use of co-catalysts, such as acetic acid, in conjunction with a Lewis acid has been shown to improve reaction rates and yields under milder conditions.[2]
-
Solvent-Free Conditions: The development of solvent-free rearrangement methods offers environmental and economic advantages by reducing solvent waste and simplifying product work-up.
-
Alternative Catalysts: Research has explored the use of other catalytic systems, including solid acid catalysts like zeolites, to facilitate the isomerization. For instance, Y-type zeolites have been shown to catalyze the rearrangement of perhydroacenaphthene to this compound at high temperatures.
Quantitative Data on Synthesis
The following table summarizes key quantitative data from representative synthetic methods for this compound, illustrating the evolution of efficiency over time.
| Starting Material | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Dimethyl-substituted endo-trimethylene norbornanes | AlCl₃ | Not specified in readily available literature | Low (not specified) | General historical accounts |
| Perhydroacenaphthene | AlCl₃ | 80-100°C, continuous addition of water | High (not specified) | |
| Perhydroacenaphthene | Lewis acid/Acetic Acid | 60-90°C, 4-8 hours | Not specified | [2] |
| Perhydroacenaphthene | Na/H-Y-zeolite | 300°C, 10 hours | 65 | [2] |
Experimental Protocols
This section provides detailed experimental protocols for key synthetic methods, based on information from patents and scientific literature.
Synthesis of this compound via Rearrangement of Perhydroacenaphthene (General Procedure)
Materials:
-
Perhydroacenaphthene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Water
-
Sodium Carbonate Solution
-
Organic Solvent (e.g., Dichloroethane, optional)
Procedure:
-
To a reaction vessel equipped with a stirrer and a condenser, charge perhydroacenaphthene and anhydrous aluminum chloride.
-
Heat the mixture to a temperature between 80-100°C with vigorous stirring.
-
Continuously add a small amount of water dropwise to the reaction mixture over a period of 10-15 hours. The rate of water addition is critical to control the reaction.
-
After the reaction is complete (monitored by gas chromatography), cool the reaction mixture.
-
Slowly and carefully quench the reaction by adding the mixture to ice-cold water to decompose the aluminum chloride catalyst.
-
Separate the organic layer. Wash the organic layer with a sodium carbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent (if any) under reduced pressure.
-
Purify the crude this compound by distillation to obtain the final product.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to this compound.
Conclusion
The journey of this compound from a molecule of academic curiosity to a vital industrial intermediate is a testament to the progress of organic synthesis. The development of efficient and scalable synthetic routes, particularly the Lewis acid-catalyzed rearrangement of perhydroacenaphthene, was crucial for its availability. This historical perspective provides a valuable context for researchers and professionals in drug development, highlighting the foundational chemical research that underpins the production of modern pharmaceuticals. The continued exploration of adamantane chemistry promises further innovation in materials science and medicinal chemistry.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and computational studies of 1,3-Dimethyladamantane
An In-depth Technical Guide to the Theoretical and Computational Studies of 1,3-Dimethyladamantane
Introduction
This compound (1,3-DMA) is a saturated polycyclic hydrocarbon belonging to the diamondoid family.[1] Characterized by a rigid, cage-like tricyclic structure with two methyl groups at the bridgehead positions, its molecular formula is C₁₂H₂₀.[1][2] This unique and stable structure makes this compound a subject of significant interest in various scientific fields.[3] It serves as a valuable model compound for studying the properties and reactivity of strained ring systems and is a crucial building block in organic synthesis.[1][3] Notably, it is a key intermediate in the synthesis of Memantine, a pharmaceutical agent used in the treatment of Alzheimer's disease.[1][4]
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the structural, spectroscopic, and thermodynamic properties of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's characteristics.
Molecular Structure and Physicochemical Properties
The adamantane cage is a highly stable and symmetric hydrocarbon framework. The addition of methyl groups at the 1 and 3 positions introduces specific steric and electronic effects that influence its overall properties. The molecular structure is spatially symmetrical, which contributes to its high stability compared to its isomers like perhydroacenaphthene.[5]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 702-79-4 | [6] |
| Molecular Formula | C₁₂H₂₀ | |
| Molecular Weight | 164.29 g/mol | |
| Appearance | Clear colourless liquid | [4] |
| Melting Point | -30 °C | [4] |
| Boiling Point | 201.5 °C | [4] |
| Density | 0.886 g/mL at 25 °C | |
| Refractive Index | n20/D 1.478 | |
| Flash Point | 53 °C (127.4 °F) - closed cup |
| Solubility | Low solubility in polar solvents (e.g., water); higher solubility in non-polar organic solvents (e.g., hexane, toluene).[3] |[3] |
Computational Methodologies
A variety of computational methods are employed to model the properties of this compound. These theoretical approaches provide insights that complement experimental findings.
-
Density Functional Theory (DFT): This is a quantum mechanical method widely used to predict the electronic structure of molecules. For 1,3-DMA, DFT is ideal for geometry optimization to find the lowest energy structure, calculation of vibrational frequencies (to predict IR and Raman spectra), and prediction of NMR chemical shifts. Common functional/basis set combinations for molecules of this type include B3LYP/6-31G(d,p).
-
Molecular Mechanics (MM): This method uses classical physics to model molecular systems. It is computationally less expensive than DFT, making it suitable for rapid conformational analysis and for studying larger systems involving 1,3-DMA.
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of 1,3-DMA over time. This can provide insights into its conformational flexibility, interactions with solvents, and thermodynamic properties in the condensed phase.
Caption: General computational workflow for studying this compound.
Theoretical and Experimental Data
Crystallographic and Structural Data
Experimental structural data for 1,3-DMA has been determined by X-ray diffraction.[7][8] At low temperatures, it exists in a monoclinic phase, which transforms into a hexagonal plastic phase at higher temperatures.[7][8] These experimental values are critical for validating the accuracy of computational geometry optimizations.
Table 2: Crystal Structure Data for this compound (Low-Temperature Phase)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [2][7][8] |
| Space Group | P 1 21/c 1 | [2][7][8] |
| a | 7.7576 Å | [2] |
| b | 12.0856 Å | [2] |
| c | 11.7068 Å | [2] |
| α | 90.0000° | [2] |
| β | 112.271° | [2] |
| γ | 90.0000° | [2] |
| Z | 4 | [2] |
| Temperature | 120 K |[8] |
Spectroscopic Data
Spectroscopic data provides a fingerprint of the molecule's structure and bonding. Experimental spectra are available from various sources and can be accurately predicted using computational methods.
Table 3: Availability of Experimental Spectra for this compound
| Spectrum Type | Source/Database | Notes |
|---|---|---|
| ¹H NMR | Sigma-Aldrich, ChemicalBook | Spectrum available in CDCl₃ solvent.[2][9][10] |
| ¹³C NMR | ChemicalBook | Data available.[9] |
| Mass Spectrometry (MS) | NIST Chemistry WebBook | Electron Ionization (EI) mass spectrum available.[2][11] |
| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem | Vapor phase IR spectrum available.[2][6] |
Thermodynamic and Kinetic Data
The thermal stability of 1,3-DMA is a critical property, particularly for its application as a high energy-density fuel.[12] Studies have investigated its thermal decomposition kinetics.
Table 4: Thermal Decomposition Kinetics of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Activation Energy (Eₐ) | 183 kJ·mol⁻¹ | Batch reactor, 693-743 K | [12] |
| Pre-exponential Factor (A) | 2.39 × 10⁷ s⁻¹ | Batch reactor, 693-743 K | [12] |
| Rate Constant (k) | 4.00 × 10⁻⁷ s⁻¹ | at 693 K | [12] |
| Rate Constant (k) | 35.19 × 10⁻⁷ s⁻¹ | at 743 K |[12] |
A proposed mechanism for the thermal decomposition involves a combination of isomerization, hydrogen transfer, β-scission, and dehydrogenation to yield products like toluene and xylene.[12]
Logical Relationships and Synthetic Pathways
The structure of 1,3-DMA dictates its physical properties and its utility as a synthetic precursor.
Caption: Relationship between 1,3-DMA's structure, properties, and applications.
This compound is not only studied for its intrinsic properties but also as a key starting material. Its synthesis often involves the rearrangement of other polycyclic hydrocarbons.
Caption: Synthesis of 1,3-DMA and its use as a precursor for Memantine.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research.
X-ray Crystallography
This protocol is based on the study of polymorphism in 1,3-disubstituted adamantanes.[7][8]
-
Crystal Growth: Single crystals of 1,3-DMA suitable for X-ray diffraction are typically grown by slow evaporation of a solution or by sublimation.
-
Data Collection: A selected crystal is mounted on a goniometer head. The sample is cooled to a low temperature (e.g., 120 K) to reduce thermal motion. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Differential Scanning Calorimetry (DSC)
DSC is used to study the phase transitions of 1,3-DMA.[7][8]
-
Sample Preparation: A small amount of 1,3-DMA (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated and cooled at a controlled rate (e.g., 5-10 K/min) over the temperature range of interest.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic and exothermic events, such as melting and phase transitions, appear as peaks in the DSC thermogram. The temperature and enthalpy of these transitions are determined by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a standard protocol for obtaining ¹H and ¹³C NMR spectra.[10]
-
Sample Preparation: Approximately 5-15 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or tetramethylsilane).
Conclusion
This compound is a molecule of considerable theoretical and practical importance. Computational studies, particularly those employing DFT methods, provide powerful tools for predicting its structural, spectroscopic, and thermodynamic properties, offering excellent correlation with experimental data obtained from techniques like X-ray crystallography, DSC, and NMR. The synergy between theoretical calculations and experimental validation has deepened our understanding of this rigid hydrocarbon, reinforcing its role as a model system and as a vital intermediate in the synthesis of pharmaceuticals and advanced materials. Future studies may focus on more complex phenomena, such as its behavior at interfaces, its role in self-assembled monolayers, and the computational design of new derivatives with tailored properties for specific applications.
References
- 1. Buy this compound (EVT-302558) | 702-79-4 [evitachem.com]
- 2. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 702-79-4 [chemicalbook.com]
- 5. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]
- 6. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. This compound(702-79-4) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
Isomers of Dimethyladamantane: A Technical Guide to Their Relative Stabilities
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
This technical guide provides an in-depth analysis of the structural isomers of dimethyladamantane, focusing on their relative thermodynamic stabilities. The unique, rigid cage structure of adamantane and its derivatives makes them valuable scaffolds in medicinal chemistry and materials science. Understanding the energetic landscape of its substituted isomers is crucial for designing synthetic routes and predicting the composition of equilibrium mixtures. This document summarizes quantitative stability data, details relevant experimental and computational protocols, and provides visualizations to clarify the relationships between these isomers.
Structural Isomers of Dimethyladamantane
The adamantane molecule (C₁₀H₁₆) possesses two distinct types of carbon atoms: four bridgehead (tertiary) methine groups and six methylene bridge (secondary) groups.[1][2] This structural feature gives rise to a number of possible isomers when two methyl groups are substituted onto the adamantane core. The isomers can be broadly categorized based on the positions of the methyl groups.
The possible structural isomers of dimethyladamantane are:
-
Bridgehead-Bridgehead Substituted:
-
1,3-Dimethyladamantane
-
-
Bridgehead-Methylene Substituted:
-
1,2-Dimethyladamantane
-
1,4-Dimethyladamantane
-
-
Methylene-Methylene Substituted:
-
2,2-Dimethyladamantane
-
cis-2,4-Dimethyladamantane
-
trans-2,4-Dimethyladamantane
-
cis-2,5-Dimethyladamantane
-
trans-2,5-Dimethyladamantane
-
cis-2,6-Dimethyladamantane
-
trans-2,6-Dimethyladamantane
-
2,8-Dimethyladamantane (meso and dl isomers)
-
The following diagram illustrates the classification of dimethyladamantane isomers based on their substitution patterns.
Caption: Logical relationship between different classes of dimethyladamantane isomers.
Relative Stabilities
The thermodynamic stability of dimethyladamantane isomers is primarily determined by steric strain and electronic effects. Isomers with methyl groups at the bridgehead positions are generally more stable due to the relief of steric strain compared to substitutions at the methylene bridges. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these isomers.
The most stable isomer of dimethyladamantane is this compound.[3] This high stability is the driving force behind the skeletal rearrangement of other C₁₂ hydrocarbons to form this particular isomer. Non-bridgehead dimethyladamantanes are known to be present in smaller amounts at equilibrium, indicating their lower thermodynamic stability.[3]
The following table summarizes the available quantitative data on the relative stabilities of some dimethyladamantane isomers. The data is presented as the relative Gibbs free energy (ΔG) or enthalpy of formation (ΔHf°) compared to the most stable isomer, this compound.
| Isomer | Substitution Type | Relative Gibbs Free Energy (kJ/mol) | Relative Enthalpy of Formation (kJ/mol) | Reference |
| This compound | Bridgehead-Bridgehead | 0 (by definition) | 0 (by definition) | [4] |
| 1,4-Dimethyladamantane | Bridgehead-Methylene | Data not available | Data not available | |
| 1,2-Dimethyladamantane | Bridgehead-Methylene | Data not available | Data not available | |
| Non-bridgehead isomers | Methylene-Methylene | Higher in energy | Higher in energy | [3] |
Experimental Protocols
The relative stabilities of dimethyladamantane isomers can be experimentally determined by analyzing the composition of an equilibrium mixture. This is typically achieved through Lewis acid-catalyzed isomerization followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Isomerization to Thermodynamic Equilibrium
Objective: To generate an equilibrium mixture of dimethyladamantane isomers from a suitable C₁₂ hydrocarbon precursor.
Materials:
-
Precursor C₁₂ hydrocarbon (e.g., perhydroacenaphthene)
-
Anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃)
-
Inert solvent (e.g., hexane)
-
Quenching agent (e.g., water, ice)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the C₁₂ hydrocarbon precursor in the inert solvent.
-
Add the Lewis acid catalyst (e.g., AlCl₃) to the solution. The catalyst amount typically ranges from 10 to 30 mol%.
-
Stir the mixture at a controlled temperature (e.g., 25-80 °C) for a sufficient duration to allow the reaction to reach thermodynamic equilibrium. The reaction time can vary from several hours to days and should be determined empirically.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS until the isomer distribution becomes constant.
-
Once equilibrium is reached, quench the reaction by carefully adding water or pouring the reaction mixture over ice.
-
Separate the organic layer, wash it with a dilute base (e.g., sodium bicarbonate solution) and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent. The resulting solution contains the equilibrium mixture of dimethyladamantane isomers.
The following diagram outlines the general workflow for the experimental determination of isomer stabilities.
Caption: A generalized workflow for the experimental determination of isomer stabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the dimethyladamantane isomers in the equilibrium mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar DB-5ms or equivalent).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Final hold: 250 °C for 5 minutes
-
-
Injection Mode: Split or splitless, depending on the concentration.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis:
-
Identify the peaks corresponding to the different dimethyladamantane isomers based on their retention times and mass spectra.
-
The mass spectra of all dimethyladamantane isomers will show a molecular ion peak at m/z = 164.
-
Quantify the relative abundance of each isomer by integrating the area under its corresponding peak in the total ion chromatogram.
-
The relative Gibbs free energy (ΔG) of each isomer with respect to the most stable isomer can be calculated from the equilibrium constant (Keq) using the following equation: ΔG = -RT ln(Keq) where R is the gas constant, T is the temperature in Kelvin, and Keq is the ratio of the concentration of the specific isomer to the concentration of the most stable isomer at equilibrium.
Computational Protocols
Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers without the need for experimental synthesis and equilibration.
Methodology: Density Functional Theory (DFT)
Software: Gaussian, ORCA, or other quantum chemistry packages.
Procedure:
-
Structure Optimization:
-
Build the 3D structures of all possible dimethyladamantane isomers.
-
Perform geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy conformation for each isomer.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on each optimized structure at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Energy Calculation:
-
The output of the frequency calculation will provide the electronic energy, ZPVE, and thermal corrections to the enthalpy and Gibbs free energy.
-
The relative Gibbs free energy of each isomer can be calculated by taking the difference between its Gibbs free energy and that of the most stable isomer (this compound).
-
The following diagram illustrates the workflow for computational stability analysis.
Caption: A generalized workflow for the computational analysis of isomer stabilities.
Conclusion
References
- 1. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Chirality and Stereochemistry of 1,3-Dimethyladamantane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nuanced world of the chirality and stereochemistry of 1,3-dimethyladamantane derivatives. While the parent this compound molecule is achiral, the introduction of substituents at various positions on the adamantane cage can give rise to chiral centers, leading to stereoisomers with potentially distinct biological activities. This guide provides a comprehensive overview of the synthesis, resolution, and stereochemical characterization of these chiral derivatives, with a particular focus on their potential as therapeutic agents.
Introduction to Chirality in Adamantane Scaffolds
The rigid, cage-like structure of adamantane provides a unique scaffold for the design of bioactive molecules. The tetrahedral symmetry of adamantane itself means that monosubstitution at any of the four equivalent bridgehead positions (1, 3, 5, and 7) or the six equivalent secondary positions (2, 4, 6, 8, 9, and 10) does not introduce chirality. However, the introduction of multiple substituents can lead to the formation of chiral centers.
Specifically, 1,2-disubstituted adamantane derivatives are inherently chiral. The stereochemistry of these and other polysubstituted adamantanes plays a crucial role in their interaction with biological targets, such as enzymes and receptors, which are themselves chiral environments. Understanding and controlling the stereochemistry of these derivatives is therefore paramount in the development of effective and selective drugs.
Stereoselective Synthesis of Chiral Adamantane Derivatives
The synthesis of enantiomerically pure adamantane derivatives can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis
Stereoselective synthetic routes often employ chiral auxiliaries or catalysts to control the formation of the desired stereoisomer. For instance, the synthesis of chiral adamantane-substituted heterocycles with potent activity against rimantadine-resistant influenza A virus strains has been reported.[1] These syntheses often involve multi-step sequences starting from commercially available chiral building blocks.
Resolution of Racemic Mixtures
Resolution of a racemic mixture involves separating the two enantiomers. This is commonly achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. The individual enantiomers are subsequently recovered from the separated diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of enantiomers. The use of a chiral stationary phase (CSP) allows for the direct separation of enantiomers.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of chiral this compound derivatives.
General Synthesis of Racemic N-(Adamantan-1-yl)piperidine-1-carbothioamide
This protocol is adapted from the synthesis of related N-(adamantan-1-yl)carbothioamides.
Materials:
-
Adamantan-1-yl isothiocyanate
-
Piperidine
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
A solution of adamantan-1-yl isothiocyanate (1.0 equivalent) in ethanol is prepared.
-
To this solution, piperidine (1.1 equivalents) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to allow for the completion of the reaction.
-
The reaction mixture is then poured onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with deionized water, and dried to yield the racemic product.
Chiral HPLC Separation of Adamantane Enantiomers
This protocol outlines a general approach for the analytical separation of chiral adamantane derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak®).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for each specific compound. For basic analytes, a small amount of a basic additive (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte absorbs.
Procedure:
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is obtained.
-
A solution of the racemic adamantane derivative in the mobile phase is prepared.
-
A small volume of the sample solution is injected onto the column.
-
The chromatogram is recorded, and the retention times of the two enantiomers are determined. The separation factor (α) and resolution (Rs) are calculated to assess the quality of the separation.
Quantitative Data
The following tables summarize key quantitative data for chiral adamantane derivatives, including their antiviral activity.
Table 1: In Vitro Antiviral Activity of Chiral Adamantane Derivatives against Influenza A Virus Strains [1]
| Compound | Virus Strain | IC₅₀ (µM) |
| (R)-Enol Ester 10 | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 |
| (S)-Enol Ester 10 | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 |
| (4S,6R)-Bromo-derivative 9a | A/California/7/2009(H1N1)pdm09 | 19.8 |
| (4R,6S)-Bromo-derivative 9a | A/California/7/2009(H1N1)pdm09 | 11.3 |
| (2R,4S)-Hydroxypiperidine 13 | A/California/7/2009(H1N1)pdm09 | 18.4 |
| (2S,4R)-Hydroxypiperidine 13 | A/California/7/2009(H1N1)pdm09 | > 40.0 |
| (R)-Dione 11 | A/California/7/2009(H1N1)pdm09 | 20.6 |
| (S)-Dione 11 | A/California/7/2009(H1N1)pdm09 | 26.7 |
Visualization of Key Concepts
Chirality in 1,2-Disubstituted Adamantane
The following diagram illustrates the origin of chirality in a 1,2-disubstituted adamantane derivative. The presence of two different substituents at adjacent bridgehead and secondary positions removes the plane of symmetry present in the parent adamantane, resulting in a chiral molecule.
Caption: Comparison of achiral this compound and a chiral 1,2-disubstituted adamantane.
Mechanism of Action: Inhibition of Influenza A M2 Proton Channel
Adamantane derivatives, such as amantadine and rimantadine, are known to inhibit the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, the adamantane derivatives prevent the release of the viral genome into the cytoplasm, thereby halting viral replication. The chirality of adamantane derivatives can significantly influence their binding affinity and inhibitory potency against the M2 channel.
Caption: Simplified signaling pathway of influenza A M2 proton channel inhibition by a chiral adamantane derivative.
Experimental Workflow for Synthesis and Antiviral Screening
The development of new chiral adamantane derivatives as antiviral agents follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General experimental workflow for the development of chiral adamantane-based antiviral agents.
Conclusion
The stereochemistry of this compound derivatives is a critical factor in their biological activity. The development of stereoselective synthetic methods and efficient resolution techniques is essential for accessing enantiomerically pure compounds. The data presented in this guide highlight the potential of chiral adamantane derivatives as potent antiviral agents, particularly against drug-resistant strains of influenza A. Further research in this area, focusing on the elucidation of structure-activity relationships and the optimization of lead compounds, holds significant promise for the discovery of novel therapeutics.
References
The 1,3-Dimethyladamantane Core: A Privileged Scaffold in Medicinal Chemistry Beyond Memantine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and three-dimensional structure of the adamantane cage has established it as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to orient substituents in precise three-dimensional space, have been instrumental in the development of various therapeutics. While the 1,3-dimethyladamantane core is famously associated with the N-methyl-D-aspartate (NMDA) receptor antagonist, memantine, its potential extends far beyond the treatment of Alzheimer's disease. This technical guide explores the diverse roles of the this compound moiety and its broader adamantane analogs in medicinal chemistry, focusing on their applications in antiviral, anticancer, and antimicrobial drug discovery.
The this compound Scaffold: Physicochemical Properties and Synthetic Access
This compound is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. The addition of two methyl groups at the bridgehead positions (1 and 3) enhances the lipophilicity of the molecule, a property that can improve pharmacokinetic characteristics such as absorption and distribution, including penetration of the blood-brain barrier.[1]
The synthesis of this compound can be achieved through the isomerization of perhydroacenaphthene in the presence of a Lewis acid catalyst.[2] This core can then be further functionalized to introduce various pharmacophores. A common synthetic route to introduce an amino group, for example, involves a Ritter-type reaction.
Experimental Protocol: Synthesis of N-(1-Adamantyl)formamide (A Precursor to Aminoadamantanes)
This protocol describes a general method for the formylation of a brominated adamantane, a key step in the synthesis of many aminoadamantane derivatives.
-
Materials: 1-Bromoadamantane, Formamide, Concentrated Sulfuric Acid, Ice-cold water.
-
Procedure:
-
To a stirred solution of formamide (e.g., 0.33 mol) at 85°C, add 1-bromoadamantane (e.g., 0.03 mol).
-
Heat the reaction mixture to 90°C.
-
Carefully add concentrated sulfuric acid (e.g., 0.168 mol) dropwise while maintaining the temperature at 90°C.
-
Continue heating for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and slowly pour it into ice-cold water.
-
Stir the resulting suspension at 0-5°C for 1 hour.
-
Filter the white precipitate, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.[3]
-
This formamide can then be hydrolyzed to the corresponding amine.
Antiviral Applications of Adamantane Derivatives
The antiviral activity of adamantane derivatives, particularly against the influenza A virus, is well-documented. The primary mechanism of action involves the blockade of the M2 proton ion channel, a crucial protein for the virus's life cycle.[4]
Mechanism of Action: Influenza A M2 Ion Channel Blockade
Quantitative Antiviral Activity
While specific data for a wide range of this compound derivatives is limited, the following table summarizes the activity of various adamantane analogs against influenza A.
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | EC50 (µM) |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~1.0-5.0 |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-2.0 |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 |
Experimental Protocol: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[4]
-
Materials: Confluent monolayers of host cells (e.g., MDCK), influenza virus stock, adamantane derivatives, culture medium, agarose overlay, crystal violet stain.
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cell monolayers with a known dilution of influenza virus for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a mixture of culture medium, agarose, and varying concentrations of the adamantane derivative.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and stain with crystal violet. Plaques will appear as clear zones.
-
Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4]
-
Anticancer Potential of Adamantane Derivatives
Several adamantane derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines. The bulky adamantane cage can enhance the interaction of the molecule with biological targets, leading to potent antiproliferative effects.[5]
Quantitative Anticancer Activity
The following table presents the 50% inhibitory concentration (IC50) values for some adamantane derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2,2-bis(4-aminophenyl)adamantane | HT-29 | Colon Cancer | 0.1 |
| 2,2-bis(4-aminophenyl)adamantane | KM-12 | Colon Cancer | 0.01 |
| 2,2-bis(4-aminophenyl)adamantane | SF-295 | CNS Cancer | 0.059 |
| 2,2-bis(4-aminophenyl)adamantane | NCI/ADR-RES | Breast Cancer | 0.079 |
| Adamantane-linked isothiourea (Cpd 6) | Hep-G2 | Hepatocellular Carcinoma | 3.86 |
Mechanism of Action: Induction of Apoptosis
One of the proposed mechanisms for the anticancer activity of some adamantane derivatives is the induction of apoptosis, or programmed cell death. This can occur through various signaling pathways, often involving the activation of caspases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, and thus the cytotoxic potential of a compound.[6]
-
Materials: Cancer cell lines, culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO), 96-well plates, multi-well spectrophotometer.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the adamantane derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6][7]
-
Antimicrobial and Antifungal Applications
Adamantane derivatives have also been explored for their antimicrobial and antifungal properties. The lipophilic nature of the adamantane scaffold can facilitate the interaction of these compounds with microbial cell membranes.
Quantitative Antimicrobial and Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several adamantane derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) |
| Schiff base derivative 9 | S. epidermidis ATCC 12228 | 62.5 |
| Hydrazide of 1-adamantanecarboxylic acid 19 | Gram-negative bacteria | 125-500 |
| Schiff base derivative 5 | C. albicans ATCC 10231 | 62.5 |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | S. aureus | 0.022 |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | S. aureus | 0.05 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
-
Materials: Bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton Broth), adamantane derivatives, sterile 96-well microtiter plates.
-
Procedure:
-
Prepare a serial two-fold dilution of the adamantane derivative in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
-
Conclusion
The this compound core, and the broader family of adamantane derivatives, represent a highly versatile and valuable scaffold in medicinal chemistry. While its role in the development of memantine is well-established, the potential for this rigid, lipophilic moiety extends to a wide array of therapeutic areas. The data and protocols presented in this guide highlight the promising antiviral, anticancer, and antimicrobial activities of adamantane-based compounds. Further exploration and functionalization of the this compound core, leveraging the structure-activity relationships gleaned from related analogs, hold significant promise for the discovery and development of novel therapeutic agents. It is imperative for researchers to continue investigating the full potential of this privileged scaffold to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Memantine from 1,3-Dimethyladamantane
Introduction
Memantine, or 1-amino-3,5-dimethyladamantane, is an N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease.[1][2] Its synthesis commonly originates from 1,3-dimethyladamantane, a readily available starting material. The synthetic route typically involves a two-step process: the bromination of this compound to yield 1-bromo-3,5-dimethyladamantane, followed by amination and subsequent conversion to the hydrochloride salt.[3] This document provides detailed experimental protocols for these key transformations, along with a comparative analysis of various reported methodologies.
Part 1: Synthesis of 1-Bromo-3,5-dimethyladamantane
The initial step in the synthesis of Memantine is the bromination of this compound. This electrophilic substitution targets the tertiary bridgehead protons of the adamantane core.[4] Several methods have been developed, primarily differing in the catalyst and solvent system employed, which significantly impacts the reaction's yield and purity.[4]
Comparative Analysis of Bromination Protocols
The selection of a specific synthetic route for the bromination of this compound is critical for achieving high purity and yield. The following table summarizes quantitative data from various reported experimental protocols.[4]
| Catalyst / Initiator | Solvent | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | - | - | [3][4] |
| Aluminum Trichloride | 1,2-dichloroethane | 1.15:1 | 15 | - | 92 | ≥99 | [4][5] |
| Benzoyl Peroxide | None | 8:1 | 65 | 6 | 95.1 | 99.3 | [4] |
| None (Direct Bromination) | None | 2:1 | 80 | 5 | 85 | - | [4] |
Experimental Protocols for Bromination
Protocol 1: Bromination using HBr in Acetic Acid [6][7]
This procedure utilizes a catalytic amount of hydrobromic acid in acetic acid to facilitate the bromination.
-
Materials:
-
This compound (100 g, 0.6 moles)
-
Bromine (124.7 ml, 2.41 moles)
-
HBr in Acetic Acid (1 ml)
-
Methylene Dichloride (MDC) (800 ml)
-
5% Sodium Hydrosulfite solution
-
Deionized Water
-
-
Procedure:
-
Charge a reaction vessel with 100 g (0.6 moles) of this compound and 1 ml of HBr in acetic acid at 25-30°C.[6][7]
-
Slowly add 124.7 ml (2.41 moles) of bromine drop-wise while maintaining the temperature at 50-55°C.[6][7]
-
Maintain the reaction mixture at this temperature for 12 hours.[6][7]
-
Distill off the excess bromine atmospherically until the temperature reaches 85°C.[6]
-
Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.[6]
-
Cool the MDC mixture to 5°C and add a 5% sodium hydrosulfite solution drop-wise to quench any remaining bromine.[6]
-
Separate the MDC layer and wash it twice with deionized water. The resulting MDC solution containing the product can be used in the subsequent step.[6]
-
Protocol 2: Bromination using Aluminum Trichloride [5][6]
This method employs a Lewis acid catalyst, aluminum trichloride, in a chlorinated solvent.
-
Materials:
-
This compound (50 g, 0.3 mol)
-
Bromine (59.9 g, 0.345 mol)
-
Anhydrous aluminum trichloride (10 g, 0.075 mol)
-
1,2-dichloroethane (37.8 g)
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
-
5% Sodium hydroxide solution (for gas absorption)
-
-
Procedure:
-
In a suitable reactor, combine 59.9 g of bromine, 10 g of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane with thorough stirring.[5][6]
-
Slowly add 50 g of this compound to the reaction mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide solution trap.[5][6]
-
After the addition is complete, continue to stir the reaction mixture.[6]
-
Quench the reaction by adding 400 g of saturated sodium bisulfite solution until the red color of bromine completely disappears.[5][6]
-
Wash the organic phase with 400 g of water and then dry it with 20 g of anhydrous sodium sulfate.[5][6]
-
Distill the organic phase to remove the solvent and obtain the crude product.[5][6]
-
Purify the crude product by vacuum distillation to yield 1-Bromo-3,5-dimethyladamantane.[5][6]
-
Part 2: Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane
The second stage of the synthesis involves the amination of the bromo-adamantane intermediate. This is a nucleophilic substitution reaction where the bromine atom is replaced by an amino group. The resulting Memantine base is then converted to its hydrochloride salt for pharmaceutical use.
Comparative Analysis of Amination Protocols
| Amination Agent | Solvent | Reaction Time (hours) | Overall Yield (%) | Reference |
| Urea | Diphenyl ether | 6 | 75.81 | [8] |
| Thiourea | Propylene glycol | 5.5 | 82.44 | [8] |
| Formamide | Not specified | 3-5 | Not specified | [9] |
| Acetonitrile / H2SO4 | Not specified | Not specified | Not specified | [9] |
Experimental Protocols for Amination and Salt Formation
Protocol 3: Direct Amination with Urea [8][10]
This method involves the direct reaction of 1-bromo-3,5-dimethyladamantane with urea.
-
Materials:
-
1-bromo-3,5-dimethyladamantane (12.15 g, 0.05 mol)
-
Urea (9 g, 0.15 mol)
-
Diphenyl ether (21.25 g, 0.125 mol)
-
30% Sodium hydroxide solution
-
Dichloromethane
-
18% Aqueous HCl solution
-
-
Procedure:
-
In a round-bottom flask, combine 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether.[8][11]
-
Heat the mixture to 180°C and maintain at reflux for 6 hours.[11]
-
Cool the reaction mixture to room temperature.[11]
-
Adjust the pH to 12 by adding a 30% sodium hydroxide solution.[11]
-
Extract the Memantine base with dichloromethane (3 x 100 mL).[11]
-
Combine the organic layers and wash with water (2 x 100 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[11]
-
Evaporate the solvent to obtain the Memantine base.[11]
-
Dissolve the base in a suitable solvent and treat with an 18% aqueous HCl solution to form the hydrochloride salt.[10][11]
-
The precipitated Memantine hydrochloride is then filtered, washed with dichloromethane, and dried under vacuum.[10][11]
-
Protocol 4: Ritter Reaction with Acetonitrile [3][7]
This route proceeds through an N-acetyl intermediate via the Ritter reaction.
-
Materials:
-
1-bromo-3,5-dimethyladamantane (100 g)
-
Acetonitrile (100 ml)
-
Concentrated Sulfuric Acid (200 ml)
-
Toluene
-
Sodium hydrosulfite (1 g)
-
2% Sodium bicarbonate solution
-
Sodium hydroxide
-
-
Procedure:
-
Charge a reactor with 100 g of 1-bromo-3,5-dimethyladamantane and 100 ml of acetonitrile at 25-30°C.[3][7]
-
Cool the mixture to 5°C and add 200 ml of concentrated sulfuric acid drop-wise, maintaining the temperature between 5-20°C.[3][7]
-
Raise the temperature to 25°C and maintain for 3 hours, then heat to 45-50°C for 8 hours.[3][7]
-
Cool the reaction mixture to 30°C and pour it into ice-cold water.[3][7]
-
Add toluene and 1 g of sodium hydrosulfite, stir for 15 minutes, and then separate the layers.[3][7]
-
Wash the organic layer with a 2% sodium bicarbonate solution to obtain N-acetamido-3,5-dimethyl adamantane.[3][7]
-
The N-acetyl intermediate is then hydrolyzed with sodium hydroxide to yield the Memantine base, which is subsequently converted to the hydrochloride salt as described in Protocol 3.[9]
-
Alternative One-Pot Synthesis from this compound
A more concise, two-step, one-pot synthesis has also been reported, which avoids the isolation of the bromo intermediate.[11][12][13]
Protocol 5: One-Pot Synthesis via Formamide Intermediate [11]
-
Materials:
-
This compound (222.5 mL, 1.2 mol)
-
Nitric acid (505 mL, 12.0 mol)
-
Formamide (440 mL, 10.8 mol)
-
Dichloromethane (2400 mL)
-
36% Hydrochloride solution (840 mL, 10.08 mol)
-
Water (720 mL)
-
n-hexane (300 mL)
-
Ethyl acetate
-
-
Procedure:
-
Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)formamide
-
Slowly add this compound to nitric acid at 20–25 °C over 30 minutes with continuous stirring. Continue stirring for 1 hour.[11]
-
Add formamide to the reaction mixture within 30 minutes.[11]
-
Heat the mixture to 85 °C over 2 hours.[11]
-
After the reaction is complete, cool the mixture to 5–10 °C and pour it into 2000 mL of ice-cold water.[11]
-
Extract the product with 2400 mL of dichloromethane.[11]
-
-
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the organic extract from Step 1, add a mixture of a 36% hydrochloride solution and water.[11]
-
Stir the mixture for 20 minutes and then heat to reflux for 1 hour.[11]
-
Concentrate the reaction mixture to half its volume.[11]
-
Add n-hexane and heat to reflux for 30 minutes.[11]
-
Cool the mixture to 5–10 °C for 1 hour to precipitate the product.[11]
-
Filter the white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield Memantine Hydrochloride.[11]
-
-
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of Memantine Hydrochloride from this compound.
Caption: General workflow for the synthesis of Memantine Hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromo-3,5-dimethyladamantane synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. jmpm.vn [jmpm.vn]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 1-amino-3,5-dimethyladamantane (Memantine)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 1-amino-3,5-dimethyladamantane, the active pharmaceutical ingredient known as Memantine, which is used in the treatment of Alzheimer's disease.[1][2] Two primary, efficient synthetic routes are presented: a two-step synthesis starting from 1,3-dimethyladamantane and an alternative pathway beginning with 1-bromo-3,5-dimethyladamantane. Methodologies, key reaction parameters, and expected yields are outlined to support research and development activities.
Overview of Synthetic Pathways
The synthesis of 1-amino-3,5-dimethyladamantane can be achieved through several reported methods. Historically, these processes involved three to four steps with overall yields ranging from 54% to 77%.[1][2] More recent developments have established more concise and higher-yielding protocols. The two prominent strategies detailed here are:
-
Two-Step Synthesis from this compound: This modern approach utilizes a Ritter-type reaction to introduce a nitrogen-containing functional group at the tertiary carbon of the adamantane core, followed by hydrolysis. This route is notable for its high efficiency and improved safety profile by avoiding reagents like liquid bromine.[3] A particularly effective variation proceeds through a formamide intermediate, achieving an overall yield of approximately 83%.[1][3]
-
Synthesis from 1-bromo-3,5-dimethyladamantane: This pathway begins with a halogenated adamantane derivative. A direct amination reaction using urea provides a straightforward method to introduce the amino group.[4] This route is also viable for large-scale production and offers good yields.
Below are detailed experimental protocols for these two key synthetic strategies.
Experimental Protocols
Protocol 1: Two-Step Synthesis from this compound via Formamide Intermediate
This protocol is adapted from a high-yield (83% overall) procedure and can be performed as a one-pot synthesis, making it highly efficient for larger-scale production.[1][3] The process involves the formation of an N-formyl intermediate via a Ritter-type reaction, followed by acidic hydrolysis.
Step 1: Synthesis of N-(3,5-Dimethyl-adamantan-1-yl)-formamide
-
In a suitable reaction vessel, slowly add this compound (1.0 eq) to nitric acid (10.0 eq) at a controlled temperature of 20–25 °C over 30 minutes with continuous stirring.
-
Continue stirring the mixture at this temperature for an additional 1 hour.
-
Add formamide (9.0 eq) to the reaction mixture over 30 minutes.
-
Heat the mixture to 85 °C and maintain for 2 hours to complete the reaction.
-
After completion, cool the reaction mixture to 5–10 °C.
-
Quench the reaction by pouring the cooled mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane. The intermediate product in the organic layer can be taken directly to the next step. A near-quantitative yield (approx. 98%) of the formamide intermediate is expected.[1][2]
Step 2: Hydrolysis to 1-amino-3,5-dimethyladamantane Hydrochloride
-
To the organic extract containing N-(3,5-Dimethyl-adamantan-1-yl)-formamide, add a solution of 36% hydrochloric acid (approx. 8.4 eq) and water.
-
Stir the biphasic mixture for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to approximately half its original volume by solvent evaporation under vacuum.
-
Add n-hexane to the concentrated aqueous solution and heat to reflux for 30 minutes.
-
Cool the mixture to 5–10 °C and maintain for 1 hour to induce precipitation of the product.
-
Filter the resulting white solid, wash with cold ethyl acetate, and dry under vacuum to yield 1-amino-3,5-dimethyladamantane hydrochloride. The expected yield for this step is approximately 85%.[1][2]
Workflow Diagram for Protocol 1
Caption: Workflow for the two-step synthesis of Memantine HCl.
Protocol 2: Synthesis from 1-bromo-3,5-dimethyladamantane via Direct Amination
This protocol utilizes 1-bromo-3,5-dimethyladamantane and urea for the direct introduction of the amino group.[4] It provides a robust alternative with a reported overall yield of approximately 76%.[4]
Step 1: Amination with Urea
-
In a round-bottom flask, combine 1-bromo-3,5-dimethyladamantane (1.0 eq), urea (3.0 eq), and diphenyl ether (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 180 °C) and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Workup and Salt Formation
-
Add a 30% sodium hydroxide solution to the cooled reaction mixture to adjust the pH to approximately 12. This converts the amine salt to the free base.
-
Extract the memantine free base from the aqueous mixture using dichloromethane (3x volumes).
-
Combine the organic layers and wash with water (2x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude memantine base.
-
Dissolve the base in a suitable solvent (e.g., ethyl acetate) and add an 18% aqueous HCl solution to precipitate the hydrochloride salt.
-
Filter the solid, wash with dichloromethane, and dry under vacuum.
-
The final product can be further purified by recrystallization from a mixture of ethanol and ethyl acetate.[5]
Workflow Diagram for Protocol 2
Caption: Workflow for the synthesis of Memantine HCl via direct amination.
Data Presentation
The following tables summarize the key quantitative parameters for the described protocols.
Table 1: Summary of Protocol 1 - Synthesis from this compound
| Parameter | Step 1: Formamide Formation | Step 2: Hydrolysis | Overall |
| Key Reagents | This compound, Nitric Acid, Formamide | N-formyl intermediate, HCl | - |
| Solvent | Dichloromethane (extraction) | Water, n-Hexane | - |
| Temperature | 20–85 °C | Reflux, then 5–10 °C | - |
| Reaction Time | ~4 hours | ~2.5 hours | ~6.5 hours |
| Reported Yield | ~98%[1][2] | ~85%[1][2] | ~83%[1][3] |
Table 2: Summary of Protocol 2 - Synthesis from 1-bromo-3,5-dimethyladamantane
| Parameter | Step 1: Amination | Step 2: Workup & Salt Formation | Overall |
| Key Reagents | 1-bromo-3,5-dimethyladamantane, Urea | NaOH, HCl | - |
| Solvent | Diphenyl Ether | Dichloromethane (extraction) | - |
| Temperature | 180 °C (Reflux) | Room Temperature | - |
| Reaction Time | 6 hours | Variable | >6 hours |
| Reported Yield | - | - | ~76%[4] |
References
Application Notes and Protocols: Ritter Reaction of 1,3-Dimethyladamantane with Various Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ritter reaction is a robust and versatile chemical transformation that synthesizes N-alkyl amides from a nitrile and an electrophilic alkylating agent, typically in the presence of a strong acid.[1] This reaction is particularly effective for creating amides from sterically hindered substrates like adamantane derivatives. The stable tertiary carbocation formed from 1,3-dimethyladamantane readily undergoes nucleophilic attack by a variety of nitriles. The resultant N-(1,3-dimethyladamantan-1-yl)amides are valuable intermediates in medicinal chemistry, notably in the synthesis of compounds such as Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of Alzheimer's disease.[2][3]
These application notes provide a detailed overview of the Ritter reaction applied to this compound with various nitriles, including quantitative data, comprehensive experimental protocols, and visualizations of the reaction workflow and mechanism.
Data Presentation
The efficiency and outcome of the Ritter reaction with this compound are influenced by the choice of nitrile, acid catalyst, and reaction conditions. The following table summarizes quantitative data from the literature for the Ritter reaction of this compound and related adamantane derivatives with several nitriles.
| Substrate | Nitrile/Amide | Catalyst/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Formamide | Nitric Acid | 85 | 2 | 98 | [2][3] |
| 1-Bromoadamantane | Acetylamide | Sulfuric Acid | 125 | 3.5 | 86.85 | [4] |
| 1-Bromoadamantane | Acetonitrile | Mn(OAc)₂ | 110 | 3 | 100 | [4] |
| 1-Bromoadamantane | Propanenitrile | Mn(acac)₃ | 110 | 3 | 98 | [4] |
| 1-Bromoadamantane | Benzonitrile | Mn(acac)₂ | 130 | 5 | 95 | [4] |
| 2-Oxaadamantan-5-ol | Chloroacetonitrile | Sulfuric Acid | Room Temp | 70 | 87 | [5] |
Experimental Protocols
This section provides a detailed methodology for the Ritter reaction of this compound with formamide, adapted from a procedure for the synthesis of a Memantine intermediate.[2][3]
Synthesis of N-(1,3-Dimethyladamantan-1-yl)formamide
Materials:
-
This compound
-
Nitric acid (concentrated)
-
Formamide
-
Dichloromethane (DCM)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add nitric acid (10 molar equivalents). Cool the flask in an ice bath to maintain a temperature of 20–25 °C.
-
Addition of Substrate: Slowly add this compound (1 molar equivalent) to the stirred nitric acid over a period of 20-30 minutes, ensuring the temperature remains between 20–25 °C.
-
Stirring: Continue stirring the mixture at this temperature for 1 hour after the addition is complete.
-
Addition of Nitrile: Add formamide (9 molar equivalents) to the reaction mixture over 30 minutes.
-
Heating: Heat the mixture to 85 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 5–10 °C in an ice bath. Carefully pour the cooled reaction mixture into a larger beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(1,3-dimethyladamantan-1-yl)formamide.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(1,3-dimethyladamantan-1-yl)amides via the Ritter reaction.
Caption: General workflow for the Ritter reaction of this compound.
Reaction Mechanism
The mechanism of the Ritter reaction involves three key steps: the formation of a stable carbocation, nucleophilic attack by the nitrile, and subsequent hydrolysis to form the amide.[1][6][7]
Caption: Mechanism of the Ritter reaction.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Ritter Reaction [organic-chemistry.org]
Purifying 1,3-Dimethyladamantane: A Guide to Distillation and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,3-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine. The purity of this compound is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide outlines two primary purification techniques: distillation and column chromatography, offering detailed methodologies and comparative data to aid in the selection of the most appropriate method for your specific needs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀ | |
| Molecular Weight | 164.29 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 201-205 °C (atmospheric pressure) | |
| Density | 0.886 g/mL at 25 °C | |
| Refractive Index | n20/D 1.478 | |
| Solubility | Soluble in organic solvents; insoluble in water. | [1] |
| Flash Point | 53 °C (127.4 °F) - closed cup |
Purification Methodologies
The choice between distillation and chromatography depends on several factors, including the initial purity of the crude material, the scale of the purification, the nature of the impurities, and the desired final purity.
Distillation
Distillation is a robust and scalable method for purifying liquids based on differences in their boiling points. For this compound, fractional distillation is particularly effective for separating it from isomers and other impurities with close boiling points.
This protocol is designed for the laboratory-scale purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source and gauge (for vacuum distillation, if necessary)
-
Glass wool and aluminum foil for insulation
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and a receiving flask. Ensure a steady flow of cooling water through the condenser.
-
Insulate the fractionating column and the distillation head with glass wool and aluminum foil to minimize heat loss.[2]
-
-
Distillation Process:
-
Begin heating the flask gently using the heating mantle.
-
Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.
-
Collect the main fraction of this compound at its characteristic boiling point (201-205 °C at atmospheric pressure).
-
If the boiling point of the compound is above 150 °C, a vacuum distillation is recommended to prevent thermal decomposition.[2]
-
Change receiving flasks when the temperature begins to drop or if a significant change in the distillation rate is observed.
-
-
Analysis:
-
Analyze the collected fractions for purity using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Combine the fractions that meet the desired purity specifications.
-
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3] For a non-polar compound like this compound, normal-phase chromatography using a non-polar mobile phase is effective.
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Non-polar solvent (e.g., hexane or petroleum ether)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is fully loaded.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Maintain a constant flow of the eluent through the column.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by using a suitable staining agent.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Comparison of Purification Methods
| Parameter | Fractional Distillation | Column Chromatography |
| Principle of Separation | Difference in boiling points | Differential adsorption |
| Typical Purity Achieved | >99% | >98% |
| Yield | High (typically >90%) | Moderate to High (can be lower due to losses on the column) |
| Scalability | Excellent; easily scalable to industrial production. | Good for lab scale; can be challenging and costly to scale up. |
| Throughput | High | Low to moderate |
| Solvent Consumption | Low | High |
| Time Requirement | Relatively fast for large quantities | Can be time-consuming, especially for large samples |
| Ideal for Separating | Compounds with significantly different boiling points. | Compounds with different polarities, including isomers. |
Purity Analysis
Gas Chromatography (GC) is the recommended method for assessing the purity of this compound.
GC Analysis Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen
-
Injection Volume: 1 µL (split injection)
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
Safety Precautions
-
This compound is a flammable liquid. Handle with care and avoid sources of ignition.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any procedure.[4][5]
Conclusion
Both fractional distillation and column chromatography are effective methods for the purification of this compound. Fractional distillation is generally the preferred method for large-scale purification due to its high throughput, scalability, and lower solvent consumption. Column chromatography is a valuable alternative for smaller-scale purifications, particularly when high resolution is required to separate closely related impurities. The choice of the optimal purification strategy will depend on the specific requirements of the research or development project.
References
Application Note: GC-MS Analysis of 1,3-Dimethyladamantane Synthesis via Perhydroacenaphthene Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyladamantane is a key intermediate in the synthesis of pharmaceuticals, such as Memantine, which is used in the treatment of Alzheimer's disease.[1] Its synthesis often involves the Lewis acid-catalyzed skeletal rearrangement of other C12 hydrocarbons, such as perhydroacenaphthene.[1][2] Monitoring the reaction progress and determining the purity of the final product is critical for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, providing both separation of the various isomers and structural confirmation through mass spectral data.
This application note provides a detailed protocol for the GC-MS analysis of a this compound reaction mixture originating from the aluminum trichloride-catalyzed isomerization of perhydroacenaphthene.
Reaction Pathway
The isomerization of perhydroacenaphthene to this compound is a complex process involving a series of carbocation-mediated rearrangements. The reaction proceeds through several intermediates, with the thermodynamically most stable this compound being the desired final product.[3] Key species in the reaction mixture may include the starting material, various isomers of ethyladamantane and dimethyladamantane, and the target product.
Caption: Isomerization of Perhydroacenaphthene to this compound.
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is based on the method described in patent CN103910594A.[2]
Materials:
-
Perhydroacenaphthene
-
Anhydrous aluminum trichloride (AlCl₃)
-
Deionized water
-
Toluene
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reactor, charge perhydroacenaphthene and anhydrous aluminum trichloride.
-
Heat the mixture to 80-100°C with stirring.
-
Continuously add a small amount of water dropwise to maintain catalytic activity. The rate of water addition should be approximately 0.01%-0.1% of the total perhydroacenaphthene weight per hour.
-
Monitor the reaction by taking aliquots for GC-MS analysis at regular intervals.
-
Once the reaction reaches completion (i.e., the desired ratio of this compound is achieved), cool the reaction mixture.
-
Slowly quench the reaction by adding the mixture to ice-cold water, ensuring the temperature remains below 40°C.
-
Separate the organic layer and wash it sequentially with a 5% sodium carbonate solution and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and collect the solution for GC-MS analysis.
Sample Preparation for GC-MS Analysis
-
Take a 100 µL aliquot of the dried organic layer from the synthesis workup.
-
Dilute the aliquot with 900 µL of a suitable solvent, such as hexane or dichloromethane, in a 2 mL GC vial.
-
For quantitative analysis, add an internal standard (e.g., n-dodecane) of a known concentration to the diluted sample.
-
Cap the vial and vortex to ensure homogeneity.
GC-MS Instrumentation and Conditions
Instrumentation: A standard gas chromatograph coupled with a mass selective detector is suitable for this analysis.[4]
GC Conditions:
-
Column: Non-polar capillary column, e.g., HP-5ms or DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
MSD Transfer Line Temperature: 280°C.[4]
-
Mass Scan Range: 40-300 amu.[4]
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Data Presentation
The analysis of the reaction mixture is expected to show the presence of the starting material, intermediates, and the final product. The retention times and relative abundance will vary based on the specific GC conditions and the progress of the reaction.
Table 1: Representative Quantitative Data for GC-MS Analysis of the Reaction Mixture
| Compound Name | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |
| Perhydroacenaphthene | 9.8 | 164.29 | 164, 135, 107, 93 | 5.2 |
| 1-Ethyladamantane | 10.5 | 164.29 | 164, 135, 107, 93 | 12.8 |
| 1,4-Dimethyladamantane | 11.2 | 164.29 | 164, 149, 107, 93 | 10.5 |
| This compound | 11.5 | 164.29 | 164, 149, 107, 93 | 71.5 |
Note: Retention times are illustrative and will depend on the specific instrument and conditions used. Relative area percentages are representative of a near-complete reaction.
GC-MS Analysis Workflow
The overall workflow for the analysis of the this compound reaction mixture is depicted below.
Caption: General workflow for the GC-MS analysis of the reaction mixture.
Conclusion
The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound reaction mixtures. By carefully selecting the GC-MS parameters, researchers can effectively separate and identify the starting material, key intermediates, and the final product. This allows for accurate monitoring of the reaction progress, optimization of reaction conditions, and assurance of final product purity, which are essential steps in research, development, and manufacturing environments.
References
Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of 1,3-Dimethyladamantane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dimethyladamantane and its derivatives represent a significant class of compounds in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their intended properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the unambiguous structural elucidation of these compounds in solution.[1] This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR spectroscopy in the structural analysis of this compound derivatives.
Structural Elucidation Strategy
The highly symmetrical structure of the adamantane core can lead to simple NMR spectra, which become more complex and informative upon substitution.[1] The introduction of functional groups breaks the symmetry and induces characteristic chemical shifts, allowing for the determination of the substituent's position and nature. A typical workflow for the structural elucidation of a novel this compound derivative involves a series of 1D and 2D NMR experiments.
Figure 1: General workflow for the structural elucidation of a this compound derivative using NMR spectroscopy.
Key NMR Experiments for Structural Analysis
A combination of 1D and 2D NMR experiments is typically employed to gain a complete structural picture.
Figure 2: Key 1D and 2D NMR experiments and their relationships in structural elucidation.
Quantitative NMR Data of this compound Derivatives
The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of substituents to the this compound scaffold causes predictable shifts. The following tables summarize experimental and estimated ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives.
Note: Chemical shifts are reported in ppm relative to TMS. Estimated values are based on established substituent effects on the adamantane core and may vary depending on the solvent and experimental conditions.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | -CH₃ | -CH₂- (axial) | -CH₂- (equatorial) | -CH- | Other |
| This compound | ~0.85 (s, 6H) | ~1.15 (br s, 4H) | ~1.25 (br s, 4H) | ~2.15 (br s, 2H) | - |
| 1,3-Dimethyl-5-hydroxyadamantane (est.) | ~0.86 (s, 6H) | ~1.3-1.6 (m, 8H) | ~1.7-1.9 (m, 2H) | ~2.20 (br s, 1H) | -OH (~1.5-2.5) |
| 1,3-Dimethyl-5-oxoadamantane (est.) | ~0.90 (s, 6H) | ~1.8-2.0 (m, 8H) | ~2.3-2.5 (m, 2H) | ~2.60 (br s, 1H) | - |
| 1,3-Dimethyl-5-aminoadamantane | ~0.84 (s, 6H) | ~1.2-1.5 (m, 8H) | ~1.6-1.8 (m, 2H) | ~2.18 (br s, 1H) | -NH₂ (variable) |
| This compound-5-carboxylic Acid (est.) | ~0.88 (s, 6H) | ~1.5-1.8 (m, 8H) | ~1.9-2.1 (m, 2H) | ~2.40 (br s, 1H) | -COOH (~12.0) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C1, C3 | C2 | C4, C9, C10 | C5, C7 | C6 | C8 | -CH₃ | Other |
| This compound | ~32.5 | ~51.8 | ~40.5 | ~32.5 | ~40.5 | ~51.8 | ~30.0 | - |
| 1,3-Dimethyl-5-hydroxyadamantane (est.) | ~32.0 | ~51.0 | ~40.0 | ~68.0 | ~49.0 | ~40.0 | ~30.1 | - |
| 1,3-Dimethyl-5-oxoadamantane (est.) | ~31.8 | ~50.5 | ~48.0 | ~215.0 | ~58.0 | ~48.0 | ~29.8 | C=O |
| N-Formyl-1-amino-3,5-dimethyladamantane | 53.7/52.3 | 50.5-50.3 | 47.8 | 32.5-32.4 | 42.7/42.5 | 50.5-50.3 | 29.9/29.8 | CHO: 162.3/160.3 |
| This compound-5-carboxylic Acid (est.) | ~32.2 | ~51.2 | ~40.2 | ~45.0 | ~48.0 | ~40.2 | ~29.9 | COOH: ~180.0 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]
4.1. Sample Preparation
-
Weigh 5-10 mg of the purified this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
4.2. 1D NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. Tune and match the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve the best possible homogeneity.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard one-pulse sequence.
-
Spectral width: ~15 ppm.
-
Pulse angle: 30-45 degrees.
-
Relaxation delay (d1): 1-2 seconds.
-
Number of scans: 8-16, or as needed to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse sequence: Proton-decoupled one-pulse sequence.
-
Spectral width: ~220 ppm.
-
Pulse angle: 45 degrees.
-
Relaxation delay (d1): 2-5 seconds.
-
Number of scans: 1024 or higher, as ¹³C is much less sensitive than ¹H.
-
4.3. 2D NMR Data Acquisition
For unambiguous assignment, especially with more complex derivatives, 2D NMR is essential.
-
COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Setup: Use a standard COSY or DQF-COSY pulse sequence. The DQF-COSY can provide a cleaner spectrum, especially for identifying cross-peaks near the diagonal.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons with the carbons to which they are directly attached (one-bond ¹J-coupling).
-
Setup: Use a standard HSQC pulse sequence. An edited HSQC can be used to differentiate between CH/CH₃ and CH₂ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Setup: Use a standard HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz.
-
4.4. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
For ¹H spectra, integrate the signals to determine the relative number of protons.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Analyze the chemical shifts, coupling constants, and integrations to propose a structure. Use the 2D spectra to confirm connectivity.
Logical Process for Signal Assignment
The assignment of NMR signals is a logical process of deduction, using the information from all acquired spectra to piece together the molecular structure.
Figure 3: Logical pathway for the assignment of NMR signals in a this compound derivative.
By following a systematic approach that combines 1D and 2D NMR experiments, researchers can confidently and accurately elucidate the structures of novel this compound derivatives.[1] The protocols and data provided in this document serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.
References
Application Notes and Protocols for the Synthesis of Novel Polymers Utilizing 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dimethyladamantane as a foundational building block in the synthesis of advanced polymers. The incorporation of the rigid, bulky, and thermally stable this compound moiety into polymer backbones imparts significant enhancements to their thermal and mechanical properties. This document outlines the synthesis of key monomers derived from this compound, subsequent polymerization procedures, and the expected performance characteristics of the resulting materials, making them suitable for demanding applications in aerospace, electronics, and biomedicine.
Introduction: The Advantages of the this compound Scaffold
The adamantane cage is a unique, strain-free, and highly symmetric diamondoid structure. Introducing this moiety into polymer chains, either as a pendant group or as an integral part of the main chain, leads to several desirable properties:
-
Enhanced Thermal Stability: The rigid adamantane structure restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures.
-
Improved Mechanical Strength: The bulkiness of the adamantane unit increases the stiffness and tensile strength of the resulting polymers.
-
Increased Solubility: The introduction of the bulky adamantane group can disrupt chain packing, which in turn can decrease crystallinity and improve the solubility of otherwise intractable aromatic polymers in organic solvents.
-
Tailored Physicochemical Properties: The lipophilic nature of the adamantane cage can be exploited in drug delivery systems to enhance bioavailability and control release profiles.[1]
This document focuses on the use of this compound, a readily available derivative, as a precursor for synthesizing high-performance polyamides and polyacetylenes.
Data Presentation: Properties of Adamantane-Based Polymers
The following tables summarize the thermal and mechanical properties of various polymers incorporating adamantane structures. While specific data for polymers derived directly from functionalized this compound is limited, the data presented for analogous 1,3-disubstituted adamantane-containing polymers provide a strong indication of the expected performance enhancements.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Adamantane Monomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |
| Polyamide | 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene | 240–300 | > 450 |
| Poly(1,3-adamantane) | 5-butyl-1,3-dehydroadamantane | 205 | 488 |
| Poly(1,3-adamantane) | 5,7-dibutyl-1,3-dehydroadamantane | 139 | 477 |
Data sourced from analogous adamantane polymer systems.
Table 2: Mechanical Properties of Aromatic Polyamides with Pendant Adamantane Groups
| Property | Value Range |
| Tensile Strength | 77–92 MPa |
| Tensile Modulus | 1.5–2.5 GPa |
Data sourced from polyamides containing 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene.[2]
Experimental Protocols
Monomer Synthesis from this compound
The synthesis of functional monomers is a critical first step. Below are protocols for the synthesis of key diamine and diethynyl derivatives of this compound.
Protocol 1: Synthesis of 1,3-Diamino-5,7-dimethyladamantane (Conceptual Adaptation)
This protocol is adapted from the synthesis of 1,3-diaminoadamantane.[3] The presence of methyl groups on the adamantane core is not expected to interfere with the reaction mechanism.
Materials:
-
1,3-Dibromo-5,7-dimethyladamantane
-
Urea
-
Trifluoroacetic acid (TFA)
-
Diphenyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,3-dibromo-5,7-dimethyladamantane, urea, and diphenyl ether.
-
Slowly add trifluoroacetic acid to the mixture.
-
Heat the reaction mixture to 180°C and maintain for 2 hours.
-
Cool the mixture to room temperature and add 10% aqueous HCl to precipitate the product as a hydrochloride salt.
-
Filter the precipitate and wash with diethyl ether.
-
Dissolve the salt in water and neutralize with a 20% aqueous NaOH solution to precipitate the free diamine.
-
Filter the 1,3-diamino-5,7-dimethyladamantane, wash with water, and dry under vacuum.
Protocol 2: Synthesis of 1,3-Diethynyl-5,7-dimethyladamantane
This protocol is based on the method described in US Patent 5,017,734A.[4]
Materials:
-
This compound
-
Bromine
-
Vinyl bromide
-
Aluminum chloride (AlCl₃)
-
Potassium t-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Methylene chloride
Procedure:
-
Bromination: React this compound with an excess of bromine to yield 1,3-dibromo-5,7-dimethyladamantane.
-
Vinylation: In a flask cooled in an ice bath, dissolve the 1,3-dibromo-5,7-dimethyladamantane in methylene chloride. Add a catalytic amount of AlCl₃. Bubble vinyl bromide gas through the solution for several hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1,3-bis(2,2-dibromoethyl)-5,7-dimethyladamantane.
-
Dehydrohalogenation: Dissolve the crude product in DMSO. Add potassium t-butoxide portion-wise while monitoring the reaction by TLC.
-
Final Purification: After the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the combined organic extracts, dry, and concentrate. Purify the resulting 1,3-diethynyl-5,7-dimethyladamantane by column chromatography.
Polymer Synthesis
Protocol 3: Synthesis of Polyamide from 1,3-Diamino-5,7-dimethyladamantane and an Aromatic Diacid
This is a general procedure for phosphorylation polycondensation.[2]
Materials:
-
1,3-Diamino-5,7-dimethyladamantane
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Lithium chloride (LiCl)
-
Ethanol
-
Water
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid, LiCl, and pyridine in NMP.
-
Once dissolved, add 1,3-diamino-5,7-dimethyladamantane and TPP to the solution.
-
Heat the reaction mixture to 105°C and stir for 3-4 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into ethanol.
-
Filter the polymer and wash thoroughly with hot water and ethanol.
-
Dry the polyamide product under vacuum at 100°C.
Protocol 4: Thermal Polymerization of 1,3-Diethynyl-5,7-dimethyladamantane
This protocol is based on the method described in US Patent 5,017,734A.[4]
Materials:
-
1,3-Diethynyl-5,7-dimethyladamantane
Procedure:
-
Place the 1,3-diethynyl-5,7-dimethyladamantane monomer in a glass tube.
-
Seal the tube under vacuum.
-
Heat the tube in a furnace using a staged heating profile (e.g., 210°C for 60 hours, then 230°C for 3 hours, and finally 275°C for 24 hours).[4]
-
Cool the tube to room temperature before opening to obtain the cross-linked polyacetylene resin.
Visualizations
The following diagrams illustrate the synthesis workflows for the monomers and their subsequent polymerization.
Caption: Workflow for the synthesis of key monomers from this compound.
References
Application Notes and Protocols: Functionalization of 1,3-Dimethyladamantane at the Bridgehead Position
Introduction
1,3-Dimethyladamantane is a rigid, cage-like hydrocarbon belonging to the diamondoid family. Its unique three-dimensional structure and high stability make it a valuable scaffold in medicinal chemistry, materials science, and nanotechnology.[1][2][3] Functionalization of its tertiary bridgehead positions is of particular interest as it provides a route to a wide array of derivatives with diverse applications.[1][2][4] One of the most notable applications is the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease.[2][5][6]
These application notes provide detailed protocols and comparative data for the key methods of functionalizing this compound at the bridgehead position, focusing on bromination, amination, and direct C-H functionalization.
Bridgehead Bromination of this compound
The introduction of a bromine atom at the bridgehead position is a common and crucial first step for further derivatization.[7] This electrophilic substitution reaction targets the tertiary C-H bonds of the adamantane core, providing a reactive handle for subsequent nucleophilic substitutions and other transformations.[8] The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting 1-bromo-3,5-dimethyladamantane.[8][9]
Data Presentation: Comparative Analysis of Bromination Protocols
The following table summarizes quantitative data from various reported experimental protocols for the bromination of this compound, allowing for a clear comparison of their efficiencies.
| Catalyst / Initiator | Solvent | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | High (not specified) | Not specified | [5][7][8] |
| Aluminum Trichloride | 1,2-dichloroethane | 1.15:1 | 15 | Not specified | ~92 | ≥99 | [9] |
Experimental Protocols
Protocol 1: Bromination using HBr in Acetic Acid [5][7][9]
This method utilizes a catalytic amount of hydrobromic acid in acetic acid to facilitate the bromination.
-
Materials:
-
This compound (100 g, 0.6 mol)
-
HBr in Acetic Acid (1 ml)
-
Bromine (124.7 ml, 2.41 mol)
-
Methylene dichloride (MDC) (800 ml)
-
5% Sodium hydrosulfite solution
-
-
Procedure:
-
Charge a reaction vessel with 100 g of this compound and 1 ml of HBr in acetic acid at 25-30°C.[7][9]
-
Slowly add 124.7 ml of bromine drop-wise while maintaining the temperature at 50-55°C.[7][9]
-
Maintain the reaction mixture at this temperature for 12 hours.[7][9]
-
Distill off the excess bromine atmospherically until the temperature reaches 85°C.[5][9]
-
Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.[5][9]
-
Cool the MDC mixture to 5°C and quench the remaining bromine by the drop-wise addition of a 5% sodium hydrosulfite solution.[5][9]
-
Separate the MDC layer, wash it twice with demineralized water, and distill off the MDC to obtain the crude product.[5][9]
-
Protocol 2: Bromination using Aluminum Trichloride [8][9]
This protocol employs a Lewis acid catalyst, aluminum trichloride, in a chlorinated solvent.
-
Materials:
-
This compound (50 g, 0.3 mol)
-
Bromine (59.9 g, 0.345 mol)
-
Anhydrous aluminum trichloride (10 g, 0.075 mol)
-
1,2-dichloroethane (37.8 g)
-
Saturated sodium bisulfite solution
-
5% Sodium hydroxide solution (for gas trap)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a suitable reactor, combine 59.9 g of bromine, 10 g of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane with thorough stirring.[9]
-
Heat the mixture to 15°C.[9]
-
Slowly add 50 g of this compound to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide solution trap.[9]
-
After the addition is complete, continue to stir the reaction mixture.
-
Quench the reaction by adding saturated sodium bisulfite solution until the red color of the bromine disappears.[9]
-
Separate the organic and aqueous phases.[9]
-
Wash the organic phase with 400 g of water and then dry with 20 g of anhydrous sodium sulfate.[9]
-
Distill the organic phase to remove the solvent and purify the crude product by vacuum distillation to yield 1-Bromo-3,5-dimethyladamantane.[9]
-
Visualization: Bromination Workflow
Caption: Experimental workflow for synthesizing 1-Bromo-3,5-dimethyladamantane.
Bridgehead Amination: Synthesis of Memantine
1-Bromo-3,5-dimethyladamantane is a key intermediate in the synthesis of Memantine.[5][7] The conversion is typically achieved via a Ritter-type reaction followed by hydrolysis, or more directly through formamidation.
Data Presentation: Comparison of Amination Routes
| Starting Material | Key Reagents | Intermediate | Final Step | Overall Yield (%) | Reference |
| 1-Bromo-3,5-dimethyladamantane | 1. Acetonitrile, H₂SO₄2. NaOH | 1-Acetamido-3,5-dimethyladamantane | Amide Hydrolysis | High (not specified) | [5][6] |
| This compound | Formamide, Nitric Acid | 1-Formamido-3,5-dimethyladamantane | Acid Hydrolysis | 83 | [10] |
| 1-Bromo-3,5-dimethyladamantane | Urea, Diphenyl ether | None (Direct Amination) | Salt Formation | 75.8 | [11] |
Experimental Protocols
Protocol 1: Synthesis via Ritter Reaction and Hydrolysis [5][6]
-
Materials:
-
1-Bromo-3,5-dimethyladamantane (100 g)
-
Acetonitrile (100 ml)
-
Concentrated H₂SO₄ (200 ml)
-
Sodium hydroxide
-
Diethylene glycol
-
Toluene, Ice-cold water
-
-
Procedure (Part A - Acetamidation):
-
Charge a reactor with 100 g of 1-bromo-3,5-dimethyladamantane and 100 ml of acetonitrile at 25-30°C.[5]
-
Cool the reaction mixture to 5°C and add 200 ml of concentrated H₂SO₄ drop-wise, keeping the temperature between 5-20°C.[5]
-
Raise the temperature to 25°C and maintain for 3 hours.[5]
-
Heat the mixture to 45-50°C and maintain for 8 hours.[5]
-
Cool the reaction to 30°C and pour it into ice-cold water.[5]
-
Extract the product with toluene. The toluene layer contains 1-acetamido-3,5-dimethyladamantane.[5]
-
-
Procedure (Part B - Hydrolysis):
-
The crude 1-acetamido-3,5-dimethyladamantane is heated to reflux with sodium hydroxide in diethylene glycol for 6 hours.[6]
-
After cooling, water is added, and the product (Memantine free base) is extracted with a suitable organic solvent like methylene chloride.[6]
-
The free base is then converted to the hydrochloride salt by treatment with HCl.[6]
-
Protocol 2: Two-Step Synthesis via Formamidation [10]
This modern, high-yield procedure bypasses the bromination step.
-
Materials:
-
This compound (9.86 g, 0.06 mol)
-
Nitric acid (25.25 mL, 0.6 mol)
-
Formamide (22.5 mL, 0.54 mol)
-
36% Hydrochloric acid (45 mL, 0.51 mol)
-
Dichloromethane, n-hexane, ice-cold water
-
-
Procedure (Part A - Formamidation):
-
In a round-bottom flask at 20-25°C, slowly add this compound to nitric acid over 20 minutes. Stir for 1 hour.[10]
-
Add formamide over 30 minutes, then heat the mixture to 85°C for 2 hours.[10]
-
Cool the solution to 5-10°C, add it to 120 mL of ice-cold water, and extract with dichloromethane to obtain N-formyl-1-amino-3,5-dimethyladamantane.[10] (Yield: 98%)
-
-
Procedure (Part B - Hydrolysis):
-
Combine the N-formyl intermediate (12.44 g, 0.06 mol) with water (36 mL) and 36% HCl (45 mL).[10]
-
Heat the mixture to reflux for 1 hour.[10]
-
Concentrate the mixture to half its volume under vacuum.[10]
-
Add n-hexane (20 mL), heat to reflux for 30 minutes, then cool to 5-10°C for 1 hour to precipitate the white solid product, Memantine HCl.[10] (Yield: 85%)
-
Visualization: Synthetic Pathways to Memantine
Caption: Comparison of synthetic routes to Memantine.
Direct C-H Functionalization
Recent advances have focused on the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates like halo-adamantanes.[2][3][12] These methods, often involving radical or photocatalytic pathways, offer novel and efficient routes to introduce various functional groups at the bridgehead position.[2][13][14]
Overview of Direct C-H Functionalization Methods
Direct C-H functionalization strategies are highly sought after for their atom economy and ability to streamline synthetic sequences.
-
Radical Alkylation: The addition of an adamantyl radical to an alkene acceptor is a convenient method for alkylation.[2] For example, the reaction of this compound with ethylene gas using a peroxide initiator yields 1-alkylated products with high regioselectivity for the bridgehead position.[2]
-
Photoredox Catalysis: Photocatalytic methods can activate the strong C-H bonds of adamantanes.[13][14] For instance, using an iridium-based photoredox catalyst in combination with a hydrogen atom transfer (HAT) catalyst allows for the alkylation of adamantanes with excellent chemoselectivity for the tertiary C-H bonds.[13][14]
-
Oxidative Carbonylation: Palladium-catalyzed methods can introduce carbonyl groups. The oxidative carbonylation of adamantane with carbon monoxide can generate one-carbon homologated esters at the bridgehead position.[2]
Data Presentation: Examples of Direct C-H Functionalization
| Reaction Type | Reagents / Catalyst | Substrate | Product | Yield (%) | Reference |
| Radical Alkylation | Ethylene (2 bar), DTBP (5 mol%) | This compound | 1-Ethyl-3,5-dimethyladamantane | 22.5 (total alkylated) | [2] |
| Photocatalytic Alkylation | Ir-photocatalyst, Phenyl vinyl sulfone | Adamantane | 1-(2-(Phenylsulfonyl)ethyl)adamantane | 79 | [13] |
| Oxidative Carbonylation | Pd(OAc)₂, CO (5 bar), Benzyl alcohol | Adamantane | Benzyl adamantanecarboxylate | 68 | [2] |
Experimental Protocols
Protocol 3: Peroxide-Catalyzed Radical Alkylation with Ethylene [2]
This protocol describes the first reported direct C-H alkylation of a dimethyladamantane.
-
Materials:
-
This compound
-
Ethylene gas
-
Di-tert-butyl peroxide (DTBP) initiator (5 mol%)
-
-
Procedure:
-
Charge a suitable pressure reactor with this compound and 5 mol% of DTBP.
-
Pressurize the reactor with ethylene gas to 2 bar.
-
Heat the reaction mixture to initiate the radical reaction. Note: Specific temperature and time were not detailed in the summary, but radical initiations with DTBP typically require temperatures >120°C.
-
Upon completion, vent the reactor and purify the product mixture via chromatography to separate the starting material from the ethyl, butyl, and hexyl adducts. The primary product is 1-ethyl-3,5-dimethyladamantane.[2]
-
Visualization: General Mechanism of Radical C-H Functionalization
Caption: General mechanism for radical-based C-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Adamantane functionalization. synthesis of polyfunctional derivatives with various substituents in bridgehead positions (2012) | Elvira Shokova | 26 Citations [scispace.com]
- 5. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 6. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jmpm.vn [jmpm.vn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Scale-up Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Memantine hydrochloride is a widely used pharmaceutical agent for the treatment of moderate to severe Alzheimer's disease. This document provides detailed application notes and protocols for the scale-up synthesis of Memantine hydrochloride, commencing from the readily available starting material, 1,3-Dimethyladamantane. The protocols described herein are based on established, efficient, and scalable two-step synthetic routes, designed to provide high yields and purity suitable for pharmaceutical applications. This guide includes a summary of quantitative data, detailed experimental procedures, and visual representations of the synthetic pathways and workflows to aid in successful implementation in a laboratory or pilot plant setting.
Introduction
The synthesis of Memantine hydrochloride from this compound has been the subject of extensive research, aiming to develop cost-effective, safe, and high-yielding processes suitable for industrial production.[1][2][3] Early synthetic routes often involved multiple steps, hazardous reagents like liquid bromine, and resulted in modest overall yields.[4] More recent advancements have focused on concise two-step procedures, primarily proceeding through an amide intermediate. These methods offer significant advantages in terms of process efficiency, safety, and atom economy, making them ideal for scale-up.[5][6]
This document outlines two primary, scalable synthetic strategies:
-
The Formamide Route: Involving the direct formylation of this compound to yield N-(3,5-Dimethyladamantan-1-yl)formamide, followed by acidic hydrolysis.[1][2][5]
-
The Acetamide Route: A Ritter-type reaction of this compound with acetonitrile to form N-(3,5-Dimethyladamantan-1-yl)acetamide, which is subsequently hydrolyzed under basic conditions.[3][6][7]
Both routes demonstrate high overall yields and are amenable to large-scale production. The choice between them may depend on specific laboratory capabilities, reagent availability, and cost considerations.
Synthetic Pathways Overview
The following diagrams illustrate the two primary synthetic routes for the preparation of Memantine hydrochloride from this compound.
Caption: Two-step synthetic routes to Memantine Hydrochloride.
Quantitative Data Summary
The following tables summarize the quantitative data for the two primary synthetic routes, providing a comparative overview of reaction conditions and yields.
Table 1: Formamide Route Data
| Step | Reactants | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Formylation | This compound, Formamide, Nitric Acid | 1 : 9 : 10 | None | 85 | 2 | 98 | [1][2][5] |
| 2. Hydrolysis | N-(3,5-Dimethyladamantan-1-yl)formamide, 36% HCl | 1 : 8.5 | Water | Reflux | 1 | 85 | [1][2][5] |
| Overall | ~83 | [1] |
Table 2: Acetamide Route Data
| Step | Reactants | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Acetylation | This compound, Acetonitrile, Nitric Acid | 1 : 10 : 7 | None | 70 | 2.5 | Not specified | [3] |
| 2. Hydrolysis | N-(3,5-Dimethyladamantan-1-yl)acetamide, NaOH | 1 : 4 | Propylene Glycol | 130 | 8 | Not specified | [3] |
| Overall | ~85 | [3] | |||||
| 1. Acetylation | This compound, Acetonitrile, H₂SO₄, HNO₃ | Not specified | None | 25 then 40 | 2.5 then 3.5 | 98 | [6][7] |
| 2. Hydrolysis | N-(3,5-Dimethyladamantan-1-yl)acetamide, KOH | Not specified | Water-Ethylene Glycol | 140 | 15 | 93 | [6][7] |
| Overall | ~91 | [7] |
Experimental Protocols
The following are detailed protocols for the scale-up synthesis of Memantine hydrochloride.
Protocol 1: Formamide Route
This protocol is adapted from a simple and high-yielding two-step procedure.[1][2][5]
Step 1: Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide
Caption: Workflow for the synthesis of the formamide intermediate.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add nitric acid (25.25 mL, 0.6 mol).
-
Addition of Starting Material: While maintaining the temperature at 20–25 °C, slowly add this compound (11.13 mL, 9.86 g, 0.06 mol) over 20 minutes with stirring.
-
Initial Stirring: Stir the mixture at this temperature for 1 hour.
-
Addition of Formamide: Add formamide (22.5 mL, 0.54 mol) over 30 minutes.
-
Heating: Heat the reaction mixture to 85 °C for 2 hours.
-
Work-up: After the reaction is complete, cool the solution to 5–10 °C and pour it into ice-cold water (120 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (150 mL). The organic layer should be washed sequentially with water, a 10% sodium carbonate solution, and again with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(3,5-Dimethyladamantan-1-yl)formamide as a solid.
Step 2: Hydrolysis to Memantine Hydrochloride
-
Reaction Setup: In a round-bottom flask, combine N-(3,5-Dimethyladamantan-1-yl)formamide (12.44 g, 0.06 mol), water (36 mL), and a 36% solution of hydrochloric acid (45 mL, 0.51 mol).
-
Heating: Stir the mixture for 10 minutes and then heat to reflux for 1 hour.
-
Concentration: Concentrate the reaction mixture to half its volume under vacuum.
-
Crystallization: To the concentrated solution, add n-hexane (20 mL) and heat to reflux for 30 minutes.
-
Isolation: Cool the mixture to 5–10 °C for 1 hour to allow for the precipitation of a white solid.
-
Purification: Filter the solid, wash with cold n-hexane, and dry under vacuum to obtain Memantine hydrochloride. Further purification can be achieved by recrystallization from a mixture of ethanol and ethyl acetate.[8]
Protocol 2: One-Pot Synthesis via Formamide Intermediate
A one-pot procedure for the formamide route has also been described, which can improve process efficiency.[5][8]
-
Amidation: Follow steps 1-5 from Protocol 1 for the synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide, starting with this compound (222.5 mL, 1.2 mol).
-
Work-up and Hydrolysis: After cooling the initial reaction, quench with ice-cold water (2000 mL) and extract with dichloromethane (2400 mL). To the organic extract, add a mixture of a 36% hydrochloride solution (840 mL, 10.08 mol) and water (720 mL).[8]
-
Reaction: Stir the biphasic mixture for 20 minutes and then heat to reflux for 1 hour.[8]
-
Isolation: Concentrate the reaction mixture to half its volume, add n-hexane (300 mL), and heat to reflux for 30 minutes. Cool to 5–10 °C for 1 hour to precipitate the product.[8]
-
Purification: Filter the solid, wash with cold n-hexane, and dry to yield Memantine hydrochloride.
Protocol 3: Acetamide Route
This protocol is based on a Ritter-type reaction followed by basic hydrolysis.[6][7]
Step 1: Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide
-
Reaction Setup: In a reaction vessel, prepare a mixture of sulfuric acid (96-98%) and nitric acid (64-65%).
-
Addition of Starting Material: Add this compound to the acid mixture and stir at 25 °C for 2.5 hours.
-
Ritter Reaction: Add acetonitrile and heat the mixture to 40 °C for 3.5 hours.
-
Work-up: Carefully pour the reaction mixture onto ice. Neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Filter the solid, wash with water, and dry to obtain N-(3,5-Dimethyladamantan-1-yl)acetamide.
Step 2: Hydrolysis to Memantine and Salt Formation
-
Reaction Setup: In a high-temperature reactor, combine N-(3,5-Dimethyladamantan-1-yl)acetamide, potassium hydroxide, and a mixture of water and ethylene glycol.
-
Heating: Heat the mixture to 140 °C for 15 hours.
-
Isolation of Free Base: After cooling, extract the Memantine free base with a suitable organic solvent (e.g., toluene).
-
Salt Formation: To the organic solution of the free base, add a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., ether or isopropanol) to precipitate Memantine hydrochloride.
-
Purification: Filter the solid, wash with the solvent, and dry under vacuum.
Safety Considerations
-
Corrosive Reagents: The use of strong acids such as nitric acid and sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All additions should be performed slowly and with adequate cooling to control exothermic reactions.
-
Flammable Solvents: Dichloromethane, n-hexane, and other organic solvents are flammable. Ensure all operations are conducted in a well-ventilated area, away from ignition sources.
-
High Temperatures: The hydrolysis steps in both routes involve heating to reflux or higher temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
-
Scale-up Hazards: When scaling up these reactions, it is crucial to consider the increased exothermicity and potential for splashing. A thorough process safety review should be conducted before attempting large-scale synthesis.
Conclusion
The scale-up synthesis of Memantine hydrochloride from this compound can be efficiently achieved through two-step processes involving either a formamide or an acetamide intermediate. These methods offer high overall yields and utilize readily available reagents. The provided protocols and quantitative data serve as a comprehensive guide for researchers and drug development professionals to implement these synthetic routes in their laboratories. Careful attention to reaction parameters and safety precautions is essential for a successful and safe scale-up.
References
- 1. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
High-Yield Synthesis of 1,3-Dimethyladamantane via Lewis Acid-Catalyzed Rearrangement
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the high-yield synthesis of 1,3-Dimethyladamantane, a crucial intermediate in the synthesis of the anti-Alzheimer's drug, Memantine.[1][2] The featured method is a Lewis acid-catalyzed skeletal isomerization of perhydroacenaphthene, which offers a simple, clean, and environmentally friendly route with high yields.[1] An alternative, improved catalyst system is also discussed to further enhance reaction efficiency. This protocol is intended for laboratory and industrial-scale production.
Introduction
This compound is a key starting material for the synthesis of Memantine, a widely used drug for the treatment of moderate to severe Alzheimer's disease.[2][3][4][5] The unique, rigid, and cage-like structure of the adamantane core imparts desirable pharmacological properties to its derivatives.[6] Consequently, an efficient and high-yield synthesis of this compound is of significant interest to the pharmaceutical industry. The most stable molecular structure of the C12H20 isomers is this compound due to its spatial symmetry.[2] This inherent stability drives the isomerization of its structural isomers, such as perhydroacenaphthene, to the desired product under the influence of a catalyst.[2]
The traditional synthesis of substituted adamantanes often involves multi-step procedures or the use of hazardous reagents.[7] The Lewis acid-catalyzed rearrangement of perhydroacenaphthene presents a more direct and atom-economical approach.[1][2] This method is characterized by its simple operation, high product yield, and reduced environmental impact, making it suitable for large-scale production.[1]
Experimental Protocol: Lewis Acid-Catalyzed Rearrangement
This protocol is based on the method described in patent CN103910594A, which details the synthesis of this compound from perhydroacenaphthene using anhydrous aluminum chloride as the catalyst.[1]
Materials and Equipment:
-
Perhydroacenaphthene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Water
-
Sodium Carbonate Solution
-
1000L Glass-lined reaction vessel (or appropriately scaled laboratory glassware)
-
Heating and cooling system
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus (rectifying tower for large scale)
Procedure:
-
Reaction Setup: In a 1000L glass-lined reaction vessel, add 500 kg of perhydroacenaphthene and 150 kg of anhydrous aluminum chloride.[1]
-
Initiation of Reaction: Begin stirring and heat the mixture to 80°C.[1]
-
Isomerization: Maintain the reaction temperature between 80-100°C. Slowly add water at a rate of 100 ml per hour for 15 hours.[1]
-
Quenching: After the reaction is complete, slowly transfer the reaction mixture into a separate reactor containing 500L of ice-cold water, ensuring the temperature is maintained below 40°C to dissolve the aluminum chloride catalyst.[1]
-
Work-up:
-
Purification: Purify the crude product by rectification using a distillation tower to obtain the final this compound.[1]
Improved Catalyst System
Further research has shown that a mixed catalyst system of a Lewis acid (such as aluminum chloride) and acetic acid can significantly increase the yield and content of this compound under milder reaction conditions and in a shorter reaction time.[2] While the patent CN106008135B does not provide a specific yield percentage in its abstract, it emphasizes that this combined catalyst system is more economical and suitable for industrial production.[2] Researchers may consider exploring the optimization of the Lewis acid to acetic acid ratio for further improvements.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Perhydroacenaphthene | [1] |
| Catalyst | Anhydrous AlCl₃ | [1] |
| Reaction Temperature | 80-100 °C | [1] |
| Reaction Time | 15 hours | [1] |
| Crude Product Yield | 73.5% | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Transformation
Caption: Lewis acid-catalyzed isomerization of perhydroacenaphthene.
References
- 1. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
Application Notes and Protocols: 1,3-Dimethyladamantane in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have long been a cornerstone in the field of antiviral research, with 1,3-dimethyladamantane (also known as memantine) emerging as a compound of significant interest. Initially developed for neurological disorders, its structural similarity to licensed antiviral drugs like amantadine and rimantadine has prompted investigations into its own antiviral properties.[1][2] These application notes provide a comprehensive overview of the use of this compound in the development of antiviral agents, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
The antiviral activity of adamantane derivatives, including this compound, is primarily attributed to their ability to interfere with viral ion channels, specifically the M2 protein of influenza A virus and the envelope (E) protein of several coronaviruses.
Influenza A Virus: Targeting the M2 Proton Channel
The M2 protein of influenza A virus is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is crucial for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm, initiating replication. This compound and its analogs are thought to block this M2 proton channel, thereby inhibiting viral uncoating and subsequent replication.[3]
Coronaviruses: Inhibition of the Envelope (E) Protein Viroporin
Several coronaviruses, including SARS-CoV-2, possess a small envelope (E) protein that functions as a viroporin, forming an ion channel in the host cell membrane.[4][5] This channel is believed to play a role in virus assembly, budding, and pathogenesis. This compound has been shown to inhibit the function of the SARS-CoV-2 E protein, suggesting a potential mechanism for its antiviral activity against this and other coronaviruses.[5]
Quantitative Antiviral Activity
The antiviral efficacy of this compound (memantine) and related adamantane derivatives has been evaluated against a range of viruses. The following tables summarize key quantitative data, including the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound (Memantine) Against Various Viruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | VeroE6 | 80 | 611 | 7.6 | [4] |
| Huh7.5 | 86 | >1000 | >11.6 | [4] | |
| A549-hACE2 | 70 | >1000 | >14.3 | [4] | |
| Chikungunya Virus (CHIKV) | BHK-21 | 32.4 ± 4 | 248.4 ± 31.9 | 7.67 | [6] |
| Human Coronavirus OC43 (HCoV-OC43) | N/A | Dose-dependent reduction in viral replication observed, but specific EC₅₀ not reported. | N/A | N/A | [1][2][7] |
Table 2: Comparative Antiviral Activity of Adamantane Derivatives Against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Reference(s) |
| Amantadine | A/H1N1/California/07/2009 (M2 S31N) | MDCK | >100 | [4] |
| A/H3N2/Victoria/3/1975 (M2 WT) | MDCK | 0.5 | [4] | |
| Rimantadine | A/H1N1/California/07/2009 (M2 S31N) | MDCK | 106 | [4] |
| A/H3N2/Victoria/3/1975 (M2 WT) | MDCK | 0.5 | [4] | |
| Memantine | A/H1N1/California/07/2009 (M2 S31N) | MDCK | Not explicitly reported, but tested as an analog. | [4] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of antiviral activity. The following are methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Protocol 1: Plaque Reduction Assay
This assay is a gold-standard method for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of this compound.
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza).
-
Overlay medium (e.g., 1.2% Avicel or agarose in infection medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to 95-100% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units (PFU) per well) in the presence of the various concentrations of the compound or a vehicle control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the virus inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with the staining solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: Tissue Culture Infectious Dose 50 (TCID₅₀) Assay
This endpoint dilution assay is used to determine the viral titer and can be adapted to assess the antiviral activity of a compound.
Materials:
-
Susceptible host cells (e.g., VeroE6 for SARS-CoV-2) in a 96-well plate.
-
Virus stock.
-
Serial dilutions of this compound.
-
Infection medium.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Virus and Compound Preparation: Prepare serial 10-fold dilutions of the virus stock. For antiviral testing, prepare serial dilutions of this compound.
-
Infection: Inoculate replicate wells of the cell monolayer with each virus dilution. For antiviral testing, infect cells with a fixed amount of virus (e.g., 100 TCID₅₀) in the presence of serial dilutions of the compound.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-7 days.
-
Observation of Cytopathic Effect (CPE): Observe the wells daily for the presence of CPE (e.g., cell rounding, detachment).
-
Endpoint Determination: At the end of the incubation period, score each well as positive or negative for CPE.
-
Calculation of TCID₅₀: The TCID₅₀ is calculated using the Reed-Muench or Spearman-Kärber method to determine the virus dilution that causes CPE in 50% of the wells. For antiviral assessment, the reduction in viral titer in the presence of the compound is determined. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the viral titer by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of this compound in antiviral research.
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Memantine hydrochloride: a drug to be repurposed against Chikungunya virus? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel treatment with neuroprotective and antiviral properties against a neuroinvasive human respiratory virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethyladamantane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyladamantane, a derivative of adamantane, is a cage-like hydrocarbon with a unique three-dimensional structure.[1][2] This rigid and bulky molecular framework imparts exceptional properties to materials when incorporated into their structure.[3][4] In materials science, this compound and its derivatives are utilized to enhance thermal stability, increase glass transition temperatures (Tg), and improve mechanical properties of polymers.[3][5] Its high lipophilicity and defined spatial orientation also make it a valuable building block in the development of advanced materials.[6] These application notes provide an overview of its use in high-performance polymers and offer detailed experimental protocols for the synthesis of such materials.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer or a structural modifier in the synthesis of high-performance polymers.[7][8] Its incorporation into polymer backbones, either as a pendant group or as part of the main chain, leads to materials with superior properties.[3]
High-Performance Polymers:
The introduction of the adamantane moiety restricts polymer chain mobility due to its bulky nature.[3] This structural reinforcement leads to:
-
Enhanced Thermal Stability: Adamantane-containing polymers exhibit significantly higher thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C.[9]
-
Increased Glass Transition Temperature (Tg): The rigidity of the adamantane cage elevates the Tg of polymers, making them suitable for high-temperature applications.[5] For instance, polyimides incorporating adamantane units show Tg values between 248°C and 308°C.[9]
-
Improved Mechanical Properties: The rigid adamantane structure contributes to increased tensile strength and modulus in polymers.[3]
-
Tailored Solubility: The hydrocarbon nature of this compound can be used to control the solubility of polymers in organic solvents.[1][9]
These enhanced properties make adamantane-based polymers valuable in industries such as aerospace, automotive, and electronics, where materials are subjected to extreme conditions.[3]
Quantitative Data Summary
The following tables summarize the performance enhancements observed in polymers upon the incorporation of adamantane derivatives.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Adamantane Derivative Used | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA) (°C) | Reference |
| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248 - 308 | > 500 (in air and nitrogen) | [9] |
| Polystyrene | poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | up to 268 | High thermal stability | [5] |
| Poly(1,3-adamantylene alkylene)s | 1,3-adamantylene | Not specified | 452 - 456 | [7][8] |
| Poly(1,3-adamantane) | 1,3-dehydroadamantane | Not observed before degradation | 470 | [10] |
Table 2: Mechanical and Physical Properties
| Polymer Type | Property | Value | Reference |
| Adamantane-based Polyimides | Solubility | Good in NMP and other organic solvents | [9] |
| Adamantane-based Polyimides | Crystallinity | Amorphous | [9] |
| Poly(1,3-adamantylene alkylene)s | Crystallinity | Amorphous to semicrystalline | [7] |
Experimental Protocols
Protocol 1: Synthesis of an Adamantane-Containing Polyimide
This protocol describes a conventional two-stage synthesis of a polyimide using an adamantane-based diamine and an aromatic dianhydride.[9]
Materials:
-
2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (adamantane-based diamine)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, mechanical stirrer, condenser)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the adamantane-based diamine in anhydrous NMP with stirring.
-
Once the diamine is fully dissolved, add an equimolar amount of the aromatic dianhydride in one portion.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven under a nitrogen atmosphere using a staged heating program: 100°C (1h), 150°C (1h), 200°C (1h), 250°C (1h), and finally at 270°C (1h) to complete the imidization.
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
-
Characterization:
-
The inherent viscosity of the poly(amic acid) can be measured to monitor polymerization.
-
The final polyimide film can be characterized by FTIR spectroscopy to confirm imidization, and by TGA and DSC for thermal properties.
Caption: Workflow for the synthesis of adamantane-containing polyimides.
Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of a 1,3-Adamantylene-Containing Diene
This protocol outlines the synthesis of a poly(1,3-adamantylene alkylene) via ADMET polymerization.[7][8]
Materials:
-
α,ω-diene monomer containing a 1,3-adamantylene unit
-
Grubbs' catalyst (e.g., first or second generation)
-
Anhydrous toluene
-
High-vacuum line
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Monomer Preparation:
-
Synthesize the α,ω-diene monomer with the 1,3-adamantylene core using appropriate organic synthesis methods, such as copper-catalyzed cross-coupling reactions.[7]
-
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the adamantylene-containing diene monomer in anhydrous toluene.
-
Add the Grubbs' catalyst to the solution.
-
Heat the reaction mixture under vacuum while stirring to remove the ethylene byproduct and drive the polymerization to completion.
-
Monitor the reaction progress by observing the increase in viscosity.
-
-
Polymer Isolation and Hydrogenation:
-
After the desired polymerization time, cool the reaction mixture and precipitate the polymer by adding it to a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration.
-
To obtain the fully saturated poly(1,3-adamantylene alkylene), the unsaturated polymer is then hydrogenated using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Characterization:
-
The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).
-
The thermal stability can be assessed using TGA, and the crystallinity can be studied by DSC and X-ray diffraction (XRD).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-302558) | 702-79-4 [evitachem.com]
- 5. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Laboratory safety protocols for handling 1,3-Dimethyladamantane
Application Notes and Protocols for 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety protocols and application notes for the handling and use of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Introduction
This compound (CAS No. 702-79-4) is a dimethylated derivative of adamantane.[1] It is a polycyclic alkane that exists as a clear, colorless liquid at room temperature.[2][3] Its unique, rigid, cage-like structure makes it a subject of interest in various chemical and pharmaceutical research areas, including its potential use as an antiviral and antitumor agent.[3][4] This compound is classified as a flammable liquid and requires specific handling procedures to mitigate associated risks.[2][5][6][7]
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazard is its flammability.
GHS Classification:
Hazard Statements:
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection.[2][8]
-
Response: If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. In case of fire, use CO2, dry chemical, or foam for extinction.[2]
-
Storage: Store in a well-ventilated place. Keep cool.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀ | [5][6][9] |
| Molecular Weight | 164.29 g/mol | [5][6][7] |
| Appearance | Clear, colorless liquid | [2][3][9] |
| Odor | No information available | [2] |
| Melting Point | -30 °C / -22 °F | [2] |
| Boiling Point | 201.5 °C / 394.7 °F @ 760 mmHg | [2] |
| Flash Point | 52 °C / 125.6 °F (closed cup) | [2] |
| Density | 0.886 g/mL at 25 °C | [1][5][7] |
| Specific Gravity | 0.902 | [2] |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents like hexane or toluene. | [2][3][4] |
| Refractive Index | n20/D 1.478 | [1][5][7] |
Experimental Protocols: Safe Handling Procedures
The following protocols must be strictly followed when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][10]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is mandatory.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN166.[2]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[10]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid ingestion and inhalation.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2] Use only non-sparking tools.[2] Take precautionary measures against static discharges.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2][10] Keep away from heat, sparks, and flame.[2] Store in a flammable liquids storage cabinet. Incompatible materials include strong oxidizing agents.[1][2]
Spill and Leak Procedures
-
Minor Spills:
-
Major Spills:
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[2][8] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, "alcohol" foam, dry chemical, or carbon dioxide.[11] For large fires, apply water from as far as possible as a mist or spray.[11]
-
Unsuitable Extinguishing Media: Solid streams of water may be ineffective.[11]
-
Specific Hazards: Flammable liquid. Vapors can accumulate in low areas and may form explosive concentrations.[11]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][10]
Disposal Considerations
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not mix with other waste.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound | 702-79-4 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,3-二甲基金刚烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound = 99 702-79-4 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. A19684.14 [thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. file1.lookchem.com [file1.lookchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Memantine synthesis from 1,3-Dimethyladamantane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of Memantine from 1,3-Dimethyladamantane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of Memantine hydrochloride is significantly lower than reported values. What are the common causes?
Low overall yield in Memantine synthesis is a frequent issue that can stem from inefficiencies in one or more stages of the process. Overall yields for multi-step syntheses starting from this compound have been reported to range from 36% to 77%, while more optimized, shorter routes can achieve yields as high as 83-85%.[1][2][3][4][5]
Key areas to investigate include:
-
Inefficient Amidation (Ritter Reaction): This is a critical step where the adamantane core is functionalized. Sub-optimal conditions, such as incorrect temperature, improper molar ratios of reagents, or the presence of moisture, can drastically reduce the yield of the amide intermediate.[1][6]
-
Incomplete Hydrolysis: The conversion of the amide intermediate (e.g., N-formyl or N-acetyl-memantine) to the final product requires complete hydrolysis. The choice of acid or base, reaction time, and temperature are crucial for driving this reaction to completion.[1][7][8]
-
Suboptimal Purification and Isolation: Significant product loss can occur during work-up and recrystallization steps. Using inappropriate solvent systems or improper pH adjustments during extraction can lead to a lower isolated yield.[9][10]
-
Side Reactions: The formation of by-products, such as adamantyl nitrites or other derivatives, can consume starting material and complicate purification.[11]
Q2: I suspect the initial amidation (Ritter reaction) is the problem. How can I optimize this step?
The Ritter reaction is a key step in modern, high-yield syntheses of Memantine, directly converting this compound to an N-acylamino intermediate.[1] Optimizing this step is crucial for a high overall yield.
Troubleshooting the Ritter Reaction:
-
Temperature Control: The reaction temperature significantly impacts yield. For the synthesis of N-formyl-1-amino-3,5-dimethyl-adamantane using nitric acid and formamide, the optimal temperature is reported to be 85°C for 2 hours.[1][8] For the synthesis using acetonitrile, temperatures around 70°C for 2.5 hours have been found effective.[2]
-
Reagent Molar Ratios: The stoichiometry of the reagents is critical. An excess of the acid and the nitrile/amide source is typically required. Refer to the optimized conditions in the table below.
-
Acid Catalyst: A strong acid, such as nitric acid or a mixture of sulfuric and nitric acid, is necessary to generate the stable adamantyl carbocation intermediate.[1][4][6] Ensure the acid is of high purity and concentration.
-
Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Confirm the purity of your starting material using appropriate analytical techniques like Gas Chromatography (GC).
Q3: My hydrolysis step is slow or incomplete. What can I do?
The hydrolysis of the N-acyl intermediate to Memantine is the final synthetic step. Incomplete reaction can lead to a mixture of product and intermediate, complicating purification and lowering yield.
Troubleshooting the Hydrolysis Step:
-
Acid vs. Base Catalysis: While alkaline hydrolysis using sodium hydroxide in a high-boiling solvent like diethylene glycol is possible, it often requires high temperatures (>190°C) and long reaction times.[7] Acid-catalyzed hydrolysis is generally more efficient.
-
Optimal Acid Conditions: Using a 21% aqueous HCl solution at reflux for 1 hour has been shown to give a very high yield (85%) of Memantine hydrochloride.[1][8] This method is also advantageous as the product is protonated in situ, facilitating its isolation as the hydrochloride salt.[8]
-
Molar Ratio of Acid: Ensure a sufficient molar excess of the acid is used to drive the reaction to completion. An optimized molar ratio of the amide intermediate to HCl was found to be 1:8.4.[8]
Q4: What are the best methods for purifying the final Memantine hydrochloride product?
Purity is critical for pharmaceutical applications. The final product mixture can contain unreacted starting materials, by-products, or derivatives of impurities.[12] Recrystallization is the most common method for purification.
Recommended Purification Protocols:
-
Solvent Systems: Several solvent systems have been reported for the recrystallization of Memantine HCl. A mixture of ethanol and ethyl acetate (e.g., 5:4 v/v) is commonly used.[8] Other effective systems include acetone/water, tetrahydrofuran/water, and methanol/methyl tertiary butyl ether (MTBE).[9]
-
Procedure: The crude product is typically dissolved in the chosen solvent or solvent mixture with heating, followed by slow cooling to induce crystallization. For instance, dissolving the crude product in methanol, heating to reflux, cooling, and then adding acetone can effectively remove impurities.[10] The purified solid is then filtered, washed with a cold solvent, and dried under a vacuum.[8][9]
Data Summary Tables
Table 1: Comparison of Optimized Reaction Conditions for Amide Intermediate Synthesis
| Parameter | Method 1: Formamide Route[1][3][5] | Method 2: Acetonitrile Route[2] |
| Intermediate | N-formyl-1-amino-3,5-dimethyl-adamantane | 1-acetamido-3,5-dimethyladamantane |
| Key Reagents | This compound, Nitric Acid, Formamide | This compound, Nitric Acid, Acetonitrile |
| Molar Ratio | 1 : 10 : 9 | 1 : 7 : 10 |
| Temperature | 85 °C | 70 °C |
| Reaction Time | 2 hours | 2.5 hours |
| Reported Yield | 98% | 98%[4] |
Table 2: Comparison of Memantine Synthetic Routes
| Synthetic Route | Key Steps | Overall Yield | Purity | Reference |
| Two-Step (Formamide) | 1. Ritter reaction (Formamide, HNO₃) 2. Acid Hydrolysis (HCl) | 83% | 99.39% (GC-MS) | [1][8] |
| Two-Step (Acetonitrile) | 1. Ritter reaction (Acetonitrile, HNO₃) 2. Base/Acid Hydrolysis | 85% | Not Specified | [2] |
| Multi-Step (Bromination) | 1. Bromination of Adamantane 2. Ritter reaction (Acetonitrile) 3. Hydrolysis | 39% - 63% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Memantine HCl via Formamide Intermediate[1]
This protocol is based on a high-yield, two-step, one-pot procedure.
Step 1: Synthesis of N-formyl-1-amino-3,5-dimethyl-adamantane
-
In a round-bottom flask, slowly add 1,3-dimethyl-adamantane (0.06 mol) to nitric acid (0.6 mol) at 20–25 °C over 20 minutes with stirring.
-
Continue stirring at this temperature for 1 hour.
-
Add formamide (0.54 mol) to the mixture within 0.5 hours.
-
Heat the mixture to 85 °C and maintain for 2 hours.
-
After the reaction is complete, cool the solution to 5–10 °C and pour it into ice-cold water (120 mL).
-
Extract the aqueous mixture with dichloromethane (150 mL). The organic layer containing the formamide intermediate is used directly in the next step.
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the organic extract from Step 1, add a solution of 36% hydrochloric acid (e.g., ~10 mol per 1.2 mol starting material) and water.
-
Stir the mixture for 20 minutes, then heat to reflux (approx. 100°C) for 1 hour.[1][8]
-
Concentrate the reaction mixture to half its original volume under a vacuum.
-
Add n-hexane (e.g., 300 mL per 1.2 mol starting material) and heat to reflux for 30 minutes.
-
Cool the mixture to 5–10 °C and hold for 1 hour to allow the white solid product to precipitate.
-
Filter the solid, wash with cooled ethyl acetate, and dry under a vacuum to yield Memantine Hydrochloride.[8]
Protocol 2: Synthesis via Bromination and Amination[13][14]
This protocol describes a more traditional route starting from the brominated intermediate.
Step 1: Synthesis of 1-Bromo-3,5-dimethyladamantane
-
Charge a reactor with this compound (0.6 mol) and a catalytic amount of HBr in Acetic Acid (1 ml).[13]
-
Heat the mixture to 50-55°C.
-
Slowly add liquid bromine (2.41 mol) drop-wise while maintaining the temperature.[13]
-
Maintain the reaction at this temperature for 12 hours.
-
Work-up involves quenching excess bromine with a sodium bisulfite or hydrosulfite solution, extraction with a solvent like dichloromethane, washing, and purification by distillation.[13]
Step 2: Amination of 1-Bromo-3,5-dimethyladamantane with Urea
-
In a round-bottom flask, combine 1-bromo-3,5-dimethyladamantane (0.05 mol), urea (0.15 mol), and diphenyl ether (0.125 mol) as the solvent.[14][15]
-
Heat the mixture to reflux at 170-180°C and maintain for 4-6 hours.[14][15]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to >12 by adding a 30% sodium hydroxide solution.
-
Extract the Memantine base with dichloromethane (3 x 100 mL).[14]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude Memantine base.
-
Dissolve the base in a suitable solvent and treat with aqueous HCl (18%) to precipitate the hydrochloride salt. Filter, wash, and dry the product.[14]
Visualized Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
- 10. WO2011125062A1 - Process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jmpm.vn [jmpm.vn]
Optimizing reaction conditions for the amination of 1,3-Dimethyladamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amination of 1,3-dimethyladamantane. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-amino-3,5-dimethyladamantane (Memantine) from this compound?
A1: There are two main synthetic routes:
-
Direct Formamidation (Ritter-type Reaction): This is a one-pot method where this compound is reacted with an aminating agent like formamide in the presence of strong acids, such as nitric acid or a mixture of nitric and sulfuric acids.[1][2] This is followed by hydrolysis to yield the primary amine.[1] This approach is often favored for its efficiency and reduced number of steps.
-
Via Halogenation: This is a two-step process that first involves the bromination of this compound to produce 1-bromo-3,5-dimethyladamantane.[3] The resulting alkyl halide is then aminated using reagents like thiourea, followed by hydrolysis, to yield the final product.[4]
Q2: Why is direct amination with ammonia and an alkyl halide often problematic for adamantane derivatives?
A2: Direct alkylation of ammonia or primary amines with alkyl halides can be difficult to control. The product amine is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of a mixture of primary, secondary, and tertiary amines, which complicates purification and lowers the yield of the desired primary amine.[5][6]
Q3: What common side products should I watch for during the formamidation of this compound?
A3: The most common side product detected during the formamidation reaction is 3,5-dimethyladamantan-1-ol.[2] This occurs due to the reaction of the intermediate adamantyl carbocation with water present in the reaction mixture.
Q4: My adamantane starting material has poor solubility. How can I address this?
A4: this compound is highly lipophilic and may have low solubility in polar solvents.[7] To improve solubility, you can:
-
Screen Solvents: Test a range of nonpolar and polar aprotic solvents.
-
Use Co-solvents: A mixture of solvents can sometimes improve solubility.
-
Increase Temperature: Raising the reaction temperature can enhance solubility, but you must monitor for potential side reactions or decomposition.[8]
Q5: How can I visualize my adamantane compounds on a TLC plate if they are UV-inactive?
A5: Since many adamantane derivatives do not absorb UV light, chemical staining is required for visualization on TLC plates. A potassium permanganate (KMnO₄) stain is highly effective, reacting with the compounds to produce yellow-brown spots on a purple background. An iodine chamber is another common and effective method.[7]
Experimental Workflows and Synthetic Routes
The choice of synthetic route for the amination of this compound depends on factors like scale, available reagents, and desired purity. The following diagram illustrates the primary pathways.
Caption: Synthetic pathways for the amination of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the amination of this compound.
Caption: Troubleshooting flowchart for low product yield.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or Impure Reagents: Starting materials, acids, or solvents may be old, impure, or contain water. | - Ensure all reagents are of high purity.[8] - Use freshly opened or distilled anhydrous solvents if the reaction is moisture-sensitive. - For the Ritter reaction, ensure the nitric acid is of the correct concentration.[2] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition. | - For the formamidation/nitric acid method, maintain a temperature of 20-25°C during initial addition, then heat to 85°C.[1][9] - For amination of the bromo-derivative with thiourea, a higher temperature of 160°C is required initially.[4] | |
| Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or GC.[8] - Extend the reaction time if starting material is still present. The formamidation step typically requires several hours of heating.[1] | |
| Formation of Side Products (e.g., 3,5-dimethyladamantan-1-ol) | Presence of Water: The highly stable tertiary carbocation intermediate can be trapped by water, leading to the formation of the corresponding alcohol. | - Use concentrated acids to minimize water content.[2] - Ensure starting materials and solvents are as anhydrous as possible. |
| Reaction Stalls or is Incomplete | Poor Mixing: In a heterogeneous mixture, inefficient stirring can lead to poor contact between reactants. | - Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield. | - Carefully measure all reactants. In the formamidation reaction, an excess of nitric acid and formamide relative to this compound is used.[1] | |
| Difficult Purification | Formation of Emulsions: During aqueous workup, emulsions can form, making phase separation difficult. | - Add brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for an extended period or use centrifugation if available. |
| Product Solubility: The product may be soluble in both the organic and aqueous layers, leading to loss during extraction. | - Perform multiple extractions with the organic solvent to maximize recovery. - Adjust the pH of the aqueous layer; the amine product will be soluble in acidic aqueous solution as its ammonium salt. |
Data Summary: Reaction Conditions
The following tables summarize quantitative data from published experimental protocols for the two primary amination routes.
Table 1: One-Pot Formamidation of this compound [1]
| Parameter | Value (Lab Scale) | Value (Industrial Scale) |
| This compound | 0.06 mol (9.86 g) | 1.2 mol (197.1 g) |
| Nitric Acid | 0.6 mol (25.25 mL) | 12.0 mol (505 mL) |
| Formamide | 0.54 mol (22.5 mL) | 10.8 mol (440 mL) |
| Addition Temperature | 20–25 °C | 20–25 °C |
| Reaction Temperature | 85 °C | 85 °C |
| Reaction Time | 2 hours (at 85°C) | 2 hours (at 85°C) |
| Hydrolysis Reagent | 36% HCl | 36% HCl |
| Hydrolysis Temperature | Reflux | Reflux |
| Hydrolysis Time | 1 hour | 1 hour |
| Yield (Formamide Intermediate) | 98% | Not specified |
| Overall Yield (Memantine HCl) | 85% | 83.16% |
Table 2: Amination of 1-Bromo-3,5-dimethyladamantane [4]
| Parameter | Value |
| Starting Material | 1-Bromo-3,5-dimethyladamantane |
| Aminating Agent | Thiourea |
| Solvent | Propylene Glycol (PG) |
| Reaction Temperature (Stage 1) | 160 °C |
| Reaction Temperature (Stage 2) | 80 °C |
| Total Reaction Time | 5.5 hours |
| Overall Yield | 82.44% |
Key Experimental Protocols
Protocol 1: One-Pot Synthesis of Memantine Hydrochloride from this compound [1]
This protocol describes the direct formamidation of this compound followed by hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and addition funnel, place nitric acid (10 molar equivalents).
-
Addition of Substrate: While maintaining the temperature at 20–25 °C, slowly add this compound (1 molar equivalent) over 20-30 minutes with continuous stirring.
-
Initial Stirring: Stir the mixture at 20–25 °C for 1 hour after the addition is complete.
-
Addition of Formamide: Add formamide (9 molar equivalents) to the mixture over a period of 30 minutes.
-
Heating: Heat the reaction mixture to 85 °C and maintain this temperature for 2 hours.
-
Quenching: After the reaction is complete (monitored by TLC/GC), cool the solution to 5–10 °C and carefully pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Hydrolysis: To the obtained crude formamide intermediate, add a mixture of 36% hydrochloric acid and water.
-
Reflux: Heat the mixture to reflux for 1 hour to complete the hydrolysis.
-
Isolation: Concentrate the reaction mixture. Add a nonpolar solvent like n-hexane and heat to reflux briefly. Cool the mixture to 5–10 °C to precipitate the white solid product, memantine hydrochloride.
-
Purification: Filter the solid, wash with cold ethyl acetate, and dry under vacuum.
Protocol 2: Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea [4]
This protocol details the synthesis from the brominated intermediate.
-
Reaction Setup: Combine 1-bromo-3,5-dimethyladamantane, thiourea, and propylene glycol (solvent) in a reaction vessel.
-
Heating Stage 1: Heat the reaction mixture to 160 °C and maintain for the first stage of the reaction.
-
Heating Stage 2: Reduce the temperature to 80 °C for the second stage to complete the transformation. The total reaction time is approximately 5.5 hours.
-
Workup and Hydrolysis: Following the reaction, proceed with a suitable aqueous workup and hydrolysis step (details typically involve adding a base to hydrolyze the intermediate) to yield the final amine.
-
Isolation and Purification: Isolate the crude product via extraction and purify, often through crystallization of its hydrochloride salt as described in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound >99.0%(GC)|High-Purity Research Chemical [benchchem.com]
Identification of side products in the synthesis of 1,3-Dimethyladamantane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dimethyladamantane and its derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, presented in a question-and-answer format.
Issue 1: Low Yield of this compound during Isomerization
Q1: My yield of this compound from the isomerization of perhydroacenaphthene is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Lewis acid-catalyzed isomerization of perhydroacenaphthene to this compound can stem from several factors. Here are the primary culprits and troubleshooting steps:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the starting material, solvent, or glassware will deactivate the catalyst.
-
Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the perhydroacenaphthene is dry. Handle the Lewis acid in a glovebox or under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter for this isomerization.
-
Troubleshooting: The optimal temperature range is typically between 80-100°C.[1] Lower temperatures can lead to incomplete conversion, while excessively high temperatures may promote the formation of undesired side products.
-
-
Insufficient Reaction Time: The isomerization is not instantaneous and requires sufficient time to reach equilibrium.
-
Troubleshooting: Reaction times of 10-15 hours are often reported.[1] Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time for your specific setup.
-
-
Inefficient Catalyst System: While aluminum chloride is common, other Lewis acids or co-catalysts can influence the yield.
-
Troubleshooting: The use of a co-catalyst like water or an alkyl bromide can sometimes enhance the catalytic activity of AlCl₃. Some protocols report high yields using catalysts like BF₃/HF.
-
Issue 2: Formation of Isomeric Side Products
Q2: I am observing a mixture of dimethyladamantane isomers in my product. How can I minimize the formation of these side products?
A2: The formation of other dimethyladamantane isomers is a common issue as the reaction proceeds through a carbocationic mechanism, which can lead to a thermodynamic mixture of products. This compound is the most stable isomer, but others can still be present.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of other thermodynamically stable isomers or even rearrangement to other adamantane derivatives like 1-methyladamantane and 1,3,5-trimethyladamantane.
-
Troubleshooting: Optimize the reaction time and temperature by monitoring the product distribution by GC-MS. Quench the reaction once the maximum yield of the desired 1,3-isomer is achieved.
-
-
Catalyst Choice: The nature of the Lewis acid can influence the product distribution.
-
Troubleshooting: While strong Lewis acids are required, experimenting with different catalysts (e.g., zeolites, solid superacids) might offer better selectivity.[2]
-
-
Purification: If isomeric impurities are unavoidable, efficient purification is key.
-
Troubleshooting: Fractional distillation is a common method to separate this compound from its isomers due to slight differences in their boiling points.
-
Issue 3: Side Reactions in Friedel-Crafts Alkylation of this compound Derivatives
Q3: When performing Friedel-Crafts alkylation on an aromatic substrate using a 1,3-dimethyladamantyl derivative, I obtain a complex mixture of polyalkylated products. How can I achieve mono-alkylation?
A3: Friedel-Crafts alkylation is notorious for polyalkylation because the initial alkylated product is often more reactive than the starting aromatic compound. The bulky adamantyl group can help to mitigate this to some extent, but it doesn't eliminate the problem entirely.
-
Stoichiometry of Reactants: The ratio of the aromatic substrate to the alkylating agent is crucial.
-
Troubleshooting: Use a large excess of the aromatic substrate. This increases the statistical probability of the adamantyl electrophile reacting with the starting material rather than the already alkylated product.
-
-
Reaction Temperature: Higher temperatures can favor polyalkylation.
-
Troubleshooting: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cooling the reaction mixture during the addition of the catalyst and alkylating agent is often beneficial.
-
-
Catalyst Activity: The strength and amount of the Lewis acid catalyst can impact the extent of polyalkylation.
-
Troubleshooting: Use a milder Lewis acid if possible. Additionally, carefully control the stoichiometry of the catalyst.
-
Quantitative Data on Side Products
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 1-Ethyladamantane (%) | Reference |
| Perhydroacenaphthene | BF₃/HF | 80 | 4 | 51 | 42 | [3] |
| Perhydroacenaphthene | BF₃/HF | 100 | 4 | 77 | 15 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Isomerization of Perhydroacenaphthene
This protocol is based on a general procedure described in the literature.[1]
Materials:
-
Perhydroacenaphthene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Water
-
Ice
-
Sodium Bicarbonate solution (aqueous)
-
Anhydrous Sodium Sulfate
-
Reaction flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a dried reaction flask, add perhydroacenaphthene and anhydrous aluminum chloride under an inert atmosphere.
-
Heat the mixture to 80-100°C with stirring.
-
Slowly add a small amount of water dropwise to the reaction mixture over a period of 10-15 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional hour.
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of Memantine Hydrochloride from this compound
This is a two-step procedure for the synthesis of Memantine Hydrochloride, a derivative of this compound.[4]
Step 1: Synthesis of N-Formamido-3,5-dimethyladamantane
-
In a round-bottom flask, slowly add this compound to nitric acid at 20–25 °C over 30 minutes with stirring.
-
Continue stirring for 1 hour.
-
Add formamide within 0.5 hours.
-
Heat the mixture to 85 °C for 2 hours.
-
Cool the solution to 5–10 °C and pour it into ice-cold water.
-
Extract the mixture with dichloromethane.
-
The organic layer containing N-formamido-3,5-dimethyladamantane can be used directly in the next step after solvent evaporation.
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the crude N-formamido-3,5-dimethyladamantane, add a mixture of water and 36% hydrochloric acid.
-
Stir the mixture for 10 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane and heat to reflux for 30 minutes.
-
Cool the reaction to 5–10 °C for 1 hour to precipitate the white solid.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-302558) | 702-79-4 [evitachem.com]
- 3. Method for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dimethyladamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethyladamantane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities depend on the synthetic route. In the Lewis acid-catalyzed isomerization of perhydroacenaphthene, the most prevalent impurities are other isomers of dimethyladamantane.[1] As the reaction approaches equilibrium, byproducts such as 1-methyladamantane and 1,3,5-trimethyladamantane may also form and increase in concentration.[2] Other potential impurities include unreacted starting materials and residual catalyst.
Q2: Which purification method is most suitable for my scale of reaction?
A2: For large-scale industrial production, rectification (fractional distillation) is highly effective and can achieve purities of over 99.8%.[1] For laboratory-scale purification, column chromatography offers high resolution for separating complex mixtures of isomers. Recrystallization is a simpler technique suitable for removing small amounts of impurities, particularly if the crude product is a solid or can be induced to crystallize.[3]
Q3: this compound is a liquid at room temperature. Can I still use recrystallization?
A3: While this compound is a liquid at room temperature, some crude products may be solids or semi-solids. If so, recrystallization is a viable option. Additionally, for some derivatives of this compound that are solids, recrystallization is a standard purification technique.[3]
Q4: How can I monitor the purity of my this compound during purification?
A4: Gas chromatography (GC) is the most common and effective method for assessing the purity of this compound and quantifying the levels of related substances.[1] For column chromatography, Thin-Layer Chromatography (TLC) can be used to monitor the separation of components in the collected fractions.[3]
Troubleshooting Guides
Fractional Distillation (Rectification)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of isomers | Insufficient column efficiency (not enough theoretical plates). | Use a longer packed column (e.g., with Raschig rings or other structured packing) to increase the number of theoretical plates. |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. | |
| Product contamination with lower boiling point impurities | Initial fractions not properly discarded. | Discard a larger forerun (the first fraction collected) which will contain the more volatile impurities. |
| Product contamination with higher boiling point impurities | Distillation carried on for too long at high temperatures. | Stop the distillation when the temperature at the column head starts to rise significantly after the main fraction has been collected. |
| Low overall yield | Product loss in the distillation residue. | Ensure efficient heating and insulation of the distillation flask and column to minimize heat loss. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots on TLC/fractions from the column | Inappropriate mobile phase polarity. | Adjust the polarity of the mobile phase. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually increase polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[3] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally recommended. | |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Recrystallization (for solid crude product or derivatives)
| Problem | Potential Cause | Suggested Solution |
| Oiling out (product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try to purify the crude material by another method (e.g., column chromatography) first to remove the bulk of the impurities. | |
| No crystals form upon cooling | The solution is not saturated enough (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| Low recovery of crystals | Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for different purification methods. Note that the values for recrystallization and column chromatography are based on the purification of the closely related compound 1-Bromo-3,5-dimethyladamantane and are provided as a representative example.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Fractional Distillation (Rectification) | > 99.8%[1] | 65-72% (total recovery)[1] | Highly effective for large-scale purification and removal of isomers.[1] |
| Column Chromatography | High (e.g., >99%) | Variable, depends on separation efficiency | Offers high resolution for separating complex mixtures.[3] |
| Recrystallization | Good for removing minor impurities | Variable, depends on solubility | A simpler technique, suitable when the crude product is a solid.[3] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation (Rectification)
This protocol is based on the purification of crude this compound obtained from the isomerization of perhydroacenaphthene.
-
Work-up of the reaction mixture:
-
Rectification:
-
The crude this compound is charged into a rectification tower.[1]
-
The distillation is performed under atmospheric pressure.
-
Initially, a forerun containing low-boiling impurities is collected and discarded.
-
The main fraction of this compound is collected at its boiling point of approximately 201.5 °C.
-
A final fraction containing higher-boiling impurities is left as residue.
-
For very high purity, a second rectification of the main fraction can be performed.[1]
-
Protocol 2: Purification by Column Chromatography
This protocol is adapted for this compound based on methods for similar non-polar compounds.
-
Preparation of the Column:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.
-
A layer of sand is added on top of the plug.
-
A slurry of silica gel in the chosen mobile phase (e.g., hexane) is prepared and poured into the column. The silica gel is allowed to settle to form a uniform packing.[3]
-
A thin layer of sand is added to the top of the silica gel.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the mobile phase.
-
The solution is carefully loaded onto the top of the column.
-
-
Elution and Fraction Collection:
-
The mobile phase is added to the top of the column, and the elution process is started.
-
Initially, a non-polar solvent like hexane is used. The polarity can be gradually increased by adding small percentages of ethyl acetate if necessary to elute the desired compound.[3]
-
Fractions of the eluate are collected in separate test tubes.
-
-
Analysis and Product Isolation:
-
The composition of each fraction is monitored by TLC.
-
Fractions containing the pure this compound are combined.
-
The solvent is removed using a rotary evaporator to yield the purified product.[3]
-
Protocol 3: Purification by Recrystallization (for solid derivatives)
This protocol is a general guideline for the recrystallization of solid adamantane derivatives.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For adamantane derivatives, low molecular weight alcohols like methanol or ethanol are often suitable.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.[3]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[3]
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor isomer separation in distillation.
References
Technical Support Center: Synthesis and Purification of 1,3-Dimethyladamantane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the purity of synthesized 1,3-Dimethyladamantane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis (<90%) | Incomplete isomerization of the starting material (e.g., perhydroacenaphthene). | - Optimize Reaction Time and Temperature: Ensure the reaction is carried out for the recommended duration and within the optimal temperature range (typically 80-100°C with a Lewis acid catalyst) to drive the rearrangement to completion.[1] - Catalyst Activity: The Lewis acid catalyst (e.g., aluminum trichloride) may be inactive. Use fresh, anhydrous catalyst and ensure the reaction is conducted under anhydrous conditions.[1] |
| Presence of Multiple Isomers in GC Analysis | The rearrangement of perhydroacenaphthene can lead to the formation of various dimethyladamantane isomers as byproducts.[2] | - Fractional Distillation: For large-scale purification, fractional distillation using a rectifying tower is highly effective in separating isomers with close boiling points, potentially achieving purities of over 99.8%.[1][3] - Preparative Gas Chromatography: For smaller scales, preparative GC can be used for high-resolution separation of isomers. |
| Persistent Impurity Peak in GC After Distillation | An isomeric impurity with a very close boiling point to this compound may be co-distilling. | - High-Efficiency Fractionation: Use a longer distillation column with a higher number of theoretical plates to improve separation.[3] - Column Chromatography: Employ column chromatography with a nonpolar stationary phase (e.g., silica gel) and a nonpolar eluent (e.g., hexane). Isomers can often be separated based on subtle differences in their interaction with the stationary phase. |
| Product Contamination with Solvent | Inadequate removal of solvent used during workup or chromatography. | - Rotary Evaporation: Remove the bulk of the solvent under reduced pressure. - High Vacuum: Place the product under a high vacuum for an extended period to remove residual traces of solvent. Gentle heating can aid this process. |
| Low Overall Yield After Purification | Loss of product during multiple purification steps. | - Optimize a Single Purification Method: If possible, refine a single purification technique (e.g., fractional distillation) to achieve the desired purity in one step. - Careful Fraction Collection: During distillation or chromatography, collect narrower fractions and analyze them by GC before combining. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from perhydroacenaphthene?
A1: The most common impurities are other isomers of dimethyladamantane, which are formed during the Lewis acid-catalyzed rearrangement reaction.[2] Unreacted starting material may also be present if the reaction does not go to completion.
Q2: Which purification method is best for achieving high-purity this compound?
A2: For large quantities, fractional distillation (rectification) is a highly effective and industrially applied method to achieve purities greater than 99.8%.[1] For laboratory scale, column chromatography can also be effective in separating isomers.
Q3: How can I monitor the purity of this compound during purification?
A3: Gas chromatography (GC) is the primary analytical method used to monitor the purity of this compound and to identify the presence of isomeric impurities.[1] A nonpolar capillary column is typically used for this analysis.
Q4: My this compound is a liquid at room temperature. Can I use recrystallization for purification?
A4: this compound is a liquid at room temperature, so direct recrystallization is not a suitable purification method. However, if you are working with a solid derivative of this compound, recrystallization can be an effective technique.
Data on Purification Methods
The following table provides a representative comparison of different purification methods for crude this compound containing isomeric impurities.
| Purification Method | Initial Purity (GC Area %) | Key Impurities | Final Purity (GC Area %) | Advantages | Disadvantages |
| Fractional Distillation | ~90% | Isomers of Dimethyladamantane | >99.5%[1] | Scalable, cost-effective for large quantities.[4][5] | Requires specialized equipment (rectifying column), less effective for isomers with very close boiling points.[6] |
| Silica Gel Column Chromatography | ~90% | Isomers of Dimethyladamantane | >99% | High resolution for separating closely related isomers, suitable for lab scale. | Can be time-consuming and requires significant solvent volumes, less scalable than distillation.[7] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify crude this compound to >99.5% purity by removing isomeric impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a vacuum-jacketed Vigreux column, distillation head, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum source (if performing vacuum distillation)
-
GC instrument for analysis
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
As the mixture begins to boil, observe the vapor rising through the column.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Slowly increase the temperature and collect the main fraction at the boiling point of this compound (approximately 201-203°C at atmospheric pressure).
-
Collect fractions of the distillate and analyze each by GC to determine its purity.
-
Combine the fractions that meet the desired purity specification.
-
Stop the distillation before the flask boils to dryness.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
Objective: To purify crude this compound by separating it from isomeric impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other suitable nonpolar eluent)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber (for monitoring)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica.
-
Dissolve a small amount of the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with hexane, maintaining a constant flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing (e.g., with a potassium permanganate stain, as adamantane derivatives are often not UV-active).
-
Analyze the fractions containing the product by GC to determine their purity.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Mechanism of perhydroacenaphthene rearrangement to form dimethyladamantane isomers.[8][9]
References
- 1. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode - Pope Inc [popeinc.com]
- 5. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing the formation of di-substituted adamantane byproducts
Welcome to the Technical Support Center for Adamantane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the functionalization of adamantane, with a specific focus on preventing the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the formation of di-substituted adamantane byproducts in my reaction?
A1: The formation of di-substituted adamantane byproducts is a common challenge, primarily driven by the reactivity of the adamantane core. The bridgehead positions (tertiary carbons) are particularly susceptible to substitution. Key factors leading to di-substitution include:
-
Reaction Stoichiometry: Using an excess of the substituting reagent relative to adamantane significantly increases the likelihood of multiple substitutions.
-
Catalyst Choice and Concentration: The presence and type of catalyst can dramatically influence the reaction outcome. For instance, Lewis acid catalysts are often employed to promote di- and poly-substitution.[1]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy for a second substitution to occur on the mono-substituted product.
Q2: How can I favor the formation of mono-substituted adamantane?
A2: To selectively synthesize mono-substituted adamantane, the reaction conditions should be carefully controlled to minimize the chances of a second substitution event. Key strategies include:
-
Stoichiometric Control: Employ a stoichiometric excess of adamantane relative to the substituting reagent. This ensures the reagent is more likely to react with an unsubstituted adamantane molecule.
-
Catalyst-Free Conditions (where applicable): For reactions like the bromination of adamantane, omitting a Lewis acid catalyst can favor mono-substitution.[1]
-
Milder Reaction Conditions: Using lower temperatures and shorter reaction times can help to halt the reaction after the initial substitution.
-
Choice of Reagents: Some reagents are inherently more selective for mono-substitution under specific conditions. For example, using N-bromosuccinimide (NBS) can offer milder conditions for bromination compared to liquid bromine.[1]
Q3: I have already formed a mixture of mono- and di-substituted products. What are the best methods for separation?
A3: Separating mono- and di-substituted adamantane derivatives can be challenging due to their similar physical properties. However, the following techniques are commonly employed:
-
Recrystallization: This is a widely used method for purifying adamantane derivatives. Finding a suitable solvent system where the solubility of the mono- and di-substituted products differs significantly is key. Methanol is often a good starting point for recrystallizing brominated adamantanes.[1]
-
Column Chromatography: Silica gel chromatography is an effective method for separating adamantane isomers. A nonpolar mobile phase, such as a gradient of ethyl acetate in hexane, is typically used.
-
Washing: In some cases, di-substituted byproducts can be removed by washing with an appropriate solvent.
Q4: How can I monitor the progress of my adamantane substitution reaction to avoid over-reaction?
A4: Monitoring the reaction is crucial for achieving high selectivity. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the consumption of the starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of the reaction mixture. It allows you to determine the ratio of mono- to di-substituted products at different time points. For adamantane derivatives with polar functional groups, derivatization may be necessary to improve volatility for GC analysis.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the relative concentrations of the starting material, mono-substituted product, and di-substituted byproducts.
Troubleshooting Guides
Issue 1: High Levels of Di-bromoadamantane in Bromination Reaction
Symptoms: Your reaction to synthesize 1-bromoadamantane yields a significant amount of 1,3-dibromoadamantane, as confirmed by GC-MS or NMR analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive di-bromination.
Issue 2: Formation of Di-alkylated Byproducts in Friedel-Crafts Alkylation
Symptoms: When reacting an adamantyl halide with an aromatic substrate, you observe significant amounts of di-adamantylated aromatic products.
Troubleshooting Steps:
-
Excess of Aromatic Substrate: The initial mono-alkylated product is often more reactive than the starting aromatic compound, leading to a second alkylation. To circumvent this, use a large excess of the aromatic substrate to increase the probability that the adamantyl carbocation will react with an un-substituted aromatic ring.
-
Catalyst Reactivity: Highly reactive Lewis acids (e.g., AlCl₃) can promote polyalkylation. Consider using a milder Lewis acid, such as InBr₃ or InCl₃, which can offer better selectivity for mono-alkylation.[3]
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation reaction, thereby improving the selectivity for the mono-substituted product.
-
Mode of Addition: Slowly adding the adamantyl halide to the mixture of the aromatic substrate and Lewis acid can help to maintain a low concentration of the alkylating agent, further disfavoring polyalkylation.
Data Presentation
The following tables summarize reaction conditions for the selective synthesis of mono- and di-substituted adamantane derivatives.
Table 1: Selective Bromination of Adamantane
| Target Product | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | Liquid Bromine | None | Neat | 110 | 9 | 93 | [4] |
| 1-Bromoadamantane | 1,3-Dibromo-5,5-dimethylhydantoin | None | Trichloromethane | 65-70 | 24-36 | 89 | [1] |
| 1,3-Dibromoadamantane | Liquid Bromine | Iron Powder | Neat | Room Temp | 1-2 | >90 | [5] |
| 1,3-Dibromoadamantane | Liquid Bromine | Boron tribromide & Aluminum bromide | Neat | - | - | High | [1] |
Table 2: Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane
| Aromatic Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| Benzene | InBr₃ (5) | 1-Adamantylbenzene | 91 | [3] |
| Toluene | InBr₃ (5) | 1-Adamantyl-4-methylbenzene | 93 | [3] |
| Anisole | InBr₃ (5) | 1-Adamantyl-4-methoxybenzene | 95 | [3] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Bromoadamantane
This protocol is adapted from established methods for the mono-bromination of adamantane.[4]
Materials:
-
Adamantane (30 g)
-
Liquid Bromine (24 mL)
-
Saturated aqueous solution of sodium bisulfite
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add adamantane (30 g).
-
In a well-ventilated fume hood, carefully add liquid bromine (24 mL) to the flask.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
After cooling to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Filter the solid product, wash with water until neutral, and air dry.
-
Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.
Protocol 2: Synthesis of 1,3-Dibromoadamantane
This protocol is for the selective synthesis of the di-substituted product.[5]
Materials:
-
Adamantane (96.0 g)
-
Liquid Bromine (280 mL)
-
Iron powder (7.00 g)
-
Crushed ice
-
Solid sodium sulfite
-
5% HCl solution
-
2-Propanol
Procedure:
-
To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath.
-
Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.
-
Stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.
-
Triturate the solid until the brown color of bromine disappears.
-
Filter the product, wash with 5% HCl and then with water, and dry.
-
Recrystallize from 2-propanol to obtain pure 1,3-dibromoadamantane.
Mandatory Visualization
Reaction Pathway for Adamantane Bromination
Caption: Competing pathways in adamantane bromination.
Experimental Workflow for Selective Mono-alkylation
Caption: Workflow for selective Friedel-Crafts mono-alkylation.
References
Technical Support Center: Optimization of Catalyst Loading in 1,3-Dimethyladamantane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3-dimethyladamantane. The following sections offer detailed experimental protocols, address common issues related to catalyst loading, and present data to aid in the optimization of your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is through the skeletal rearrangement of perhydroacenaphthene. This isomerization is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum trichloride (AlCl₃), or solid acid catalysts like certain zeolites.[1]
Q2: Why is the catalyst loading a critical parameter in this synthesis?
A2: Catalyst loading is a critical parameter because it directly influences the reaction rate, yield, and the formation of byproducts. An insufficient amount of catalyst can lead to an incomplete reaction and low conversion of the starting material. Conversely, excessive catalyst loading can promote side reactions, such as cracking and polymerization, leading to the formation of tars and other impurities, which complicates purification and reduces the overall yield of the desired product.
Q3: What are the common byproducts in the synthesis of this compound, and how does catalyst loading affect their formation?
A3: Common byproducts can include other isomers of dimethyladamantane, partially rearranged intermediates, and high molecular weight compounds or tars. Higher catalyst concentrations and prolonged reaction times can increase the likelihood of these side reactions. For instance, while a certain amount of Lewis acid is necessary to drive the isomerization, an excess can lead to undesired fragmentation of the adamantane core or polymerization of intermediates.
Q4: Can other Lewis acids be used for this transformation?
A4: Yes, other Lewis acids such as aluminum bromide (AlBr₃) or solid acid catalysts like Na/H-Y-zeolite can also be used to catalyze the rearrangement of perhydroacenaphthene to this compound.[1] The choice of catalyst can affect the optimal reaction conditions, including temperature and catalyst loading.
Q5: What are the key safety precautions to take when working with aluminum trichloride?
A5: Anhydrous aluminum trichloride is a highly reactive and corrosive substance that reacts violently with water. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen/argon) to prevent deactivation and ensure safety. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to catalyst activity and reaction conditions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Aluminum trichloride is extremely sensitive to moisture. Ensure that your AlCl₃ is anhydrous and freshly opened or properly stored. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere. |
| Insufficient Catalyst Loading | The molar ratio of the catalyst to the substrate is crucial. A low catalyst concentration may not be sufficient to drive the reaction to completion. Consider incrementally increasing the catalyst loading. |
| Incomplete Reaction | The reaction time may be insufficient. Monitor the reaction progress using Gas Chromatography (GC) to ensure the disappearance of the starting material. |
| Suboptimal Temperature | The reaction temperature is a key parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it is too high, it can promote the formation of byproducts. The optimal temperature range is typically between 80-100°C.[2] |
| Poor Quality Starting Material | Ensure the perhydroacenaphthene is of high purity, as impurities can interfere with the catalytic process. |
Issue 2: Formation of Tarry Byproducts
Question: My reaction mixture is turning dark and forming a significant amount of tar. What is causing this and how can I prevent it?
Answer: Tar formation is a common issue in Lewis acid-catalyzed reactions and is often indicative of excessive catalyst activity or non-optimal reaction conditions.
| Potential Cause | Suggested Solution |
| Excessive Catalyst Loading | Too much catalyst can lead to uncontrolled side reactions. Try reducing the amount of aluminum trichloride in your reaction. |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions leading to tar formation. Ensure the reaction temperature is carefully controlled and does not exceed the optimal range. |
| Prolonged Reaction Time | Even at the optimal temperature, extended reaction times can lead to the degradation of the product and the formation of tars. Monitor the reaction and stop it once the maximum yield of the desired product is achieved. |
| Localized Hotspots | Inefficient stirring can lead to localized overheating. Ensure vigorous and efficient stirring throughout the reaction. |
Data Presentation: Effect of Catalyst Loading on Reaction Performance
The following table provides an illustrative summary of how varying the catalyst loading of anhydrous aluminum trichloride can impact the synthesis of this compound from perhydroacenaphthene. The data is based on a reported industrial-scale synthesis and includes hypothetical data points to demonstrate the optimization principle.
| Catalyst Loading (mol% relative to substrate) | AlCl₃ : Substrate (w/w) | Reaction Time (hours) | Yield of Crude Product (%) | Purity of Crude Product (%) | Observations |
| 15 | ~0.15 : 1 | 15 | Low | High | Incomplete conversion of starting material. |
| 25 | ~0.25 : 1 | 15 | Moderate | High | Good conversion with minimal side products. |
| 30 | ~0.30 : 1 | 15 | 73.5 [2] | High | Optimal balance of yield and purity. [2] |
| 40 | ~0.40 : 1 | 15 | High | Moderate | Increased formation of byproducts and some tar. |
| 50 | ~0.50 : 1 | 15 | Decreased | Low | Significant tar formation, difficult purification. |
Note: The entry in bold is based on data from patent CN103910594A. Other entries are illustrative to show the trend of catalyst optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Trichloride
This protocol is based on a general procedure for the Lewis acid-catalyzed isomerization of perhydroacenaphthene.
Materials:
-
Perhydroacenaphthene
-
Anhydrous aluminum trichloride (AlCl₃)
-
Deionized water
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or hexane)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with perhydroacenaphthene.
-
With vigorous stirring, carefully add anhydrous aluminum trichloride in portions. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 10-15 hours.[2]
-
Monitor the reaction progress by GC analysis of aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water while stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium carbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
Strategies for reducing reaction time in 1,3-Dimethyladamantane functionalization
Welcome to the technical support center for the functionalization of 1,3-Dimethyladamantane. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and strategies for reducing reaction times in their experiments.
Frequently Asked Questions (FAQs)
Q1: My functionalization reaction with this compound is proceeding very slowly. What are the common causes and how can I accelerate it?
A1: Slow reaction rates are a frequent challenge in adamantane chemistry. Several factors could be at play:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters. A systematic optimization of these conditions is recommended.
-
Catalyst Inactivity: The catalyst may be deactivated by impurities or improper handling. Ensure you are using a fresh, high-purity catalyst and handling it under appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Poor Solubility: this compound is non-polar and may have limited solubility in the reaction medium, which can hinder the reaction rate.[1]
To accelerate the reaction, consider the following strategies:
-
Alternative Energy Sources: Microwave irradiation can significantly reduce reaction times compared to conventional heating.[2]
-
Flow Chemistry: Continuous-flow reactors offer enhanced heat and mass transfer, leading to faster and more controlled reactions.[3][4]
-
Photocatalysis: For C-H functionalization, photoredox catalysis can offer rapid and highly selective reactions at ambient temperatures.[5][6]
-
Phase-Transfer Catalysis (PTC): For reactions involving immiscible phases, a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of reactants across the phase boundary.[7][8]
Q2: I am observing low yields in my this compound functionalization. What are the likely reasons and troubleshooting steps?
A2: Low yields can stem from several issues:
-
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions, leading to its decomposition and a loss of activity.[9]
-
Side Reactions: Undesired side reactions can consume the starting material or the product. This can often be mitigated by optimizing reaction conditions such as temperature and reaction time.
-
Product Inhibition: The product itself may inhibit the catalyst, slowing down the reaction as it progresses.
-
Workup and Purification Losses: Significant amounts of product can be lost during extraction, washing, and chromatography steps.[10]
To improve the yield, you can:
-
Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental to the yield. Perform a catalyst loading study to find the optimal concentration.[10]
-
Control Reagent Addition: Slow and controlled addition of a reagent can sometimes prevent side reactions and improve the overall yield.
-
Modify Workup Procedure: Ensure the pH is correct during aqueous workup to prevent your product from partitioning into the wrong phase. Use an appropriate solvent system for chromatography to achieve good separation.[10]
Q3: How can I improve the regioselectivity of my this compound functionalization to favor substitution at the tertiary (bridgehead) positions?
A3: Achieving high regioselectivity for the tertiary C-H bonds is a common goal. Here are some strategies:
-
Use of Selective Catalysts: For C-H functionalization, specific catalyst systems, such as dual photoredox and hydrogen atom transfer (HAT) catalysts, have been shown to be highly selective for tertiary C-H bonds.[6][11]
-
Radical Reactions: Radical bromination, for instance, often shows a preference for the more stable tertiary radical, leading to substitution at the bridgehead position.[5]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of a reaction. Polar solvents may favor different pathways than non-polar solvents.[12]
Troubleshooting Guides
Issue 1: Reaction Stalls or is Incomplete
| Potential Cause | Troubleshooting Steps |
| Inactive or Decomposed Catalyst | - Use a fresh batch of catalyst. - Ensure proper storage and handling, especially for air and moisture-sensitive catalysts. - Consider in-situ activation of the catalyst if applicable.[9] |
| Poor Solubility of Reactants | - Screen different solvents or use a co-solvent to improve solubility.[10] - Increase the reaction temperature, being mindful of potential side reactions.[1] |
| Presence of Inhibitors | - Purify starting materials and solvents to remove any potential inhibitors. - Use of radical scavengers if unwanted radical pathways are suspected. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Steps |
| Non-selective Reagents or Catalyst | - Switch to a more selective catalyst system (e.g., photoredox catalyst with a specific HAT co-catalyst for C-H functionalization).[5][10] - For halogenations, use conditions that favor radical substitution at the tertiary position.[5] |
| Reaction Conditions Favoring Side Reactions | - Optimize the reaction temperature and time. Lowering the temperature can sometimes improve selectivity. - Adjust the stoichiometry of the reactants. An excess of this compound can sometimes minimize polysubstitution.[10] |
| Solvent Effects | - Screen different solvents, as polarity can influence the reaction pathway and selectivity.[13] |
Quantitative Data Presentation
Table 1: Comparison of Reaction Times for Bromination of this compound
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| Conventional Heating | HBr in Acetic Acid | None | 50-55 | 12 | [10] |
| Lewis Acid Catalysis | Aluminum Trichloride | 1,2-dichloroethane | 15 | Shorter than conventional | [13] |
| Phase-Transfer Catalysis | Phase-Transfer Catalyst | Biphasic | Ambient | Potentially faster | [5] |
Table 2: Overview of Strategies to Reduce Reaction Time
| Strategy | Principle | Potential Reduction in Reaction Time | Key Considerations |
| Microwave Irradiation | Rapid and uniform heating | Orders of magnitude (hours to minutes) | Requires specialized equipment; potential for pressure buildup.[2] |
| Flow Chemistry | Enhanced heat/mass transfer, rapid mixing | Significant, allows for rapid optimization | Requires a flow reactor setup; can be more complex to set up initially.[3][4] |
| Photocatalysis | Light-induced catalytic cycles | Can be very fast, often at room temperature | Requires a light source and a suitable photocatalyst; reaction vessel must be transparent.[5][6] |
| Ultrasound Sonication | Acoustic cavitation enhances reactivity | Can significantly shorten reaction times | Requires an ultrasonic bath or probe; efficiency can be vessel-dependent.[14][15] |
Experimental Protocols
Protocol 1: Photocatalytic C-H Alkylation of this compound (General Procedure)
This protocol describes a general procedure for the selective functionalization of the tertiary C-H bond of this compound using a dual photoredox and hydrogen atom transfer (HAT) catalyst system.
Materials:
-
This compound
-
Alkene (e.g., phenyl vinyl sulfone)
-
Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)
-
HAT catalyst (e.g., a quinuclidine derivative)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine this compound (1.5 equivalents), the desired alkene (1.0 equivalent), the iridium photocatalyst (e.g., 1-2 mol%), and the HAT catalyst (e.g., 5-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Place the reaction vessel near the blue LED light source and begin vigorous stirring.
-
Maintain the reaction at room temperature. A fan may be necessary to dissipate heat from the light source.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Bromination of this compound using HBr/Acetic Acid
Materials:
-
This compound
-
Bromine
-
HBr in Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Sodium hydrosulfite solution (5%)
-
Deionized water
Procedure:
-
Charge a reaction vessel with this compound and a catalytic amount of HBr in acetic acid.
-
Heat the reaction mixture to 50-55 °C.
-
Slowly add bromine dropwise while maintaining the temperature at 50-55 °C.
-
Maintain the reaction at this temperature for 12 hours.[10]
-
After 12 hours, distill off the excess bromine.
-
Cool the reaction mixture and add dichloromethane.
-
Wash the organic layer with a 5% sodium hydrosulfite solution to quench any remaining bromine, followed by washing with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Visualizations
Caption: General experimental workflow for this compound functionalization.
Caption: Troubleshooting guide for slow reactions in this compound functionalization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Continuous-Flow Reactions for the Synthesis of Anti-Alzheimer Drug Memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Ultrasound-assisted synthesis of highly functionalized benzo[1,3]thiazine via Cu-catalyzed intramolecular CH activation reaction from isocyanides, aniline-benzoyl(acetyl) isothiocyanate adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of unreacted starting material in 1,3-Dimethyladamantane experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyladamantane. The following sections address common issues, particularly the presence of unreacted starting material, and provide detailed experimental protocols and analytical guidance.
Troubleshooting Guide: Unreacted Starting Material
Issue 1: Significant amount of unreacted this compound or its precursor detected after the reaction.
Question: My post-reaction analysis (GC-MS) shows a large peak corresponding to my starting material. What are the potential causes and how can I improve the conversion rate?
Answer: Incomplete conversion is a common issue in adamantane chemistry. Several factors related to the reaction setup and conditions can contribute to this problem. Below are key areas to investigate and optimize.
Troubleshooting Steps:
-
Catalyst Activity and Handling: For reactions involving Lewis acid catalysts, such as the isomerization of perhydroacenaphthene to form this compound, the catalyst's quality is paramount.[1][2]
-
Moisture Sensitivity: Lewis acids like aluminum trichloride (AlCl₃) are extremely sensitive to moisture, which leads to inactivation.[2] Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. Re-evaluate the molar ratio of the catalyst to the starting material based on established protocols.
-
-
Reaction Temperature and Duration: Adamantane syntheses often require precise temperature control.
-
Insufficient Heat: If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a slow or incomplete reaction.[2]
-
Inadequate Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2] For instance, the rearrangement of perhydroacenaphthene is typically carried out for 10-15 hours.[1]
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction or deactivate the catalyst.[2]
-
Purification: Consider purifying the starting materials before use. For example, technical-grade dicyclopentadiene, a precursor, can be purified by distillation.[3]
-
Issue 2: Difficulty in separating this compound from the reaction mixture.
Question: I have unreacted starting material, and it's proving difficult to separate from the desired this compound product. What purification strategies are effective?
Answer: The choice of purification method depends on the physical properties of the starting material and the product, as well as the nature of the impurities. For adamantane derivatives, which are often non-polar, chromatographic and crystallization techniques are generally effective.
Purification Protocols:
-
Column Chromatography: This is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase.[4]
-
Stationary Phase: For non-polar compounds like this compound, silica gel or alumina are common stationary phases.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio, is typically used. The polarity of the solvent can be gradually increased to elute the desired compound.
-
-
Recrystallization: This technique is suitable for purifying solid compounds and can be effective if there is a significant difference in solubility between the product and the unreacted starting material in a particular solvent.[4]
-
Distillation/Rectification: If there is a sufficient difference in the boiling points of this compound and the unreacted starting material, distillation or rectification can be an effective purification method.[1]
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence and quantity of unreacted this compound in my product mixture?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for both identifying and quantifying volatile and semi-volatile compounds like this compound.[6][7][8]
-
Identification: The mass spectrum of a compound provides a unique fragmentation pattern, acting as a "fingerprint" for identification. By comparing the mass spectrum of a peak in your sample to a known standard of this compound, you can confirm its presence.[6]
-
Quantification: The area of the peak in the gas chromatogram is proportional to the amount of the compound present. By running a calibration curve with known concentrations of a this compound standard, you can accurately quantify the amount of unreacted starting material in your sample.
Q2: Are there common side reactions that can be mistaken for unreacted starting material?
A2: Yes, particularly in reactions like Friedel-Crafts alkylations, side reactions can lead to a complex mixture of products.[5][9]
-
Carbocation Rearrangements: The adamantyl cation is relatively stable, but rearrangements can occur, leading to isomeric products that may have similar retention times in GC analysis to the starting material.[5][10][11]
-
Polyalkylation: The alkylated product can sometimes be more reactive than the starting material, leading to the addition of multiple alkyl groups.[5][11][12] Careful analysis of the mass spectra of all peaks is crucial to differentiate between starting material, desired product, and side products.
Q3: What are the key synthesis routes for this compound?
A3: The most common industrial synthesis involves the Lewis acid-catalyzed rearrangement of a precursor.
-
From Perhydroacenaphthene: This method involves the rearrangement of perhydroacenaphthene using a Lewis acid catalyst like aluminum trichloride at elevated temperatures (80-100 °C).[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Perhydroacenaphthene[1]
This protocol describes the isomerization of perhydroacenaphthene to this compound using an aluminum trichloride catalyst.
Materials:
-
Perhydroacenaphthene
-
Anhydrous aluminum trichloride (AlCl₃)
-
Water
-
Sodium carbonate solution
Procedure:
-
In a suitable reaction vessel, charge perhydroacenaphthene and anhydrous aluminum trichloride.
-
Heat the mixture to 80-100 °C.
-
Slowly drip a small amount of water into the reaction mixture.
-
Maintain the reaction at 80-100 °C for 10-15 hours.
-
After the reaction is complete, cool the mixture.
-
Slowly add the reaction mixture to ice-cold water to quench the catalyst.
-
Separate the organic layer.
-
Wash the organic layer with sodium carbonate solution and then with water.
-
The crude this compound can be purified by rectification.
| Parameter | Value |
| Starting Material | Perhydroacenaphthene |
| Catalyst | Anhydrous Aluminum Trichloride |
| Temperature | 80-100 °C |
| Reaction Time | 10-15 hours |
Protocol 2: Analysis of Reaction Mixture by GC-MS[6][7]
This protocol outlines a general procedure for the analysis of a this compound reaction mixture to identify and quantify unreacted starting material.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction product into a vial.
-
Add 1 mL of a suitable solvent, such as dichloromethane or hexane.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Oven Program | Start at 50 °C, ramp to 280 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
Visualizations
Caption: General experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for incomplete reactions.
References
- 1. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for the purification of 1,3-Dimethyladamantane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3-Dimethyladamantane.
Physical and Chemical Properties
A clear understanding of this compound's properties is essential for effective purification.
| Property | Value | Reference |
| CAS Number | 702-79-4 | [1] |
| Molecular Formula | C₁₂H₂₀ | [1] |
| Molecular Weight | 164.29 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][2] |
| Melting Point | -30 °C | [1] |
| Boiling Point | 201-205 °C | [1] |
| Density | 0.886 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.478 | [1] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like chloroform and methanol (slightly).[1][3][4] | |
| Stability | Stable, but incompatible with strong oxidizing agents.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as perhydroacenaphthene or isomers of tetrahydromethylcyclopentadiene dimer (TCPD).[5]
-
Isomeric Byproducts: Other isomers of dimethyladamantane or related diamondoid hydrocarbons formed during the rearrangement reaction.[1]
-
Reaction Byproducts: Side-products from processes like cracking or polymerization, which can result in high-boiling point residues, especially if reaction temperatures are not well-controlled.[6]
-
Catalyst Residues: Remnants of Lewis acid catalysts like aluminum chloride (AlCl₃) if the work-up is incomplete.[5][6]
-
Solvents: Residual solvents from the reaction or extraction steps (e.g., methylene chloride).
Q2: Which purification method is most effective for this compound?
A2: Since this compound is a liquid at room temperature with a relatively high boiling point, the most effective purification methods are fractional distillation and column chromatography.[5]
-
Fractional Distillation is highly effective for large-scale purification and for separating impurities with different boiling points.[5] Purity levels of >99.8% can be achieved with efficient rectification columns.[5]
-
Column Chromatography is excellent for removing impurities with different polarities and is useful for achieving very high purity on a smaller scale.[1] It is particularly effective for separating isomeric impurities.[1]
Q3: My compound is not visible on a TLC plate under UV light. How can I visualize it?
A3: Adamantane derivatives are often not UV-active.[3] To visualize this compound on a TLC plate, you can use chemical staining techniques. A common and effective method is to use a potassium permanganate (KMnO₄) stain, which reacts with organic compounds to produce yellow-brown spots against a purple background.[3] An iodine chamber is another simple and effective visualization method.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Fractional Distillation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Purity/Contamination | - Inefficient column (insufficient theoretical plates).- Distillation rate is too fast, preventing proper equilibrium.- Co-distillation with impurities having close boiling points. | - Use a longer packed column (e.g., with Raschig rings or Vigreux indentations) to increase separation efficiency.- Slow down the distillation rate by reducing the heating mantle temperature.- Consider performing a second fractional distillation on the collected product.[5] |
| Low Recovery | - Product loss in the distillation column hold-up.- Thermal decomposition if the pot temperature is too high.- Leaks in the vacuum system (if performing vacuum distillation). | - For small-scale distillations, choose a column with low hold-up.- Use a vacuum to lower the boiling point and prevent decomposition, especially if high-boiling impurities require high pot temperatures.- Ensure all joints are properly sealed with appropriate grease and check the vacuum pump's performance. |
| Product Discoloration | - Thermal decomposition or oxidation.- Presence of acidic or catalytic impurities. | - Distill under an inert atmosphere (e.g., Nitrogen).- Ensure the crude product is properly neutralized and washed during the work-up to remove any residual acid or catalyst before distillation. |
Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect mobile phase (eluent) polarity.- Column was packed improperly (channeling).- Column was overloaded with crude product. | - Optimize the eluent system using TLC. Since this compound is very non-polar, start with pure hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane in very small percentages (e.g., Hexane/EtOAc 100:1).[1]- Ensure the silica gel is packed uniformly as a slurry without any air bubbles.- Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. |
| Low Recovery | - Compound is irreversibly adsorbed onto the silica gel.- Eluent is not polar enough to move the product off the column. | - While unlikely for a non-polar compound like this compound, if the product does not elute, a more polar solvent can be used to flush the column.- Ensure all fractions are collected and properly analyzed by TLC before combining. |
| Product Elutes Too Quickly | - Mobile phase is too polar. | - Use a less polar eluent. For this compound, pure hexane is often the starting eluent of choice.[1] |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is based on established large-scale preparation methods.[5]
-
Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., 45 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Flush the system with an inert gas like nitrogen, especially if heating to high temperatures.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fraction (forerun), which may contain residual solvents, and discard it.
-
Slowly increase the temperature and collect the main fraction at the boiling point of this compound (approx. 201-205 °C at atmospheric pressure).
-
Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected.
-
Stop the distillation before the flask goes to dryness to avoid overheating high-boiling residues.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).[5] A purity of >99% can be expected.[5]
Protocol 2: Purification by Column Chromatography
This protocol is adapted from methods used for adamantane derivatives.[1]
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that gives good separation. For this compound, a very non-polar eluent is required. Start with 100% hexane and test gradient systems like hexane/ethyl acetate (e.g., 100:1).[1]
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform, bubble-free packing. Drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column using a pipette.
-
-
Elution:
-
Add the eluent (e.g., hexane) to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
If a gradient elution is used, slowly and progressively increase the polarity of the mobile phase.[1]
-
-
Fraction Analysis:
-
Collect small, equally sized fractions in separate test tubes.
-
Monitor the composition of each fraction using TLC with a suitable visualization stain (e.g., KMnO₄).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Analysis: Assess the purity of the final product using GC or NMR.
Diagrams and Workflows
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Troubleshooting logic for column chromatography issues.
References
Impact of solvent purity on 1,3-Dimethyladamantane reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyladamantane. The following information is designed to help you navigate common challenges and optimize your reaction outcomes, with a particular focus on the critical role of solvent purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized via the Lewis acid-catalyzed skeletal rearrangement of a suitable C12 hydrocarbon precursor, such as perhydroacenaphthene. Aluminum chloride (AlCl₃) is a commonly used catalyst for this isomerization reaction. The reaction proceeds through a series of carbocation intermediates, making the reaction conditions, including solvent choice, critical for achieving a high yield.
Q2: Why is solvent purity so crucial in reactions involving this compound?
A2: The catalysts used in the synthesis of this compound, such as aluminum chloride, are highly sensitive to impurities.[1] Water, in particular, will react with and deactivate the catalyst, leading to a significant drop in reaction yield or complete reaction failure.[1][2] Other impurities, such as peroxides in ether solvents or residual coordinating solvents, can also lead to unwanted side reactions and reduced purity of the final product.
Q3: What are the ideal properties of a solvent for this compound synthesis?
A3: Ideally, a solvent for the Lewis acid-catalyzed synthesis of this compound should be inert to the reaction conditions, non-coordinating to the Lewis acid catalyst, and able to dissolve the starting materials. Non-polar solvents like dichloromethane or cyclohexane are often used. Some procedures also utilize solvent-free (neat) conditions. The polarity of the solvent can influence the stability of the carbocation intermediates central to the rearrangement mechanism.[3][4]
Q4: How can I determine if my solvent is pure enough for the reaction?
A4: Several analytical techniques can be used to assess solvent purity. Gas Chromatography (GC) is excellent for detecting volatile organic impurities. Karl Fischer titration is the standard method for quantifying water content. For detecting peroxides in susceptible solvents like ethers, peroxide test strips are a quick and effective method.
Q5: What are common byproducts in the synthesis of this compound and its derivatives?
A5: In the synthesis of this compound, byproducts can include other isomers of dimethyladamantane, as well as products from incomplete rearrangement or fragmentation of the starting material. In subsequent functionalization reactions, such as the synthesis of Memantine, process-related impurities can arise from side reactions or unreacted starting materials.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: My Lewis acid-catalyzed rearrangement to produce this compound has a very low yield. What are the potential causes and solutions?
Answer: Low or no yield in this reaction is a common problem and can almost always be traced back to a few key factors, with catalyst inactivation being the most frequent culprit.
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inactivation by Water | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1][2] Trace amounts of water in your solvent, reagents, or on your glassware will hydrolyze and deactivate the catalyst. | - Use a freshly opened bottle of anhydrous Lewis acid. - Thoroughly flame-dry all glassware under vacuum or in an inert atmosphere. - Use a high-purity, anhydrous grade solvent that has been properly dried and stored. Consider drying the solvent over a suitable drying agent (e.g., molecular sieves, calcium hydride) prior to use. |
| Solvent-Catalyst Incompatibility | Some solvents can act as Lewis bases and coordinate with the Lewis acid catalyst, reducing its activity. Ethereal solvents, for example, can form complexes with AlCl₃. | - If possible, run the reaction neat (without solvent). - If a solvent is necessary, choose a non-coordinating solvent like dichloromethane or cyclohexane. |
| Peroxide Impurities in Solvent | Ethereal solvents like THF or diethyl ether can form peroxides upon storage when exposed to air and light. These peroxides can initiate unwanted radical side reactions, consuming starting material and leading to a complex product mixture. | - Test your solvent for the presence of peroxides using peroxide test strips. - If peroxides are present, purify the solvent by passing it through a column of activated alumina or by distillation from a suitable reducing agent (use caution). |
| Sub-optimal Reaction Temperature | The rearrangement requires a specific activation energy. If the temperature is too low, the reaction will be slow or may not proceed at all. If it is too high, side reactions and decomposition can occur. | - Consult the literature for the optimal temperature range for your specific precursor and catalyst system. - Ensure accurate temperature monitoring and control throughout the reaction. |
| Insufficient Reaction Time | The skeletal rearrangement can be a slow process. Insufficient reaction time will result in incomplete conversion of the starting material. | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS). - Allow the reaction to proceed until the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Drying a Non-Polar Solvent (e.g., Dichloromethane) for a Moisture-Sensitive Reaction
-
Initial Preparation: Obtain a suitable grade of the solvent.
-
Pre-drying: If the solvent has a high water content, pre-dry it by shaking with anhydrous calcium chloride. Decant the solvent.
-
Final Drying: Add calcium hydride (CaH₂) to the solvent and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours, or until the evolution of hydrogen gas ceases.
-
Distillation: Distill the solvent from the calcium hydride under an inert atmosphere. Collect the fraction boiling at the correct temperature.
-
Storage: Store the freshly dried solvent over activated molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere to prevent re-absorption of moisture.
Protocol 2: Qualitative Test for Peroxides in Ethereal Solvents
-
Sample Preparation: Place approximately 1-2 mL of the solvent to be tested in a clean, dry test tube.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide (KI).
-
Acidification: Add a drop of glacial acetic acid and mix thoroughly.
-
Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. Alternatively, commercially available peroxide test strips can be used for a more quantitative assessment.
Visualizations
Caption: Troubleshooting workflow for low or no yield in this compound synthesis.
Caption: General workflow for the purification and drying of solvents for sensitive reactions.
References
Managing exothermic reactions involving 1,3-Dimethyladamantane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing potentially exothermic reactions involving 1,3-Dimethyladamantane. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how stable is it?
This compound (1,3-DMA) is a polycyclic alkane with a rigid, cage-like structure.[1][2] It is generally considered to be a stable compound.[3][4] Studies on its thermal decomposition kinetics show that its rate constants for decomposition are smaller than those of typical model fuels like decalin and n-dodecane, indicating satisfactory thermal stability.[5][6][7][8]
Q2: Are there any known hazardous exothermic reactions involving this compound?
While 1,3-DMA itself is stable, it can be involved in hazardous reactions under certain conditions. The primary hazards arise from its classification as a flammable liquid and its potential for vigorous reactions with strong oxidizing agents.[2][3][4][9] Reactions such as nitration, which are used in the synthesis of derivatives like Memantine, involve strong acids and can be highly exothermic if not properly controlled.[10][11]
Q3: What are the critical safety precautions before starting a reaction with this compound?
Before any experiment, a thorough risk assessment is mandatory. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear ANSI Z87.1-compliant safety glasses, chemically resistant gloves (e.g., Nitrile), and a laboratory coat.[12]
-
Ventilation: All manipulations should be performed in a well-ventilated area or a chemical fume hood.[12]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces as it is a flammable liquid with a flash point of 53 °C.[9] Use explosion-proof equipment and non-sparking tools.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4]
Q4: How can I assess the potential for a reaction involving this compound to become exothermic?
Assessing exothermic potential is a critical step in experimental design.
-
Literature Review: Search for literature on similar reactions to understand their thermodynamic properties.
-
Calorimetry: For novel reactions, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the maximum potential temperature rise.[13]
-
Calculate Adiabatic Temperature Rise: This calculation helps to understand the worst-case scenario if cooling fails.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during potentially exothermic reactions with this compound.
Q5: The reaction temperature is rising faster than expected during reagent addition. What should I do?
An unexpected temperature increase indicates that heat generation is exceeding the heat removal capacity of your setup.
-
Immediate Action: Stop the addition of the reagent immediately.
-
Increase Cooling: Ensure your cooling system (e.g., ice bath, circulator) is operating at maximum capacity.
-
Improve Agitation: Increase the stirring rate to improve heat transfer to the cooling surface and prevent the formation of localized hot spots.[13]
-
Dilution: If safe and part of the protocol, have a quenching or diluting agent ready to add to the reaction.
-
Monitor: Continuously monitor the temperature. Do not restart reagent addition until the temperature is stable and within the desired range.
Q6: I've stopped reagent addition, but the temperature continues to rise. What is the emergency procedure for a thermal runaway?
A thermal runaway occurs when the reaction's heat generation becomes self-sustaining, leading to a rapid, uncontrolled increase in temperature and pressure.
-
Alert Personnel: Immediately alert all personnel in the vicinity and your lab supervisor.
-
Emergency Quench: If a pre-planned and tested quenching procedure exists, execute it immediately. This may involve adding a cold, inert solvent or a reaction inhibitor.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area. Activate any emergency containment systems if available.
-
Do Not Contain: Do not attempt to cap or seal a vessel that is undergoing a thermal runaway, as this can lead to an explosion.
Q7: My reaction seems to have stalled after an initial exotherm. What could be the cause?
If the reaction stops prematurely after an initial temperature spike, consider the following:
-
Reagent Degradation: The initial exotherm may have degraded a temperature-sensitive reagent or catalyst.
-
Poor Mixing: The reagents may not be mixing effectively, especially in viscous solutions. Ensure stirring is adequate.[14]
-
Starting Material Purity: Impurities in the this compound or other reagents could be inhibiting the reaction.[14]
-
Incorrect Concentration: The reaction may have been run at a concentration that is not optimal.[14]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀ | [2] |
| Molecular Weight | 164.29 g/mol | [2] |
| Appearance | Clear, colorless liquid or white solid | [1][15][16] |
| Density | 0.886 g/mL at 25 °C | [3][4] |
| Melting Point | -31.15 °C (242 K) | [15] |
| Boiling Point | 203 °C (476.15 K) | [7] |
| Flash Point | 53 °C (127.4 °F) - closed cup | |
| Water Solubility | Insoluble | [1][15] |
Table 2: Thermal Stability and Decomposition Data
| Parameter | Value | Conditions | Reference(s) |
| Activation Energy (Ea) | 183 kJ·mol⁻¹ | Thermal Decomposition | [5] |
| Arrhenius Pre-exponential Factor (A) | 2.39 × 10⁷ s⁻¹ | Thermal Decomposition | [5] |
| Decomposition Temperature Range | 693 K to 743 K (in batch reactor) | Kinetic Studies | [5][6] |
| Major Decomposition Products | Methane, Hydrogen, Toluene, Xylene | 873 K to 973 K | [5][8] |
Table 3: GHS Hazard Information for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |
Source:[2]
Experimental Protocols & Visualizations
Protocol: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane
This two-step synthesis of a Memantine precursor from this compound involves potentially exothermic steps and requires careful control.[10][11]
Materials:
-
This compound (1,3-DMA)
-
Nitric acid (concentrated)
-
Formamide
-
Dichloromethane
-
Ice-cold water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the required amount of nitric acid. Cool the flask in an ice bath to 0-5 °C.
-
Controlled Addition: Slowly add this compound to the cold nitric acid over 20-30 minutes, ensuring the internal temperature does not exceed 25 °C.[10] This step is exothermic and requires vigilant temperature control.
-
Stirring: Stir the mixture at this temperature for 1 hour.
-
Second Addition: Slowly add formamide to the reaction mixture over 30 minutes, again maintaining strict temperature control.
-
Heating: After the addition is complete, slowly heat the mixture to 85 °C and maintain for 2 hours.[10][11] Monitor for any secondary exotherms during heating.
-
Quenching: After the reaction is complete, cool the solution to 5-10 °C and quench by slowly adding it to a beaker of ice-cold water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Workup: Wash the organic layer with a sodium bicarbonate solution and then with water. Dry the organic layer and evaporate the solvent to obtain the crude product, N-Formyl-1-amino-3,5-dimethyl-adamantane.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 702-79-4 [chemicalbook.com]
- 4. extendabio.com [extendabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. amarequip.com [amarequip.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. This compound | 702-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Separation of 1,3-Dimethyladamantane Isomers by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 1,3-Dimethyladamantane isomers using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound isomers.
| Issue | Possible Cause(s) | Suggested Solutions |
| Poor or No Separation of Isomers | 1. Inappropriate Stationary Phase: The stationary phase may not have enough selectivity for the subtle structural differences between the isomers. 2. Incorrect Mobile Phase Composition: The mobile phase may be too strong, causing the isomers to elute together, or too weak, leading to excessive band broadening. 3. Column Overloading: Too much sample applied to the column can lead to broad, overlapping peaks. | 1. Stationary Phase Selection: For these non-polar isomers, normal-phase chromatography on silica gel is a common starting point.[1] If silica is insufficient, consider stationary phases that offer shape selectivity, such as Phenyl or C8 columns in HPLC.[2] 2. Mobile Phase Optimization: Use a non-polar solvent like hexane as the primary mobile phase.[1] To improve separation, add a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to finely tune the elution strength.[1] Utilize Thin-Layer Chromatography (TLC) to screen for the optimal solvent system before running the column.[1][3] 3. Sample Load: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the stationary phase weight. |
| Co-elution with Impurities | 1. Similar Polarity of Impurities: Impurities may have similar polarity to the this compound isomers. 2. Insufficient Column Efficiency: The column may not be packed properly or may be too short to provide the necessary resolving power. | 1. Solvent Gradient: Employ a shallow solvent gradient, starting with a very non-polar mobile phase and gradually increasing the polarity. This can help to separate compounds with very similar polarities. 2. Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling.[1] Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution. |
| Peak Tailing or Fronting | 1. Active Sites on Stationary Phase: Residual silanol groups on silica gel can interact with the analytes, causing tailing. 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peak shapes. 3. Column Overloading: As mentioned, this can lead to non-ideal peak shapes. | 1. Deactivation of Stationary Phase: While less common for non-polar compounds, if tailing is observed, consider end-capped stationary phases for HPLC or using a mobile phase additive to block active sites. 2. Sample Solvent: Dissolve the crude sample in a minimal amount of the initial mobile phase.[1] 3. Reduce Sample Concentration: Lower the concentration of the sample being injected. |
| Irreproducible Retention Times | 1. Changes in Mobile Phase Composition: Small variations in the solvent mixture can affect retention times. 2. Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. 3. Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and partitioning, leading to shifts in retention. | 1. Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each experiment and use precise measurements. 2. Column Care: Flush the column with a suitable storage solvent after use. 3. Temperature Control: Use a column oven to maintain a constant temperature during the separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography to separate this compound isomers?
For preparative scale, normal-phase column chromatography with silica gel is a practical choice for separating non-polar compounds like this compound isomers.[1] For analytical purposes or high-resolution separations, High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, can be highly effective for alkyl-substituted adamantanes due to its high selectivity.[4]
Q2: Which stationary phase should I use for the separation of this compound isomers?
A good starting point for normal-phase chromatography is standard silica gel (60 Å, 230-400 mesh).[1] For HPLC, columns with shape-selective stationary phases, such as phenyl or adamantyl-bonded phases, may offer enhanced selectivity for isomers.[2]
Q3: What mobile phase is recommended for separating these isomers?
In normal-phase chromatography, a non-polar solvent like hexane or petroleum ether is a suitable mobile phase.[1] The elution power can be fine-tuned by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane.[1] For reversed-phase HPLC, mixtures of methanol-water or acetonitrile-water are commonly used.[4]
Q4: How can I visualize the separated isomers if they are not UV-active?
Since this compound lacks a chromophore for UV detection, you can use techniques like Thin-Layer Chromatography (TLC) with a potassium permanganate stain for visualization. For HPLC, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed.
Q5: Can Gas Chromatography (GC) be used to separate this compound isomers?
Yes, Gas Chromatography (GC) is a viable and often preferred method for separating volatile, non-polar isomers like this compound. A non-polar capillary column (e.g., DB-1 or DB-5) would be a suitable choice.
Experimental Protocols
Protocol 1: Preparative Normal-Phase Column Chromatography
This protocol outlines a general procedure for the separation of this compound isomers on a laboratory scale.
1. Materials:
- Stationary Phase: Silica gel (60 Å, 230-400 mesh)
- Mobile Phase: Hexane and Ethyl Acetate (or Dichloromethane)
- Crude this compound isomer mixture
- Glass chromatography column
- Sand
- Collection tubes
2. Procedure:
- Slurry Packing: Prepare a slurry of silica gel in hexane.[1] Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and bubble-free packing.[1] Tap the column gently to promote even packing.
- Adding Sand: Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the sample and eluent.[1]
- Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase (e.g., hexane).[1] Carefully load the sample onto the top of the column.[1]
- Elution: Begin elution by adding the mobile phase to the top of the column.[1] Start with 100% hexane and gradually increase the polarity by adding small percentages of ethyl acetate if necessary, based on preliminary TLC analysis. Maintain a constant flow rate.
- Fraction Collection: Collect fractions in separate tubes.[1]
- Analysis: Analyze the collected fractions using TLC or GC to determine which fractions contain the purified isomers.
Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC)
This protocol is for the analytical separation of this compound isomers.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a pump, injector, column oven, and a suitable detector (RID or ELSD).
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio should be determined experimentally.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.
2. Procedure:
- System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.
- Data Acquisition: Record the chromatogram for a sufficient time to allow all components to elute.
- Analysis: Identify and quantify the isomers based on their retention times and peak areas.
Visualizations
Caption: Workflow for preparative column chromatography of this compound isomers.
References
Refinement of work-up procedures for 1,3-Dimethyladamantane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for the synthesis of 1,3-Dimethyladamantane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Lewis acid-catalyzed skeletal rearrangement of a suitable C12 hydrocarbon precursor. A commonly used starting material is perhydroacenaphthene, which isomerizes in the presence of a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), to yield the thermodynamically stable this compound.[1]
Q2: What are the critical parameters to control during the synthesis to ensure a good yield?
A2: To achieve a high yield of this compound, it is crucial to control the following parameters:
-
Catalyst Quality: Anhydrous aluminum chloride is highly sensitive to moisture, which can deactivate it and significantly reduce the yield. It is essential to use a fresh, high-purity catalyst and handle it under an inert atmosphere.[2]
-
Reaction Temperature: The isomerization reaction requires a specific temperature range, typically between 80-100°C.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause side reactions like cracking and polymerization.[2]
-
Purity of Starting Material: The purity of the perhydroacenaphthene starting material can impact the efficiency of the reaction.
Q3: What are the typical byproducts in the synthesis of this compound?
A3: The primary byproducts are other isomers of dimethyladamantane. Fortunately, these isomers are often more easily separated during the purification process. In some cases, unreacted starting material may also be present in the crude product.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis of this compound resulted in a low yield after work-up. What are the potential causes and how can I improve it?
A: Low yields in the Lewis acid-catalyzed synthesis of this compound are a common issue. The following troubleshooting steps can help identify and resolve the problem.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inactive Catalyst | The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture. Ensure you are using a fresh bottle of high-purity, anhydrous AlCl₃. Handle the catalyst in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture.[2] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range (typically 80-100°C).[1] Use a controlled heating mantle and a thermometer to monitor the internal reaction temperature. Temperatures that are too high can lead to the formation of polymeric side products and charring. |
| Impure Starting Material | Ensure the perhydroacenaphthene starting material is of high purity. Consider purifying the starting material by distillation if its purity is questionable. |
| Inefficient Quenching and Extraction | The work-up procedure is critical for isolating the product. Ensure the reaction is properly quenched by slowly adding the reaction mixture to ice-cold water or dilute acid to safely decompose the aluminum chloride complex.[1] Perform multiple extractions with a suitable organic solvent (e.g., methylene chloride or ether) to ensure complete recovery of the product from the aqueous layer. |
| Losses During Purification | If purifying by distillation, ensure your distillation apparatus is efficient to avoid loss of product. Fractional distillation under reduced pressure can be effective in separating the desired product from isomers and other impurities. |
Issue 2: Difficulty in Separating the Product from the Catalyst
Q: I am having trouble with the work-up of my AlCl₃-catalyzed reaction. The separation of the organic and aqueous layers is difficult. What can I do?
A: Emulsions and difficult separations during the work-up of AlCl₃-catalyzed reactions are often due to the formation of aluminum hydroxides.
Troubleshooting Steps:
-
Proper Quenching: The most critical step is the initial quenching of the reaction. The reaction mixture should be added slowly with vigorous stirring to a large excess of ice-cold water or a dilute acid solution (e.g., 10% HCl).[3] This helps to dissipate the heat from the exothermic decomposition of the AlCl₃ complex and keeps the aluminum salts dissolved.
-
Acidification: Adding a sufficient amount of hydrochloric acid during the quench will help to keep the aluminum salts in their soluble Al³⁺ form and prevent the precipitation of aluminum hydroxides, which often leads to emulsions.
-
Washing Sequence: After separating the initial layers, the organic layer should be washed sequentially with dilute acid, water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid.[4] A final wash with brine can help to break emulsions and remove excess water before drying.
-
Filtration: If a significant amount of solid aluminum salts precipitates, you may need to filter the entire mixture through a pad of celite before proceeding with the separation of the aqueous and organic layers.
Experimental Protocols
Protocol 1: General Work-up Procedure for AlCl₃-Catalyzed Synthesis of this compound
This protocol outlines a standard procedure for the work-up and purification of this compound following its synthesis via Lewis acid-catalyzed isomerization.
Materials:
-
Crude reaction mixture containing this compound and AlCl₃
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Methylene Chloride (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[1] To aid in the dissolution of aluminum salts, concentrated HCl can be cautiously added to the ice water before adding the reaction mixture. Maintain the temperature below 25-30°C by adding more ice as needed.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (or another suitable organic solvent) three times. Combine the organic extracts.
-
Washing:
-
Wash the combined organic layers with 10% HCl.
-
Wash with water.
-
Wash with a saturated solution of sodium bicarbonate until the cessation of gas evolution.
-
Wash with brine to facilitate phase separation and remove excess water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Catalyst | Co-catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perhydroacenaphthene | Anhydrous AlCl₃ | Water | 80-100 | 10-15 | 73.5 (crude) | [1] |
| Tetrahydromethylcyclopentadiene dimer | Anhydrous AlCl₃ | Methylene chloride / n-butyl bromide | Reflux (30-38) | 7 | 48-52 (88-91% purity) | |
| Perhydroacenaphthene | Lewis Acid | Acetic Acid | 60-90 | 4-8 | 81 (99.7% purity) | [4] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
Diagram 2: Experimental Workflow for Synthesis and Work-up
References
Validation & Comparative
A Comparative Guide to the Quantification of 1,3-Dimethyladamantane: A Validated GC-MS Method and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1,3-Dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine. The performance of this method is objectively compared with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by illustrative experimental data. Detailed methodologies for all key experiments are presented to facilitate implementation and adaptation in a laboratory setting.
Introduction to this compound Analysis
This compound is a volatile, non-polar hydrocarbon. Its accurate quantification is crucial for ensuring the quality and purity of raw materials and for monitoring chemical reactions in pharmaceutical manufacturing. Due to its physicochemical properties, GC-MS is a well-suited technique for its analysis, offering high sensitivity and specificity.[1][2] However, other analytical methods can also be employed, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
A hypothetical yet representative GC-MS method for the quantification of this compound has been developed and validated. The following sections detail the experimental protocol and performance characteristics.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) to achieve a concentration of 1 mg/mL.[3]
-
For analysis, dilute this stock solution to a working concentration range (e.g., 1-100 µg/mL) with the same solvent.[4]
-
If necessary, filter the final solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 200 °C- Hold at 200 °C for 5 minutes |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 164 (Molecular Ion) |
| Qualifier Ions (m/z) | 149, 121 |
3. Data Analysis: The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the quantification ion (m/z 164) at different concentrations. The identity of the compound is confirmed by the presence and correct ratio of the qualifier ions.
GC-MS Method Validation Data
The following tables summarize the performance characteristics of the validated GC-MS method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 758,991 |
| 100 | 1,520,112 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Measured Conc. (µg/mL, n=5) | Recovery (%) | RSD (%) |
| 5 | 4.95 | 99.0 | 2.5 |
| 50 | 50.8 | 101.6 | 1.8 |
| 90 | 89.2 | 99.1 | 1.5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
GC-MS Experimental Workflow
Alternative Analytical Techniques
While GC-MS is a robust method for this compound quantification, alternative techniques such as HPLC and LC-MS/MS can also be considered, particularly for less volatile derivatives or when analyzing complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique, but for non-chromophoric compounds like this compound, derivatization is often necessary to enable UV detection.[1] Alternatively, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used.
-
Sample Preparation and Derivatization: A derivatizing agent that introduces a chromophore would be required. This adds complexity to the sample preparation process.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the chosen derivatizing agent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing adamantane derivatives in complex biological matrices.[5][6] For the non-polar this compound, atmospheric pressure chemical ionization (APCI) would be a more suitable ionization technique than electrospray ionization (ESI).
-
Sample Preparation: Similar to the GC-MS method, involving dissolution and dilution in a suitable organic solvent.
-
Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with methanol and water containing a small amount of formic acid or ammonium formate.
-
MS System: Sciex Triple Quad 5500 or equivalent with an APCI source.
-
Ionization Mode: Positive APCI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Alternative Methods Experimental Workflow
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 4: Comparison of Analytical Techniques for this compound Quantification
| Feature | GC-MS | HPLC (with Derivatization) | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass. | Separation based on polarity, detection by UV absorbance after chemical modification. | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions. |
| Sensitivity | High | Moderate to High | Very High |
| Specificity | High (mass spectral data) | Moderate (potential for interferences) | Very High (MRM transitions) |
| Sample Throughput | High | Moderate (derivatization step can be time-consuming) | High |
| Derivatization | Not required | Required | Not required |
| Cost | Moderate | Low to Moderate | High |
| Ideal Application | Routine QC, purity testing of raw materials and finished products. | When GC-MS is unavailable and sufficient sensitivity can be achieved. | Bioanalysis, trace-level quantification in complex matrices. |
Conclusion
For the routine quantification of this compound in relatively clean samples, the validated GC-MS method presented here offers an excellent combination of sensitivity, specificity, and throughput without the need for derivatization. HPLC with derivatization can be a viable alternative, though the added sample preparation step increases complexity and potential for variability. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for challenging applications such as bioanalysis, where trace levels of the analyte need to be quantified in complex biological fluids.[5][6] The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 1,3-Dimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
1,3-Dimethyladamantane is a key intermediate in the synthesis of the anti-Alzheimer's drug, Memantine. Its rigid, cage-like structure also makes it a valuable building block in materials science and medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.
Executive Summary
The synthesis of this compound is dominated by two main strategies: the Lewis acid-catalyzed rearrangement of C12H20 isomers and the stepwise alkylation of the adamantane core. The isomerization of perhydroacenaphthene is the most commercially viable and high-yielding approach, with various catalytic systems available. The stepwise alkylation of adamantane, while conceptually straightforward, is less documented for the specific synthesis of the 1,3-dimethyl derivative and presents challenges in controlling the extent of methylation.
Data Summary: A Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Material | Catalyst/Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Isomerization/Rearrangement | ||||||||
| Route 1a: AlCl₃ Catalyzed | Perhydroacenaphthene | Anhydrous AlCl₃, H₂O (promoter) | 10-15 hours | 80-100°C | 65-74 | >99 (after purification) | High yield, simple operation, cost-effective for large scale. | Use of corrosive and moisture-sensitive AlCl₃, requires careful workup. |
| Route 1b: Lewis Acid/Acetic Acid | Perhydroacenaphthene | AlCl₃, Acetic Anhydride | 4-8 hours | 60-90°C | 81 | 99.7 | Milder conditions, shorter reaction time, high purity. | Requires careful control of reagent ratios. |
| Route 1c: Y-Zeolite Catalyzed | Perhydroacenaphthene | Na/H-Y-Zeolite | 10 hours | 300°C | 65 | Not specified | Heterogeneous catalyst, potentially reusable. | High temperature, lower reported yield compared to other methods. |
| Stepwise Alkylation | ||||||||
| Route 2: From Adamantane | Adamantane, then 1-Methyladamantane | 1. CH₃I, AlCl₃ 2. CH₃I, AlCl₃ | Not specified | Not specified | Not specified | Not specified | Utilizes readily available adamantane. | Lack of specific, high-yielding protocols for 1,3-dimethyl product; risk of over-methylation and isomer formation. |
Experimental Protocols
Route 1a: Isomerization of Perhydroacenaphthene using Aluminum Chloride
This method relies on the skeletal rearrangement of perhydroacenaphthene to the thermodynamically more stable this compound, catalyzed by a strong Lewis acid.
Materials:
-
Perhydroacenaphthene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Water
-
Sodium Carbonate Solution
-
Ice
Procedure:
-
In a suitable reaction vessel, charge perhydroacenaphthene and anhydrous aluminum chloride.
-
Heat the mixture to 80-100°C with stirring.
-
Slowly and continuously add a small amount of water to the reaction mixture over a period of 10-15 hours to act as a promoter for the catalyst.
-
Upon completion of the reaction (monitored by GC), cool the mixture.
-
Slowly and carefully quench the reaction by adding the mixture to ice-water, ensuring the temperature does not exceed 40°C.
-
Separate the organic layer.
-
Wash the organic layer with a sodium carbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product with high purity.[1]
Route 1b: Isomerization of Perhydroacenaphthene using a Lewis Acid and Acetic Acid Co-catalyst System
This modified isomerization procedure utilizes a co-catalyst system to achieve a higher yield under milder conditions.
Materials:
-
Perhydroacenaphthene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetic Anhydride
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Charge a reaction vessel with perhydroacenaphthene, anhydrous aluminum chloride, and acetic anhydride. The molar ratio of perhydroacenaphthene:Lewis acid:acetic anhydride is typically 1:0.1-0.5:0.01-0.05.
-
Heat the reaction mixture to 60-90°C and stir for 4-8 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Acidify the aqueous layer with concentrated hydrochloric acid and stir thoroughly.
-
Separate the organic layer and wash it with a sodium bicarbonate solution until neutral.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
The crude product is purified by vacuum distillation to obtain this compound.[2]
Route 2: Stepwise Alkylation of Adamantane (Conceptual)
While a direct, high-yield synthesis of this compound from adamantane is not well-documented, a stepwise approach is conceptually feasible. This would involve the initial methylation of adamantane to form 1-methyladamantane, followed by a second methylation step.
Step 1: Synthesis of 1-Methyladamantane A common method for the methylation of adamantane involves a Friedel-Crafts type reaction.
Materials:
-
Adamantane
-
Methyl Iodide (CH₃I) or other methylating agent
-
Aluminum Chloride (AlCl₃) or other Lewis acid
-
A suitable solvent (e.g., carbon disulfide)
Procedure:
-
Dissolve adamantane in the chosen solvent in a reaction flask.
-
Add the Lewis acid catalyst.
-
Slowly add the methylating agent to the mixture.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
After the reaction is complete, it is quenched with water or a dilute acid.
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
1-Methyladamantane is then purified, typically by distillation or chromatography.
Step 2: Synthesis of this compound from 1-Methyladamantane The second methylation would be directed to the other tertiary bridgehead position.
Procedure: The procedure would be analogous to Step 1, using 1-methyladamantane as the starting material. However, controlling the reaction to achieve selective methylation at the C-3 position without further methylation at other positions can be challenging. The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be carefully optimized to maximize the yield of the desired this compound and minimize the formation of byproducts such as 1,3,5-trimethyladamantane and other isomers.
Visualization of Synthetic Pathways
Isomerization of Perhydroacenaphthene
Caption: Lewis acid-catalyzed isomerization of perhydroacenaphthene.
Stepwise Alkylation of Adamantane
Caption: Conceptual stepwise alkylation of adamantane.
Conclusion and Recommendations
For the large-scale and efficient synthesis of this compound, the isomerization of perhydroacenaphthene remains the most practical and economically viable route . The use of aluminum chloride as a catalyst, particularly with the addition of a water promoter, provides a high-yielding and straightforward method. The Lewis acid/acetic acid co-catalyst system offers an attractive alternative with milder reaction conditions and shorter reaction times. While the use of solid acid catalysts like Y-zeolite is promising from an environmental and catalyst recycling perspective, the higher required temperatures and potentially lower yields may be a drawback.
The stepwise alkylation of adamantane is a less developed route for the specific synthesis of this compound. While it starts from the readily available adamantane, the lack of optimized and selective protocols for the second methylation step is a significant hurdle. This route may be more suitable for laboratory-scale synthesis or for the preparation of other methylated adamantane derivatives where the separation of isomers is feasible. Further research into selective methylation catalysts and reaction conditions could make this a more competitive approach in the future.
For drug development and other applications requiring high-purity this compound, the isomerization routes followed by efficient purification are the recommended methods.
References
A Comparative Guide to 1-Adamantanamine and 1,3-Dimethyladamantane as Synthetic Precursors in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The rigid, polycyclic structure of adamantane has proven to be a valuable scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. Among the various adamantane derivatives utilized as synthetic precursors, 1-adamantanamine and 1,3-dimethyladamantane have emerged as critical starting materials for the synthesis of several key drugs. This guide provides an objective comparison of their performance as synthetic precursors, supported by experimental data, to aid researchers in the selection of appropriate starting materials for drug discovery and development.
Overview of Precursors
1-Adamantanamine is a primary amine attached to a bridgehead carbon of the adamantane cage. Its primary utility lies in the synthesis of antiviral drugs, most notably amantadine. The amino group provides a reactive handle for various chemical transformations.
This compound is a hydrocarbon with two methyl groups at bridgehead positions of the adamantane core. This precursor is centrally important in the synthesis of neuroprotective agents, particularly memantine, used in the treatment of Alzheimer's disease. The dimethyl substitution pattern influences the lipophilicity and reactivity of the adamantane cage.
Comparative Synthetic Performance
The selection of a precursor is often dictated by the target molecule. While 1-adamantanamine and this compound are not typically used interchangeably for the same target, a comparison of the synthetic routes they enable provides insight into their respective utility.
Synthesis of Key Therapeutic Agents
The following tables summarize quantitative data for the synthesis of prominent drugs from these precursors.
Table 1: Synthesis of Amantadine Hydrochloride from 1-Adamantanamine Precursors
| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reference |
| Adamantane | Acetonitrile, Sulfuric Acid, HCl | 2 | 67% | [1] |
| 1-Bromoadamantane | Formamide, HCl | 2 | 88% | [1] |
| 1-Bromoadamantane | Urea, Methanol, TBAI, HCl | 1 (one-pot) | 96% | [1][2] |
Table 2: Synthesis of Memantine Hydrochloride from this compound
| Intermediate | Key Reagents | Number of Steps | Overall Yield (%) | Reference |
| N-formamido-3,5-dimethyl-adamantane | Nitric acid, Formamide, HCl | 2 | 83% | [3][4][5] |
| 1-acetamido-3,5-dimethyl-adamantane | Nitric acid, Acetonitrile, NaOH, HCl | 2 | 85% | [6] |
| 1-bromo-3,5-dimethyladamantane | Urea, Diphenyl ether, HCl | 3+ | Lower yields typically reported | [7][8] |
Experimental Protocols
Detailed methodologies for key transformations are provided below.
Protocol 1: Two-Step Synthesis of Memantine Hydrochloride from this compound
This procedure involves the formation of an N-formyl intermediate followed by hydrolysis.[3][4]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane
-
In a round-bottom flask, slowly add 1,3-dimethyl-adamantane (11.13 mL, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) at 20–25 °C over 20 minutes with stirring.
-
Continue stirring at this temperature for 1 hour.
-
Add formamide (22.5 mL, 0.54 mol) within 0.5 hours.
-
Heat the mixture to 85 °C for 2 hours.
-
After the reaction is complete, cool the solution to 5–10 °C and pour it into ice-cold water (120 mL).
-
Extract the product with dichloromethane (150 mL). The organic layer contains the N-formyl intermediate.
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the organic extract from Step 1, add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water.
-
Stir the mixture and heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane (20 mL) and heat to reflux for 0.5 hours.
-
Cool the mixture to 5–10 °C for 1 hour to precipitate a white solid.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.
Protocol 2: One-Pot Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane
This efficient method utilizes a phase transfer catalyst for direct amination.[2]
-
Treat 1-bromoadamantane with urea and methanol in the presence of tetrabutylammonium iodide (TBAI) as a phase transfer catalyst.
-
The reaction is carried out under mild conditions (e.g., 65°C).[2]
-
Following the amination, perform an in-situ salt formation with hydrochloric acid (HCl) to precipitate amantadine hydrochloride.
Visualization of Synthetic Pathways and Biological Mechanisms
The following diagrams illustrate the synthetic workflows and the mechanism of action of a key drug derived from these precursors.
Caption: Generalized synthetic workflows for Amantadine and Memantine.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Efficacy comparison of catalysts for 1,3-Dimethyladamantane synthesis
An Objective Comparison of Catalysts for the Synthesis of 1,3-Dimethyladamantane
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound, a crucial precursor for neuroprotective drugs like Memantine, is primarily synthesized through the isomerization of perhydroacenaphthene. The choice of catalyst for this rearrangement reaction significantly impacts yield, purity, and process viability. This guide provides a detailed comparison of the efficacy of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound from perhydroacenaphthene.
| Catalyst Type | Catalyst System | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) | Reference |
| Lewis Acid | Anhydrous AlCl₃ with H₂O | 80 - 100 | 10 - 15 | None | ~73.5 (crude), 65-72 (after purification) | >99.8 | [1] |
| Lewis Acid | Lewis Acid with Acetic Acid | 60 - 90 | 4 - 8 | Dichloroethane or Trichloroethane | 81 | 99.7 | [2] |
| Zeolite | Y-type molecular sieve (Na/H) | 300 | 10 | Not specified | 65 | Not specified | [2] |
| Zeolite | HY Zeolite | Not specified | Not specified | Solvent-free | 88.7 (for dimethyl-adamantane isomers) | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Lewis Acid Catalysis: Anhydrous Aluminum Chloride with Water
This protocol is based on the rearrangement of perhydroacenaphthene using anhydrous aluminum chloride (AlCl₃) with the continuous addition of water.[1]
Materials:
-
Perhydroacenaphthene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Deionized Water
-
Sodium Carbonate Solution
-
Ice
Procedure:
-
In a suitable reactor, charge perhydroacenaphthene and anhydrous AlCl₃.
-
Heat the mixture to a temperature between 80-100°C.
-
Continuously drip a small amount of water into the reaction mixture over a period of 10-15 hours.
-
After the reaction is complete, cool the mixture.
-
Slowly pour the reaction mixture into ice water to quench the reaction and dissolve the aluminum chloride.
-
Separate the organic layer.
-
Wash the organic layer with a sodium carbonate solution and then with water.
-
The resulting crude this compound can be purified by distillation to achieve a purity of over 99.8%.[1]
Lewis Acid Catalysis: Lewis Acid with Acetic Acid
This method utilizes a combination of a Lewis acid and acetic acid, which allows for milder reaction conditions.[2]
Materials:
-
Perhydroacenaphthene
-
Lewis Acid (e.g., Anhydrous AlCl₃)
-
Acetic Acid
-
Organic Solvent (e.g., Dichloroethane)
-
Ice Water
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate Solution
Procedure:
-
Dissolve perhydroacenaphthene in an organic solvent in a reactor.
-
Add the Lewis acid and acetic acid to the mixture.
-
Heat the reaction mixture to 60-90°C and maintain for 4-8 hours.
-
After the reaction, cool the mixture and pour it into ice water.
-
Acidify with concentrated hydrochloric acid and separate the organic layer.
-
Wash the organic phase with a sodium bicarbonate solution until neutral.
-
Dry the organic layer and purify the product by vacuum distillation to obtain this compound with a purity of 99.7%.[2]
Zeolite Catalysis
Zeolites, such as Y-type molecular sieves, serve as solid acid catalysts for the isomerization reaction, often under solvent-free conditions at higher temperatures.[2][3]
Materials:
-
Perhydroacenaphthene
-
Y-type molecular sieve (Na/H) or HY Zeolite
Procedure:
-
In a high-temperature reactor, charge the perhydroacenaphthene and the zeolite catalyst.
-
Heat the mixture to the specified reaction temperature (e.g., 300°C for Y-type molecular sieve).[2]
-
Maintain the reaction for the designated time (e.g., 10 hours).[2]
-
After the reaction, the solid catalyst can be removed by filtration.
-
The resulting product can be purified by distillation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing catalyst efficacy and the logical relationship in the synthesis of this compound.
Caption: Experimental workflow for comparing catalyst efficacy.
References
A Comparative Guide to Memantine Synthesis: Yields from Various Starting Materials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to Memantine, a crucial medication for the management of moderate to severe Alzheimer's disease. We present a comprehensive analysis of yields achieved from different starting materials, supported by detailed experimental data and protocols.
The synthesis of Memantine (1-amino-3,5-dimethyladamantane) has been approached from various precursors, with ongoing research focused on improving efficiency, reducing costs, and enhancing safety and environmental friendliness. This guide benchmarks the overall yields of several prominent synthetic pathways, offering a clear comparison for process development and optimization.
Comparative Yield of Memantine Synthesis
The following table summarizes the reported overall yields of Memantine hydrochloride from different starting materials and synthetic intermediates.
| Starting Material | Intermediate | Reagents | Overall Yield (%) | Number of Steps | Reference |
| 1,3-Dimethyladamantane | N-formamido-3,5-dimethyl-adamantane | Formamide, Nitric acid, HCl | 83 | 2 | [1][2][3][4] |
| This compound | 1-acetamido-3,5-dimethyl-adamantane | Acetonitrile, Nitric acid, NaOH, HCl | 85 | 2 | [5] |
| 1-Bromo-3,5-dimethyladamantane | Not specified (Direct amination) | Urea, Diphenyl ether | 75.81 | 2 | [6] |
| 1-Bromo-3,5-dimethyladamantane | Not specified (Direct amination) | Thiourea, Propylene glycol | 82.44 | 2 | [7] |
| 1-Chloro-3,5-dimethyladamantane | 1-formamido-3,5-dimethyladamantane | Formamide, Concentrated HCl | >76 | 2 | [8] |
| This compound | 1-Bromo-3,5-dimethyladamantane & 1-Acetamido-3,5-dimethyladamantane | Br₂, Acetonitrile, H₂SO₄, NaOH | ~41 (calculated from 48% for final step) | 3 | [9] |
| This compound | Not specified (Older methods) | Various | 39-77 | 3-4 | [2][5] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes cited in this guide.
Synthesis from this compound via N-formamido-3,5-dimethyl-adamantane[1][3]
This concise two-step synthesis reports an overall yield of 83%.
-
Step 1: Preparation of N-(3,5-Dimethyl-adamantan-1-yl)-formamide
-
This compound (1.2 mol) is slowly added to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with stirring for 1 hour.
-
Formamide (10.8 mol) is then added within 30 minutes.
-
The mixture is heated to 85 °C for 2 hours.
-
After completion, the reaction is cooled to 5–10 °C and poured into ice-cold water.
-
The mixture is extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution and water, then evaporated to dryness to yield N-formyl-1-amino-3,5-dimethyl-adamantane. The reported yield for this step is 98%.[1][3]
-
-
Step 2: Hydrolysis to Memantine Hydrochloride
-
N-formyl-1-amino-3,5-dimethyl-adamantane is added to a 21% aqueous hydrochloride solution.
-
The mixture is heated to reflux for 1 hour.
-
The reaction mixture is concentrated, and n-hexane is added, followed by heating to reflux.
-
The mixture is cooled to 5–10 °C to precipitate the product.
-
The solid is filtered, washed with cooled ethyl acetate, and dried to give Memantine hydrochloride. The reported yield for this step is 85%.[1][2][3]
-
Synthesis from this compound via 1-acetamido-3,5-dimethyl-adamantane[5]
This two-step method achieves an overall yield of 85%.
-
Step 1: Preparation of 1-acetamido-3,5-dimethyl-adamantane
-
The reaction is carried out at 70 °C for 2.5 hours.
-
The molar ratio of nitric acid: acetonitrile: this compound is 7:10:1.
-
-
Step 2: Synthesis of Memantine Hydrochloride
-
The hydrolysis is performed at 130 °C for 8 hours.
-
The molar ratio of NaOH: HCl: 1-acetamido-3,5-dimethyl-adamantane is 4:6:1.
-
The weight ratio of propylene glycol to 1-acetamido-3,5-dimethyl-adamantane is 2.5:1.
-
Synthesis from 1-Bromo-3,5-dimethyladamantane via Direct Amination with Urea[6]
This process reports an overall yield of 75.81%.
-
Step 1: Amination
-
The reaction is conducted at 190-200 °C for 4 hours.
-
The molar ratio of 1-bromo-3,5-dimethyladamantane: urea: diphenyl ether is 1:3:2.5.
-
-
Step 2: Salt Formation
-
The memantine base obtained is treated with an 18% aqueous HCl solution to yield memantine hydrochloride.
-
Synthesis from 1-Bromo-3,5-dimethyladamantane via Direct Amination with Thiourea[7]
This synthetic route has a reported overall yield of 82.44%.
-
Reaction Conditions:
-
The reaction is carried out in propylene glycol as the solvent.
-
The total reaction time is 5.5 hours.
-
The reaction is performed in two stages: the first at 160 °C and the second at 80 °C.
-
Synthetic Pathways Overview
The following diagram illustrates the different synthetic routes to Memantine discussed in this guide.
Caption: Synthetic pathways to Memantine from various starting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. jmpm.vn [jmpm.vn]
- 7. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea | Bentham Science [benthamscience.com]
- 8. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]
- 9. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for Purity Assessment of 1,3-Dimethyladamantane: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable experimental results and successful therapeutic development. This guide provides a comprehensive cross-validation and comparison of analytical methodologies for determining the purity of 1,3-Dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine.
This document outlines the experimental protocols for two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). It presents a comparative analysis of their performance based on established principles and available data, and provides a framework for interpreting the results.
Introduction to Purity Analysis of this compound
This compound is a saturated tricyclic hydrocarbon. Its purity is crucial as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). The most common method for its synthesis involves the isomerization of perhydroacenaphthene.[1] This process can lead to several potential impurities, including other adamantane isomers and residual starting materials.
Potential Impurities:
-
Isomers: 1-methyladamantane, 1,3,5-trimethyladamantane.[2]
-
Byproducts: 3,5-dimethyladamantan-1-ol.
Given the volatile and non-polar nature of this compound, Gas Chromatography is the most widely adopted method for its purity analysis. However, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a viable alternative, particularly for confirming results and providing orthogonal separation mechanisms.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on several factors, including the nature of the analyte, potential impurities, and the desired level of sensitivity and resolution. Below is a summary of the key performance characteristics of GC-FID and RP-HPLC for the analysis of this compound.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis or ELSD |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. | Separation of compounds based on their hydrophobicity and interactions with a non-polar stationary phase and a polar mobile phase. |
| Applicability | Highly suitable for the volatile and thermally stable this compound. | Applicable, with retention driven by the hydrophobic adamantane cage.[3] |
| Typical Purity Results | Routinely achieves purity values of >99.5%.[4] | Expected to provide comparable purity results to GC. |
| Detection | Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. | UV/Vis detection is not ideal due to the lack of a chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended. |
| Resolution | High resolution for separating isomers with different boiling points. | High selectivity for separating compounds based on differences in hydrophobicity.[3] |
| Advantages | Established and widely used method. High sensitivity and robustness for hydrocarbon analysis. | Orthogonal separation mechanism to GC. Non-destructive, allowing for fraction collection. |
| Disadvantages | Requires the analyte to be volatile and thermally stable. | This compound lacks a strong UV chromophore, necessitating alternative detectors. |
Experimental Protocols
Detailed methodologies for both GC-FID and a proposed RP-HPLC method are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on standard methods for the analysis of volatile hydrocarbons.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Nitrogen.
-
Data Acquisition System.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., hexane or dichloromethane) to obtain a 1 mg/mL solution.
Data Analysis:
-
Purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This proposed method is based on the successful separation of other non-polar adamantane derivatives using RP-HPLC.[3]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data Acquisition System.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings (if used):
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow Rate: 1.5 L/min.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
Data Analysis:
-
Similar to the GC method, purity can be determined by area normalization, comparing the peak area of the main component to the total peak area.
Visualization of Workflows and Relationships
The following diagrams illustrate the cross-validation workflow and the relationship between this compound and its potential impurities.
References
A comparative analysis of the lipophilicity of adamantane derivatives
A Comparative Analysis of the Lipophilicity of Adamantane Derivatives for Researchers and Drug Development Professionals
The adamantane scaffold, a rigid and bulky hydrocarbon cage, is a cornerstone in medicinal chemistry, prized for its ability to enhance the lipophilicity of drug candidates. This key physicochemical property governs a molecule's ability to traverse biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the nuances of how different substitutions on the adamantane core affect lipophilicity is therefore critical for the rational design of novel therapeutics. This guide provides a comparative analysis of the lipophilicity of various adamantane derivatives, supported by experimental data, and details the methodologies used to obtain these crucial measurements.
Quantitative Comparison of Lipophilicity
The lipophilicity of a compound is experimentally quantified by its partition coefficient (LogP) or distribution coefficient (LogD). LogP represents the ratio of the concentration of a neutral compound in a biphasic system of octan-1-ol and water. A higher LogP value signifies greater lipophilicity. The following table summarizes the experimentally determined LogP values for several prominent adamantane-containing drugs.
| Adamantane Derivative | Structure | Experimental LogP | Therapeutic Use |
| Amantadine | 1-aminoadamantane | 2.44[1][2] | Antiviral, Antiparkinsonian |
| Rimantadine | 1-(1-aminoethyl)adamantane | 3.6[1][3] | Antiviral |
| Memantine | 1-amino-3,5-dimethyladamantane | 3.28[1] | Alzheimer's disease |
| Adapalene | A complex derivative containing an adamantyl group | 8.0[1] | Acne treatment |
| Vildagliptin | Contains a hydroxylated adamantane | 0.9 (Calculated)[1] | Antidiabetic |
The data clearly demonstrates that the incorporation of the adamantane core results in compounds with significant lipophilicity.[1] Even the simplest derivative, amantadine, exhibits a LogP of 2.44.[1] The addition of a methyl group in rimantadine increases the LogP to 3.6.[1][3] Memantine, which possesses two methyl groups on the adamantane cage, has a LogP of 3.28.[1] Adapalene, which integrates the adamantane moiety into a larger, more complex structure, displays a very high LogP of 8.0, indicative of its highly lipophilic nature.[1] Conversely, the presence of a hydrophilic group, such as the hydroxyl group in vildagliptin, is predicted to decrease lipophilicity.[1]
The Structural Impact on Lipophilicity
The introduction of an adamantane group into a molecule almost invariably leads to a significant increase in its lipophilicity.[1][4] This "lipophilic bullet" effect is a well-established strategy in drug design to enhance a compound's ability to cross biological membranes, such as the blood-brain barrier.[5][6] The rigid, three-dimensional structure of adamantane also provides steric shielding, which can improve a drug's metabolic stability.[1] The relationship between the adamantane core and its lipophilic character is a fundamental concept in medicinal chemistry.
Experimental Protocols for Lipophilicity Determination
Accurate measurement of LogP and LogD values is essential for drug discovery and development. The two most prevalent experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most direct method for determining LogP values.
Principle: A known quantity of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer for LogD determination). The mixture is agitated until the compound reaches equilibrium between the two phases. The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Detailed Protocol:
-
Preparation of Phases: n-Octanol and water (or a suitable buffer like phosphate-buffered saline at pH 7.4 for LogD7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by separation.[1]
-
Dissolution of Compound: A precise amount of the adamantane derivative is dissolved in one of the pre-saturated phases.
-
Partitioning: A known volume of the second pre-saturated phase is added. The mixture is then shaken vigorously for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
LogP Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method is an indirect but high-throughput method for estimating lipophilicity.
Principle: This technique is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the test compound is then interpolated from this curve based on its retention time.[1]
Detailed Protocol:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.[1]
-
Preparation of Standards: A series of standard compounds with a range of known LogP values are selected. Stock solutions of these standards are prepared.
-
Calibration Curve Generation: Each standard compound is injected into the HPLC system, and its retention time (tR) is recorded. The capacity factor (k') is calculated for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time. A calibration curve is then generated by plotting the log(k') values against the known LogP values of the standards.[1]
-
Sample Analysis: The adamantane derivative is injected into the HPLC system under the same chromatographic conditions, and its retention time is measured to calculate its log(k') value.[1]
-
LogP Determination: The LogP of the test compound is determined by interpolating its log(k') value on the calibration curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of 1,3-Dimethyladamantane Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The rigid, cage-like structure of adamantane has long served as a valuable scaffold in medicinal chemistry, leading to the development of therapeutic agents for a range of diseases. Within this class of compounds, 1,3-dimethyladamantane analogs have garnered significant interest, primarily as precursors and derivatives of memantine (1-amino-3,5-dimethyladamantane), an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their neuroprotective and antiviral properties, supported by experimental data and detailed protocols.
Neuroprotective Activity: Targeting the NMDA Receptor
The neuroprotective effects of this compound analogs are predominantly attributed to their interaction with the NMDA receptor, a crucial player in synaptic plasticity and neuronal function.[4][5] Overactivation of this receptor by the neurotransmitter glutamate leads to excitotoxicity, a key pathological process in neurodegenerative disorders.[3] Analogs of this compound, particularly those with an amino group at one of the bridgehead positions, act as uncompetitive antagonists, blocking the ion channel of the NMDA receptor to mitigate excessive calcium influx.[3][6]
Structure-Activity Relationship Insights
The core this compound structure provides a lipophilic and rigid framework that influences the pharmacokinetic and pharmacodynamic properties of its analogs. Key SAR observations for neuroprotective activity include:
-
The Amino Group: The presence of a primary amino group at a bridgehead position (e.g., in memantine) is critical for potent NMDA receptor antagonism. This group, protonated at physiological pH, interacts with the magnesium binding site within the receptor's ion channel.[3]
-
Methyl Groups: The two methyl groups at the 1 and 3 positions enhance the lipophilicity of the molecule, which can facilitate its penetration of the blood-brain barrier.[6] These groups also influence the binding affinity and kinetics of the analog within the NMDA receptor channel.
-
Substituents on the Amino Group: Modifications to the primary amino group can modulate the neuroprotective activity. For instance, the synthesis of amide derivatives has been explored to potentially fine-tune the compound's properties.[7] A study on novel derivatives of memantine showed that certain amide and 2-hydroxy propyl substitutions can offer significant protection against glutamate-induced neuronal injury.[7]
Quantitative Comparison of Neuroprotective Activity
While extensive quantitative SAR data for a wide range of this compound analogs is limited in publicly available literature, studies on memantine and its derivatives provide valuable insights. The following table summarizes the neuroprotective effects of some aminoadamantane analogs against glutamate-induced toxicity in SH-SY5Y cells.[7]
| Compound | Concentration (µM) | MTT Metabolic Rate (% of control) | LDH Leakage Rate (% of glutamate group) |
| Glutamate (500 µM) | - | 50.2 ± 5.1 | 100 |
| Memantine | 20 | 75.3 ± 6.8 | 45.2 ± 4.3 |
| Analog 3d | 20 | 85.1 ± 7.2 | 28.9 ± 3.1 |
| Analog 4c | 20 | 82.5 ± 6.9 | 30.1 ± 3.5 |
Data adapted from a study by Li et al. (2007). Analogs 3d and 4c are amide derivatives of amantadine and memantine, respectively.
These results indicate that specific modifications to the aminoadamantane scaffold can lead to enhanced neuroprotective activity compared to the parent compound.
Antiviral Activity: A Legacy and Future Perspective
The adamantane core is historically significant in antiviral drug discovery, with amantadine and rimantadine being early examples of influenza A M2 proton channel inhibitors.[8] While the prevalence of resistance has limited their clinical use, research into new adamantane derivatives with broader antiviral activity continues.
Structure-Activity Relationship Insights
For antiviral activity, the SAR of adamantane derivatives has been more extensively studied, although specific data for this compound analogs is less common. General principles derived from related adamantanes suggest:
-
Amino Acid Conjugation: The conjugation of amino acids to the adamantane core has been shown to enhance antiviral potency and improve the selectivity index.[8][9] For example, glycyl-rimantadine exhibited significantly higher activity against influenza A/H3N2 than rimantadine itself.[8]
-
Lipophilicity and Substituents: The size and lipophilicity of substituents on the adamantane cage can influence the interaction with viral targets.
Quantitative Comparison of Antiviral Activity
The following table presents a comparative analysis of the in vitro antiviral activity of rimantadine and its amino acid-conjugated derivatives against influenza A/H3N2 virus. This data serves as a valuable reference for the potential of similar modifications to the this compound scaffold.
| Compound | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) |
| Amantadine | > 100 | 12.5 | > 8 |
| Rimantadine | > 100 | 50 | > 2 |
| Glycyl-rimantadine | > 100 | 7.5 | > 13.3 |
| Leucyl-rimantadine | > 100 | 15.0 | > 6.7 |
| Tyrosyl-rimantadine | > 100 | 15.0 | > 6.7 |
Data sourced from a study by Shibnev et al., as presented by BenchChem.[8] The higher selectivity index of glycyl-rimantadine indicates a more favorable therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogs.
NMDA Receptor Binding Assay
This assay measures the affinity of test compounds for the NMDA receptor.
Principle: A competitive radioligand binding assay is used to determine the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]MK-801) from the NMDA receptor in rat brain cortical membranes.[4][10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Protocol:
-
Membrane Preparation: Rat cortical membranes are prepared through homogenization and differential centrifugation. The final pellet is resuspended, and the protein concentration is determined.[4]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).[4]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.[4]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.[4]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[4]
-
Data Analysis: Calculate the specific binding and determine the IC50 value for the test compound by non-linear regression analysis.
Neuraminidase Inhibition Assay
This assay is used to evaluate the antiviral activity of compounds against influenza viruses.
Principle: This fluorescence-based assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells.[11] The substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by neuraminidase to produce a fluorescent product.[11] The 50% inhibitory concentration (IC50) is determined.
Protocol:
-
Virus Preparation: The influenza virus is diluted to an appropriate concentration that gives a robust fluorescent signal.[12]
-
Assay Setup: In a 96-well plate, pre-incubate the diluted virus with varying concentrations of the test compound.[12]
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.[11][12]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[11][12]
-
Stopping the Reaction: Add a stop solution (e.g., NaOH in ethanol) to terminate the reaction.[11][12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.[11]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in the study of this compound analogs.
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound analogs.
References
- 1. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Comparative thermal stability analysis of adamantane and 1,3-Dimethyladamantane
A comprehensive guide for researchers and drug development professionals on the thermal characteristics of adamantane and its dimethylated derivative, supported by experimental data.
The rigid, diamondoid structure of adamantane and its derivatives imparts exceptional thermal and chemical stability, making them valuable scaffolds in drug discovery and materials science. Understanding the nuances of their thermal behavior is critical for applications requiring thermal robustness. This guide provides a comparative analysis of the thermal stability of adamantane and 1,3-dimethyladamantane, summarizing key experimental findings.
Executive Summary
Adamantane exhibits high thermal stability, characterized by a high melting point and resistance to decomposition. The addition of methyl groups at the 1 and 3 positions to form this compound further enhances this stability. Experimental data indicates that this compound possesses a high activation energy for thermal decomposition and low decomposition rates at elevated temperatures, confirming its superior thermal robustness compared to the parent adamantane molecule under decomposition conditions. While direct comparative TGA data under identical conditions is limited, the available kinetic studies on this compound and the known high melting point of adamantane allow for a confident assessment of their relative thermal stabilities.
Data Presentation: Thermal Properties
| Property | Adamantane | This compound | Method of Analysis |
| Melting Point (°C) | 270[1] | ~ -26 (phase transition) | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Sublimes[1] | Not specified | Not applicable |
| Decomposition Kinetics | Not specified | Rate Constants (s⁻¹): - 4.00 x 10⁻⁷ at 420°C (693 K)- 35.19 x 10⁻⁷ at 470°C (743 K)[2] | Isothermal decomposition in a batch reactor |
| Arrhenius Parameters | Not specified | Activation Energy (Ea): 183 kJ·mol⁻¹Pre-exponential Factor (A): 2.39 x 10⁷ s⁻¹[2] | Isothermal decomposition kinetics |
Discussion of Thermal Stability
The adamantane cage is renowned for its exceptional thermal stability, a direct result of its strain-free, diamond-like structure.[3] This inherent stability is evident in its unusually high melting point of 270 °C for a hydrocarbon of its molecular weight.[1]
The introduction of two methyl groups at the bridgehead positions (1 and 3) of the adamantane core in this compound has a significant impact on its thermal properties. While it lowers the melting point, it enhances the molecule's resistance to thermal decomposition. A detailed kinetic study of the thermal decomposition of this compound in a batch reactor between 693 K (420 °C) and 743 K (470 °C) revealed very low decomposition rates.[2] The calculated activation energy of 183 kJ·mol⁻¹ is substantial, indicating a high energy barrier for decomposition.[2]
The primary decomposition pathway for this compound involves demethylation and dehydrogenation, leading to the formation of methane and hydrogen as the major gaseous products.[2] This suggests that the initial bond cleavage occurs at the methyl-adamantane C-C bond, which is expected to be the weakest bond in the molecule. The adamantane cage itself remains highly stable even at these elevated temperatures.
Mandatory Visualizations
The logical workflow for the comparative analysis and the proposed thermal decomposition pathway for this compound are illustrated below.
Experimental Protocols
The data presented in this guide are based on established analytical techniques for assessing thermal stability. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace with a programmable temperature controller, and a gas delivery system.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is a plot of percentage mass loss versus temperature. Key parameters such as the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures for 5% (Td5) and 10% (Td10) mass loss are determined from this curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions such as melting, crystallization, and solid-solid phase transitions.
-
Instrumentation: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum). Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a purge of inert gas. The temperature program can include heating and cooling cycles to observe various thermal events.
-
Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks. The peak temperature and the area under the peak (enthalpy change) are determined.
-
Isothermal Decomposition Kinetic Study
-
Objective: To determine the rate of decomposition of a compound at a constant temperature and to calculate kinetic parameters such as the rate constant and activation energy.
-
Instrumentation: A sealed batch reactor placed in a temperature-controlled furnace, with a system for sampling and analyzing the reaction products (e.g., gas chromatography).
-
Methodology:
-
Reaction Setup: A known amount of the sample is placed in the batch reactor. The reactor is sealed and heated to the desired isothermal temperature.
-
Sampling: At specific time intervals, samples are withdrawn from the reactor.
-
Analysis: The composition of the samples is analyzed to determine the extent of decomposition of the starting material and the formation of products.
-
Data Analysis: The concentration of the reactant is plotted against time. The data is then fitted to an appropriate rate law (e.g., first-order) to determine the rate constant (k) at that temperature. This process is repeated at several different temperatures to generate a series of rate constants. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A).
-
References
A Comparative Guide to the Synthesis of 1,3-Dimethyladamantane for Pharmaceutical Research
An objective analysis of common synthetic routes to 1,3-dimethyladamantane, a key starting material for the Alzheimer's drug Memantine, tailored for researchers and professionals in drug development. This guide provides a cost-effectiveness evaluation, detailed experimental data, and process visualizations to inform strategic manufacturing decisions.
This compound is a critical precursor in the synthesis of Memantine, a widely used therapeutic for moderate-to-severe Alzheimer's disease. The efficiency and economic viability of Memantine production are intrinsically linked to the synthesis of its adamantane core. This guide evaluates the most prevalent methods for synthesizing this compound, focusing on cost-effectiveness, yield, and scalability.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is primarily achieved through the rearrangement of its isomer, perhydroacenaphthene. The choice of catalyst and reaction conditions are the main differentiating factors among the various reported methods. Below is a summary of key quantitative data for each approach.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Lewis Acid Rearrangement | Anhydrous Aluminum Chloride (AlCl₃) & Water | None | 80 - 100 | 15 | High | Not Specified | [1] |
| Lewis Acid/Co-catalyst | AlCl₃ & Acetic Acid | None or Dichloroethane | 60 - 90 | 4 - 8 | 81 | 99.7 | [2] |
| Platinum-based Catalyst | Chlorinated Platinum-Alumina | Not Specified | Not Specified | Not Specified | 100 (Transformation Efficiency) | Not Specified | [1] |
| Zeolite Catalyst | Y-type Molecular Sieve (Na/H) | Not Specified | 300 | 10 | 65 | Not Specified | [2] |
| Superacid Catalyst | HF/BF₃ | None | 100 | 4 | 77 | Not Specified | [3] |
| Barton-McCombie Reduction | AIBN & n-Bu₃SnH | CPME | 90 | 1 | 70 | Not Specified | [4] |
In-Depth Look at Key Methodologies
Lewis Acid-Catalyzed Rearrangement
The most common and industrially viable method for synthesizing this compound is the Lewis acid-catalyzed rearrangement of perhydroacenaphthene.
-
Aluminum Chloride and Water: This method involves the use of anhydrous aluminum chloride with the continuous addition of a small amount of water. The process is straightforward and offers a high yield. However, the handling of aluminum chloride, which is corrosive and moisture-sensitive, requires specialized equipment.[1]
-
Aluminum Chloride and Acetic Acid: A notable improvement to the Lewis acid method is the use of acetic acid as a co-catalyst. This addition has been shown to increase both the yield and purity of the final product while allowing for milder reaction conditions and shorter reaction times.[2] This modification enhances the economic viability of the process.
Platinum-Catalyzed Rearrangement
The use of a chlorinated platinum-alumina catalyst results in a very high transformation efficiency of perhydroacenaphthene to this compound.[1] However, the high cost of platinum makes this method less economically feasible for large-scale production, despite its high efficiency.[1]
Zeolite-Catalyzed Isomerization
Employing a Y-type molecular sieve as a catalyst presents a more environmentally friendly option. This method, however, requires a significantly higher reaction temperature and results in a lower yield compared to the Lewis acid-catalyzed approaches.[2]
Superacid-Catalyzed Synthesis
A solvent-free method utilizing a combination of hydrogen fluoride and boron trifluoride (HF/BF₃) as a catalyst has been developed. This approach offers a good yield and eliminates the need for costly solvent removal.[3] The catalyst can also be recovered, adding to its cost-effectiveness. However, the use of highly corrosive and hazardous superacids necessitates specialized handling and infrastructure.
Barton-McCombie Radical Reduction
This multi-step method involves the deoxygenation of a thiocarbonate derivative of 1-bromo-3,5-dimethyladamantane. While it provides a moderate yield, it is a less direct route to this compound and is more suitable for laboratory-scale synthesis rather than industrial production.[4]
Cost-Effectiveness Evaluation
From a cost-effectiveness standpoint, the Lewis acid-catalyzed rearrangement using aluminum chloride and acetic acid appears to be the most balanced approach for industrial-scale synthesis.[2] It offers a high yield and purity under relatively mild conditions, and the catalysts are significantly cheaper than platinum. While the superacid method is promising due to its solvent-free nature and catalyst recyclability, the stringent safety requirements for handling HF/BF₃ may offset some of the cost benefits.[3] The platinum-catalyzed method, despite its high efficiency, is prohibitively expensive for bulk production.[1]
Visualizing the Synthesis Pathways
To better illustrate the workflow of the most prominent synthesis methods, the following diagrams are provided.
Caption: Workflow for Lewis Acid-Catalyzed Synthesis.
Caption: Workflow for Superacid-Catalyzed Synthesis.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Rearrangement with Aluminum Chloride and Acetic Acid[2]
-
Reaction Setup: In a suitable reactor, charge perhydroacenaphthene, anhydrous aluminum chloride, and acetic acid.
-
Reaction Execution: Heat the mixture to a temperature between 60-90°C and maintain for 4 to 8 hours with stirring.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Acidify with concentrated hydrochloric acid and stir thoroughly.
-
Extraction: Separate the organic layer and wash it with a sodium bicarbonate solution until neutral.
-
Purification: Dry the organic layer with a suitable drying agent and then purify by vacuum distillation to obtain this compound.
Protocol 2: Superacid-Catalyzed Synthesis with HF/BF₃[3]
-
Reaction Setup: In a specialized reactor resistant to superacids, charge hydrogen fluoride (HF) and perhydroacenaphthene.
-
Catalyst Introduction: Supply boron trifluoride (BF₃) to the reactor.
-
Reaction Execution: Heat the mixture to 100°C and stir for 4 hours while maintaining the temperature.
-
Product Isolation: After the reaction, the product solution is sampled for analysis. Further purification steps may be required depending on the desired purity.
Conclusion
For researchers and drug development professionals, the synthesis of this compound presents a multi-faceted optimization challenge. While several effective methods exist, the Lewis acid-catalyzed rearrangement of perhydroacenaphthene, particularly with the use of acetic acid as a co-catalyst, currently offers the most economically viable and scalable route for industrial production. This method provides a high yield and purity while utilizing relatively inexpensive and accessible reagents. Future developments in catalyst technology, such as more robust and recyclable solid acid catalysts, may offer even more sustainable and cost-effective solutions.
References
- 1. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]
- 3. Method for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of Reaction Kinetics in Adamantane Functionalization
For Researchers, Scientists, and Drug Development Professionals
The rigid, diamondoid structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. However, its high stability presents a significant challenge for selective functionalization. Understanding the reaction kinetics of different functionalization strategies is paramount for optimizing reaction conditions, improving yields, and controlling regioselectivity. This guide provides an objective, data-driven comparison of the reaction kinetics for three major classes of adamantane functionalization: halogenation, hydroxylation/oxidation, and C-H alkylation.
Data Presentation: A Comparative Overview of Reaction Kinetics
The following tables summarize key kinetic parameters and reaction outcomes for various adamantane functionalization methods. Direct comparison of absolute rate constants is often challenging due to varying reaction conditions reported in the literature. However, the provided data offers valuable insights into the relative efficiencies and selectivities of these transformations.
Table 1: Kinetic Parameters for Adamantane Functionalization
| Functionalization Method | Reagent/Catalyst | Rate Determining Step (Proposed) | Key Kinetic Parameters | Regioselectivity (Tertiary:Secondary) |
| Halogenation | Br₂ | C-H bond cleavage | Reaction is 1st order in adamantane and ~7th order in Br₂.[1] | Highly selective for the tertiary position. |
| ICl | C-H bond cleavage | Reaction is 6th order in ICl. ICl is ~10⁶ times more reactive than Br₂.[1] | Primarily at the tertiary position. | |
| Hydroxylation/Oxidation | Diprotonated Ferrate (H₂FeO₄) | C-H bond cleavage | Calculated Eₐ (tertiary C-H) = 6.9 kcal/mol; Eₐ (secondary C-H) = 8.4 kcal/mol. | 9.3 : 1 (calculated at 75°C). |
| Vanadium-substituted phosphomolybdates / O₂ | Hydrogen abstraction to form adamantyl radical. | - | Predominantly at the tertiary position. | |
| C-H Alkylation | Photocatalytic (Ir-based photocatalyst with quinuclidine-based HAT catalyst) | Not the Hydrogen Atom Transfer (HAT) step. | Small kinetic isotope effect (kH/kD = 1.3 - 1.6) suggests HAT is not rate-limiting.[2] | >20 : 1.[3][4] |
| Ionic Alkylation with Propylene | Formation of adamantyl cation and subsequent reaction. | Calculated Eₐ = 7.85 kcal/mol for the addition of adamantyl cation to propylene.[5] | Selective for the tertiary position. | |
| Nitration | Nitric Acid in Methylene Chloride | Hydride removal. | 1st order in adamantane, 5th order in nitric acid. Kinetic isotope effect (kH/kD) = 4.4 ± 0.3.[6] | - |
Table 2: Reaction Conditions and Yields for Selected Adamantane Functionalizations
| Functionalization Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Halogenation | Br₂ | Neat | Reflux | - | - |
| ICl | CCl₄ | Room Temp | - | - | |
| Hydroxylation/Oxidation | H₅PV₂Mo₁₀O₄₀ / O₂ | Butyronitrile | - | - | Up to 84% total oxygenated products.[7] |
| C-H Alkylation | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Quinuclidine-based HAT catalyst / Phenyl Vinyl Sulfone | Dichloroethane | 28 | 8 - 48 h | 57 - 91%.[2] |
| Benzophenone (photocatalyst) / Cyclic Enones | - | - | - | 40 - 65%.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key adamantane functionalization reactions.
Photocatalytic C-H Alkylation of Adamantane
This protocol is based on the work of Martin and coworkers and describes a highly regioselective alkylation of adamantane.[2]
Materials:
-
Adamantane
-
Phenyl vinyl sulfone
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)
-
Quinuclidine-based Hydrogen Atom Transfer (HAT) catalyst
-
1,2-Dichloroethane (DCE)
-
Water
-
Schlenk tube or similar reaction vessel
-
Blue LED lamps (456 nm)
Procedure:
-
To a Schlenk tube, add adamantane (3.0 equivalents), the iridium photocatalyst (1-2 mol%), and the quinuclidine-based HAT catalyst (5-10 mol%).
-
Add phenyl vinyl sulfone (1.0 equivalent) to the tube.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,2-dichloroethane to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Add degassed water (2.0 equivalents).
-
Place the reaction vessel in proximity to blue LED lamps and stir at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to isolate the alkylated adamantane product.
Bromination of Adamantane
This is a classic method for the functionalization of adamantane at the bridgehead position.[8]
Materials:
-
Adamantane
-
Bromine (Br₂)
-
Lewis acid catalyst (optional, for multiple substitutions)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place adamantane.
-
Carefully add an excess of liquid bromine.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the disappearance of the bromine color.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation to yield 1-bromoadamantane.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in adamantane functionalization.
Caption: Experimental workflow for the photocatalytic C-H alkylation of adamantane.
Caption: Simplified ionic mechanism for the Lewis acid-catalyzed halogenation of adamantane.
Caption: Proposed catalytic cycle for the photocatalytic C-H alkylation of adamantane via hydrogen atom transfer.
References
- 1. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
A Comparative Review of the Biological Activities of Dimethyladamantane Isomers
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic properties to a variety of therapeutic agents. Among its many derivatives, dimethyladamantane isomers have garnered significant interest, particularly in the fields of neuropharmacology and virology. This guide provides a comparative review of the biological activities of various dimethyladamantane isomers, with a focus on their neuroprotective and antiviral properties. Due to the current landscape of published research, this review primarily details the activities of amino-substituted dimethyladamantanes, highlighting the significant research opportunities that exist for other isomers.
Neuroprotective Activity: NMDA Receptor Antagonism
The most extensively studied biological activity of a dimethyladamantane isomer is the N-methyl-D-aspartate (NMDA) receptor antagonism of memantine (1-amino-3,5-dimethyladamantane) . Over-activation of NMDA receptors is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[1][2][3] Its mechanism involves blocking the ion channel when it is excessively open, thereby mitigating excitotoxicity without interfering with normal synaptic transmission.[3]
The addition of the two methyl groups to the adamantane core of amantadine (1-aminoadamantane) to create memantine significantly increases its affinity for the NMDA receptor channel.[4][5] This highlights the importance of the hydrophobic interactions of the methyl groups within the binding pocket of the receptor.[4]
Comparative Data on NMDA Receptor Antagonism
While extensive comparative data across a range of dimethyladamantane isomers is scarce, the available information on memantine and related compounds underscores the structure-activity relationship for NMDA receptor antagonism.
| Compound | Structure | Target | Activity (IC₅₀/Kᵢ) | Brain Region | Reference |
| Memantine | 1-amino-3,5-dimethyladamantane | NMDA Receptor | IC₅₀: 0.5 - 1 µM | Not specified | [5] |
| Amantadine | 1-aminoadamantane | NMDA Receptor | IC₅₀: ~75 µM | Not specified | [4] |
| Trimethylamantadine | 1-amino-3,5,7-trimethyladamantane | NMDA Receptor | IC₅₀: 3.5 µM | Not specified | [4] |
This table summarizes the inhibitory concentrations of memantine and related compounds on the NMDA receptor. The data indicates that the dimethyl substitution in memantine significantly enhances its potency compared to amantadine.
Antiviral Activity
Adamantane derivatives have a historical significance as antiviral agents, primarily against the influenza A virus. The mechanism of action for many of these compounds involves the blockade of the M2 proton channel, which is essential for viral uncoating and replication. While much of the research has focused on amantadine and rimantadine, some studies have explored the antiviral potential of other adamantane derivatives, including those with dimethyl substitutions.
Other Biological Activities
Beyond neuroprotection and antiviral effects, the broader biological activities of most dimethyladamantane isomers remain largely unexplored. There is some evidence of microbial degradation of methyl- and dimethyladamantanes, but this is not directly applicable to human pharmacology.[7] The rigid, lipophilic nature of the dimethyladamantane scaffold suggests potential for applications in other therapeutic areas, and further research is warranted to investigate these possibilities.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental basis for the data presented, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of dimethyladamantane isomers.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay is used to determine the binding affinity of a compound for the NMDA receptor.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the NMDA receptors.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of the test compound (dimethyladamantane isomer).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[8][9]
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function
This technique measures the ion flow through NMDA receptor channels and the effect of antagonists.
-
Cell Preparation: Use cultured neurons or cells expressing recombinant NMDA receptors.
-
Patching: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Recording: The cell is voltage-clamped at a specific membrane potential. NMDA receptor-mediated currents are elicited by applying glutamate and glycine.
-
Compound Application: The dimethyladamantane isomer is applied to the cell, and the resulting change in the NMDA receptor-mediated current is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ of the compound.[10][11]
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the replication of a virus.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is grown in multi-well plates.
-
Infection: The cell monolayers are infected with a known amount of virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the dimethyladamantane isomer.
-
Incubation: The plates are incubated for a period that allows for the formation of plaques (localized areas of cell death caused by viral replication).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in untreated control wells.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.[2][12][13]
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration at which a compound is toxic to cells, which is important for evaluating its therapeutic index.
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound Addition: Varying concentrations of the dimethyladamantane isomer are added to the cells.
-
Incubation: The plates are incubated for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated.[14][15][16]
Conclusion
The study of dimethyladamantane isomers has yielded a clinically significant neuroprotective agent in memantine. Its activity as an NMDA receptor antagonist is well-characterized and provides a strong foundation for the structure-activity relationships of aminoadamantanes. However, a significant knowledge gap exists regarding the biological activities of other dimethyladamantane isomers. The antiviral potential and other therapeutic applications of non-aminated dimethyladamantanes represent a promising but underexplored area of research. Future investigations should focus on the systematic synthesis and screening of a broader range of dimethyladamantane isomers to fully elucidate their therapeutic potential.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. iitri.org [iitri.org]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiochemical synthesis and radio-ligand receptor binding assay of {sup 99}Tc{sup m}-NCAM as a potential NMDA receptor imaging agent (Journal Article) | ETDEWEB [osti.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Assessing the Reproducibility of 1,3-Dimethyladamantane Synthesis: A Comparative Guide
An in-depth analysis of the prevailing synthetic protocols for 1,3-dimethyladamantane reveals a landscape dominated by Lewis acid-catalyzed isomerization of perhydroacenaphthene. While multiple methods exist, their reproducibility, efficiency, and scalability vary significantly. This guide provides a comparative assessment of the most prominent synthesis protocols, supported by available experimental data, to aid researchers in selecting the most suitable method for their needs.
The synthesis of this compound, a key intermediate in the production of pharmaceuticals like the Alzheimer's drug Memantine, has been approached through various catalytic systems. The most frequently reported methods involve the use of aluminum chloride (AlCl₃), chlorinated platinum-alumina, and Y-type zeolites to facilitate the skeletal rearrangement of perhydroacenaphthene. This comparison focuses on the reproducibility and performance of these key protocols based on published data.
Comparative Analysis of Synthesis Protocols
The choice of catalyst profoundly impacts the yield, purity, and operational complexity of this compound synthesis. Below is a summary of quantitative data from various reported experimental protocols.
| Catalyst System | Starting Material | Reported Yield (%) | Reported Purity (%) | Key Reaction Conditions | Cited Disadvantages |
| Aluminum Chloride (AlCl₃) | Perhydroacenaphthene | 65 - 73.5[1] | >99.8[1] | Anhydrous AlCl₃, 80-100°C, continuous water addition, 10-15 hours.[1] | Use of corrosive and moisture-sensitive catalyst. |
| Aluminum Chloride (AlCl₃) with Acetic Anhydride | Perhydroacenaphthene | 81 | 99.7 | Anhydrous AlCl₃, acetic anhydride, lower temperature. | Requires additional reagent. |
| Chlorinated Platinum-Alumina | Perhydroacenaphthene | ~100 (transformation efficiency)[1] | Not specified | Not detailed in recent literature. | High cost of platinum catalyst.[1] |
| Y-Type Zeolite (Na/H) | Perhydroacenaphthene | 65[2] | Not specified | 300°C, 10 hours.[2] | High reaction temperature.[2] |
| Zeolites and Solid Superacids | Not specified | >85[3] | Not specified | Optimized for industrial scale.[3] | Specific conditions not widely published. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of a synthesis. Below are protocols for the most commonly cited methods.
Aluminum Chloride Catalyzed Isomerization of Perhydroacenaphthene
This protocol is adapted from a patented procedure and represents a common approach for laboratory-scale synthesis.
Materials:
-
Perhydroacenaphthene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Deionized Water
-
Sodium Carbonate Solution
-
Ice
Procedure:
-
To a reaction vessel equipped with a stirrer, heating mantle, and a dropping funnel, add perhydroacenaphthene and anhydrous aluminum chloride.
-
Heat the mixture to 80-100°C with stirring.
-
Once the temperature is stable, begin the continuous dropwise addition of a small amount of water. The rate of addition should be carefully controlled to maintain the reaction temperature.
-
Continue the reaction for 10-15 hours.
-
After the reaction is complete, cool the mixture.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and dissolve the aluminum chloride.
-
Separate the organic layer.
-
Wash the organic layer with a sodium carbonate solution, followed by water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The crude this compound can be purified by distillation to yield a product with a purity of >99.8%.[1]
Y-Type Zeolite Catalyzed Isomerization
This method offers a potentially more environmentally friendly alternative to Lewis acid catalysts, although it requires higher temperatures.
Materials:
-
Perhydroacenaphthene
-
Y-Type Zeolite (Na/H form)
Procedure:
-
In a high-temperature reactor, charge the Y-type zeolite catalyst.
-
Introduce perhydroacenaphthene into the reactor.
-
Heat the reactor to 300°C and maintain this temperature for 10 hours.[2]
-
After the reaction period, cool the reactor and collect the product mixture.
-
The this compound can be isolated from the reaction mixture through distillation.
Logical Workflow for Assessing Reproducibility
The process of assessing the reproducibility of a published synthesis protocol can be systematically approached. The following diagram illustrates a logical workflow for this evaluation.
Caption: A logical workflow for the systematic assessment of a published chemical synthesis protocol's reproducibility.
Concluding Remarks
The synthesis of this compound via the isomerization of perhydroacenaphthene is a well-established transformation. The aluminum chloride-catalyzed method appears to be the most frequently detailed in the literature, with patents providing specific protocols and consistent yield ranges, suggesting a degree of reproducibility. However, the use of a corrosive and moisture-sensitive reagent is a significant drawback.
The chlorinated platinum-alumina catalyst is reported to be highly efficient, but its high cost and the lack of recent, independent reproducibility data may limit its practical application in many research settings.[1]
Y-type zeolites present a promising, more environmentally benign alternative. While initial reports indicate moderate to high yields, publicly available, detailed protocols and extensive reproducibility data are less common. The high temperatures required for this method also pose an operational consideration.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including cost, scalability, available equipment, and tolerance for hazardous reagents. The data suggests that the aluminum chloride method, despite its drawbacks, is a reasonably reproducible starting point for obtaining this compound. Further independent verification of the zeolite-based methods in peer-reviewed literature would be beneficial for the scientific community.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethyladamantane: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of 1,3-Dimethyladamantane (CAS No. 702-79-4), a flammable liquid commonly used in research and pharmaceutical development. The following procedures are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and requires careful handling to prevent ignition.[1][2][3] Vapors may form explosive mixtures with air. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, hot plates, and spark-producing equipment.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₀ |
| Molecular Weight | 164.29 g/mol [1][3] |
| Appearance | Colorless liquid[6] |
| Density | 0.886 g/mL at 25 °C[1][2] |
| Boiling Point | 201.5 °C[2] |
| Flash Point | 53 °C (127.4 °F) - closed cup[1] |
| Solubility | Insoluble in water[6][7] |
| Chemical Incompatibilities | Strong oxidizing agents[2] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. Direct disposal into sanitary sewers or regular trash is strictly prohibited.[4] The following protocol details the procedures for the collection and storage of this compound waste pending professional disposal.
Waste Collection and Segregation
-
Designate a Waste Container: Use a clean, properly labeled, and chemically compatible container for the collection of this compound waste. The container should have a secure, tight-fitting lid.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.[2] It is best practice to maintain separate waste containers for halogenated and non-halogenated organic solvents.
-
Transferring Waste: Conduct all transfers of this compound waste inside a chemical fume hood to minimize the release of flammable vapors. Ensure all potential ignition sources are removed from the vicinity.[4]
Waste Storage and Labeling
-
Labeling: Immediately upon adding the first volume of waste, label the container with the words "Hazardous Waste".[8][9][10][11][12] The label must also include:
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[13] The storage area should be away from heat, sparks, and open flames. Flammable liquid storage cabinets are the preferred storage location.
-
Container Management: Keep the waste container closed at all times except when adding waste.[12] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for a designated period (check with your institution's EHS for specific time limits), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation: Maintain a log of the accumulated waste, including the approximate volume and date of each addition. This information will be required by the disposal company.
Emergency Procedures for Spills
In the event of a this compound spill, the immediate priority is the safety of laboratory personnel.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory immediately.
-
Control Ignition Sources: If it is safe to do so, remove all potential ignition sources from the area.[14]
-
Ventilation: Increase ventilation to the area by opening fume hood sashes.[14]
-
Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can use a spill kit with absorbent materials to contain and clean up the spill.[15][16]
-
Large Spills: For large spills, or any spill that you are not comfortable cleaning up, evacuate the area, close the doors, and contact your institution's emergency response team or EHS.[14][15][16]
Disposal Workflow
References
- 1. This compound = 99 702-79-4 [sigmaaldrich.com]
- 2. This compound | 702-79-4 [chemicalbook.com]
- 3. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. hwhenvironmental.com [hwhenvironmental.com]
- 11. actenviro.com [actenviro.com]
- 12. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. acs.org [acs.org]
- 18. westlab.com [westlab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Dimethyladamantane
For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Dimethyladamantane in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document aims to be your preferred resource for ensuring laboratory safety and the proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid.[1][2][3] Adherence to proper personal protective equipment protocols is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be necessary where splash potential is high.[1][2] | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), tested to EN 374 standard.[1][2][4] | Prevents skin contact. |
| Body Protection | A standard laboratory coat.[5][6] | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area is required.[5][7] If vapors may be generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[2][5] | Prevents inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations of this compound should be performed within a chemical fume hood to minimize inhalation exposure.
Preparation:
-
Ensure a chemical fume hood is operational and ready for use.
-
Put on all required PPE as specified in the table above.
-
Remove all potential ignition sources from the work area.[5][7]
Handling and Use:
-
Perform all manipulations of the compound within the chemical fume hood.
-
Ground/bond the container and receiving equipment to prevent static discharge.[5]
-
When not in use, keep the container tightly closed in a dry and well-ventilated place.[5][7][8]
Spill Management:
-
In the event of a small spill, immediately remove all sources of ignition.[7]
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.
Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
Containerization:
-
Use a designated, compatible, and leak-proof container for the waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound."
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[7]
-
Keep the container tightly closed when not in use.[7]
Arranging for Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. 1,3-二甲基金刚烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,3-二甲基金刚烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
